Boc-NH-PEG2-C2-NH2
Descripción
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUICOFGFQENAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
198227-38-2 | |
| Record name | Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198227-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80432289 | |
| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153086-78-3 | |
| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-NH-PEG2-C2-NH2, a bifunctional polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in PROTAC development. Detailed experimental protocols for its use in bioconjugation and a summary of its key quantitative data are provided to support researchers in this field.
Introduction
This compound is a heterobifunctional linker molecule featuring a Boc-protected amine and a free primary amine, separated by a two-unit polyethylene glycol (PEG) chain and an ethylenediamine spacer. This structure imparts desirable characteristics for its application in medicinal chemistry, particularly in the construction of PROTACs. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal primary amine allows for covalent attachment to a ligand for a protein of interest (POI), while the Boc-protected amine can be deprotected to reveal a reactive site for conjugation to an E3 ubiquitin ligase ligand. This sequential conjugation capability is crucial for the controlled and efficient synthesis of heterobifunctional PROTAC molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₄N₂O₄ | |
| Molecular Weight | 248.32 g/mol | |
| CAS Number | 153086-78-3 | |
| Appearance | Solid or oil | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in aqueous media and organic solvents | [1] |
| Storage Conditions | Store at -20°C to 4°C, under nitrogen |
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
This compound serves as a versatile building block for constructing the linker component of PROTACs. Its bifunctional nature allows for the sequential and directional assembly of the PROTAC molecule. The workflow for PROTAC synthesis using this linker is depicted below.
Caption: PROTAC Synthesis Workflow using this compound.
The mechanism of action of the resulting PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: General Mechanism of PROTAC-mediated Protein Degradation.
Experimental Protocols
The following sections provide representative protocols for the key chemical transformations involving this compound in the synthesis of PROTACs. These protocols are based on standard procedures for similar molecules and may require optimization for specific substrates.
Amide Bond Formation with a Carboxylic Acid-Containing Ligand
This protocol describes the coupling of the free primary amine of this compound to a carboxylic acid group on a POI or E3 ligase ligand using carbodiimide chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing ligand (e.g., POI-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution. If the ligand has an acidic salt form, DIPEA (2-3 eq) can be added to neutralize it.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
-
In a separate vial, dissolve this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of this compound to the activated ligand solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Boc-protected conjugate using an appropriate method, such as column chromatography or preparative HPLC.
Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated intermediate to expose the primary amine for the subsequent coupling reaction.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next coupling step after thorough drying. Alternatively, it can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup, followed by extraction with an organic solvent.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonally protected amine functionalities, makes it an ideal linker for the synthesis of PROTACs. The experimental protocols and data presented in this guide are intended to facilitate its application in the development of novel protein degraders, ultimately contributing to the advancement of new therapeutic modalities.
References
An In-depth Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG2-C2-NH2, a bifunctional linker increasingly utilized in the fields of bioconjugation and advanced drug development. Its unique architecture, combining a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a terminal primary amine, offers significant advantages in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound, systematically named tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional polyethylene glycol (PEG) linker. The structure features a tert-butyloxycarbonyl (Boc) protecting group on one terminus, which allows for selective deprotection and subsequent conjugation, and a reactive primary amine on the other. The central PEG2 linker enhances aqueous solubility and biocompatibility of the conjugates.[1][2]
Chemical Structure:
Synonyms: PROTAC Linker 13, tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C11H24N2O4 | [3] |
| Molecular Weight | 248.32 g/mol | [4] |
| CAS Number | 153086-78-3 | [3] |
| Appearance | Liquid | [4] |
| Density | 1.046 g/cm³ | [4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [6] |
| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][5] |
| Purity | Typically ≥95% | [3] |
Applications in Research and Drug Development
The primary application of this compound lies in its role as a flexible linker in the synthesis of PROTACs.[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The PEG linker in this compound provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Beyond PROTACs, this linker is valuable in various bioconjugation applications, including:
-
Peptide Synthesis: As a building block to introduce a PEG spacer.
-
Antibody-Drug Conjugates (ADCs): To connect a cytotoxic payload to an antibody.
-
Surface Modification: To functionalize surfaces with amine-reactive groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis, deprotection, and conjugation of this compound.
Synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
This protocol is adapted from the synthesis of similar mono-Boc protected diamines.[7]
Materials:
-
2,2'-(Ethylenedioxy)bis(ethylamine)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Ether
-
Dicalit (diatomaceous earth)
Procedure:
-
In a round-bottom flask, dissolve 2,2'-(ethylenedioxy)bis(ethylamine) (1 equivalent) in a mixture of dioxane and water.
-
Add magnesium oxide to the solution and stir vigorously at room temperature under an inert atmosphere (e.g., argon).
-
Slowly add a solution of di-tert-butyl dicarbonate (0.2 equivalents) in dioxane to the reaction mixture over 20 minutes.
-
Continue stirring at room temperature for 16 hours.
-
Filter the reaction mixture through Dicalit to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ether multiple times by heating to reflux and decanting.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by high-vacuum distillation to yield tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate as a colorless oil.
Boc Deprotection
The Boc protecting group can be efficiently removed under acidic conditions to yield the free diamine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure. The resulting product is the TFA salt of the deprotected amine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (optional)
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like dioxane.
-
Add the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
Conjugation to a Carboxylic Acid
The terminal primary amine of this compound can be readily conjugated to a carboxylic acid-containing molecule using standard carbodiimide chemistry.[8]
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in Activation Buffer.
-
Add the EDC/NHS solution to the carboxylic acid solution and incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
Dissolve this compound in a minimal amount of DMSO and then dilute with Conjugation Buffer.
-
Immediately add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC.
Visualizations
Logical Workflow for Synthesis and Deprotection
The following diagram illustrates the general workflow for the synthesis and subsequent deprotection of this compound.
Caption: Workflow for the synthesis and deprotection of this compound.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC utilizing a linker such as this compound to induce target protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The following diagram outlines a typical experimental workflow for synthesizing a PROTAC using this compound.
Caption: A general experimental workflow for the synthesis of a PROTAC.
References
- 1. rsc.org [rsc.org]
- 2. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Boc-NH-PEG2-C2-NH2 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-NH-PEG2-C2-NH2, a bifunctional linker critical in the development of targeted therapeutics. Its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is also detailed, offering insights for researchers in drug discovery and bioconjugation.
Core Compound Specifications
The quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical and physical properties.
| Property | Value |
| Molecular Weight | 248.32 g/mol [1][2][3] |
| Molecular Formula | C₁₁H₂₄N₂O₄[2][3][4] |
| IUPAC Name | tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate[2] |
| CAS Number | 153086-78-3[3][4] |
| Appearance | Colorless to light yellow liquid[3] |
| Density | 1.046 g/cm³[3] |
| Purity | Typically ≥95% |
| Storage Conditions | Store at -20°C for long-term stability[1] |
Application in PROTAC Synthesis
This compound is a hydrophilic, polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[1][3][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The PEG spacer in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The linker possesses two key functional groups: a Boc-protected amine and a terminal primary amine. This differential protection allows for sequential conjugation of a ligand for the target protein and a ligand for the E3 ligase.
General Experimental Protocol for PROTAC Synthesis
The following is a generalized protocol for the synthesis of a PROTAC using this compound. The specific reaction conditions may vary depending on the nature of the ligands.
-
Ligand Conjugation to the Primary Amine: The terminal primary amine of this compound is reacted with an activated form of the first ligand (e.g., an NHS ester or a carboxylic acid activated with a coupling agent like HATU). This reaction is typically carried out in an anhydrous aprotic solvent such as DMF or DMSO in the presence of a non-nucleophilic base like DIEA.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM). This deprotection step exposes the second primary amine.
-
Second Ligand Conjugation: The newly exposed amine is then reacted with the second activated ligand under similar coupling conditions as described in step 1.
-
Purification: The final PROTAC molecule is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
Characterization: The structure and purity of the final product are confirmed by analytical methods such as LC-MS and NMR.
Visualizing Experimental and Logical Workflows
To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate the PROTAC synthesis workflow and the mechanism of action of the resulting PROTAC.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
Caption: Mechanism of action for a PROTAC, illustrating target protein degradation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Properties and Applications of N-Boc-2,2'-(ethylenedioxy)diethylamine (CAS 153086-78-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2,2'-(ethylenedioxy)diethylamine, with CAS number 153086-78-3, is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure, featuring a polyethylene glycol (PEG) spacer, a primary amine, and a Boc-protected amine, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its primary application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
N-Boc-2,2'-(ethylenedioxy)diethylamine is also known by several synonyms, including tert-Butyl [2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate, N-Boc-3,6-dioxa-1,8-octanediamine, and is sometimes referred to as Boc-NH-PEG2-NH2 in the context of PROTAC linkers.[1][2][3] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 153086-78-3 | [1][4] |
| Molecular Formula | C₁₁H₂₄N₂O₄ | [1][4] |
| Molecular Weight | 248.32 g/mol | [1][4] |
| Appearance | Light yellow oil or liquid | [5] |
| Density | 1.046 g/cm³ at 20 °C | [4][6] |
| Boiling Point | 365.2 °C | [4] |
| Flash Point | 174.6 °C | [4] |
| Purity | ≥95% | [1] |
| Storage Conditions | Store at -15°C to -5°C, keep in a dry place and avoid sunlight. | [2][4] |
Synthesis and Handling
General Synthesis Protocol
The synthesis of N-Boc-2,2'-(ethylenedioxy)diethylamine typically involves the mono-protection of 1,8-diamino-3,6-dioxaoctane with di-tert-butyl dicarbonate (Boc₂O). A general procedure is as follows:
-
Dissolve 1,8-diamino-3,6-dioxaoctane (1 equivalent) in dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (0.15 equivalents) to the solution.
-
Maintain the reaction at 0 °C for 5 hours.
-
Allow the reaction to proceed at room temperature for an additional 18 hours.
-
Upon completion, wash the organic phase with water to remove any unreacted 1,8-diamino-3,6-dioxaoctane.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum to yield the final product, tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate.[5]
Handling and Safety
This compound is irritating to the eyes, respiratory system, and skin.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed. It is intended for research use only and not for diagnostic or therapeutic purposes.[1][6]
Applications in Drug Discovery: PROTAC Synthesis
The primary application of N-Boc-2,2'-(ethylenedioxy)diethylamine is as a linker in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9] The linker's role is to connect the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[9] The PEG spacer in this linker enhances the solubility of the resulting PROTAC molecule in aqueous media.[2]
Representative Experimental Protocol for PROTAC Synthesis
The following is a representative two-step protocol for the synthesis of a PROTAC using N-Boc-2,2'-(ethylenedioxy)diethylamine as the linker. This protocol describes the sequential amide coupling of the linker to a POI ligand and an E3 ligase ligand, both of which are assumed to have a carboxylic acid functional group for conjugation.
Step 1: First Amide Coupling
-
Activation of Ligand 1 (POI or E3 Ligase Ligand): In a dry, inert atmosphere, dissolve the ligand containing a carboxylic acid (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated ligand solution, add a solution of N-Boc-2,2'-(ethylenedioxy)diethylamine (1.05 equivalents) in anhydrous DMF. Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitoring and Work-up: Monitor the reaction progress by LC-MS. Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected ligand-linker conjugate.
Step 2: Boc Deprotection and Second Amide Coupling
-
Boc Deprotection: Dissolve the purified Boc-protected ligand-linker conjugate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 20-30% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Removal of TFA: Monitor the deprotection by LC-MS. Upon completion, concentrate the solution under reduced pressure. Co-evaporate with DCM or methanol multiple times to ensure complete removal of residual TFA. The resulting amine-TFA salt is often used directly in the next step.
-
Activation of Ligand 2: In a separate flask under an inert atmosphere, activate the second ligand containing a carboxylic acid using the same procedure as in Step 1.1.
-
Second Coupling Reaction: Add the deprotected amine-TFA salt from Step 2.2 to the activated Ligand 2 solution. Additional DIPEA (to neutralize the TFA salt) may be required. Stir the reaction at room temperature for 4-12 hours.
-
Final Purification: Monitor the formation of the final PROTAC by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1.3. Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).
Caption: Representative workflow for the synthesis of a PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule, containing the linker derived from CAS 153086-78-3, functions by inducing the degradation of a target protein. This process does not involve direct inhibition of the protein's activity but rather its removal from the cellular environment. The key steps are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Boc- 2,2′-(ethylenedioxy)diethylamine - CD BioSciences [celluars.com]
The Boc Protecting Group in PEG Linkers: A Technical Guide to Controlled Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and advanced drug development, precision is paramount. The ability to selectively functionalize molecules is fundamental to creating sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins.[1][2] Central to this control is the use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group stands as a robust and versatile tool for the temporary masking of amine functionalities on polyethylene glycol (PEG) linkers.[3][4]
This technical guide provides an in-depth exploration of the function and application of the Boc protecting group in PEG linkers. It details the underlying chemical principles, presents quantitative data for reaction optimization, outlines comprehensive experimental protocols, and illustrates key workflows, offering researchers a practical resource for implementing this critical technology.
Core Principles of the Boc Protecting Group in PEG Linkers
The primary function of the Boc group is to act as a temporary "shield" for a primary or secondary amine on a PEG linker, rendering it unreactive during subsequent synthetic steps.[2][5] This strategy is essential for directing chemical reactions to other parts of a molecule.[3] The utility of the Boc group is defined by its unique chemical properties:
-
Stability: The Boc group is stable across a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[4][6] This stability makes it compatible with many common coupling and modification reactions.
-
Acid Labile Cleavage: Its key feature is its facile and clean removal under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][7] This process, known as deprotection, regenerates the free amine, making it available for subsequent conjugation.[3]
-
Orthogonality: The differential stability of the Boc group (acid-labile) compared to other protecting groups like Fmoc (base-labile) is the foundation of orthogonal synthesis.[6][7] This allows for the selective removal of one protecting group in the presence of others, enabling the controlled, stepwise assembly of complex, multifunctional molecules.[8]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in modern bioconjugation.[1][5] This architecture permits a sequential conjugation strategy: the first molecule is attached via the active terminal group, followed by Boc deprotection and the attachment of a second molecule to the newly exposed amine.[9]
Quantitative Data for Synthesis and Deprotection
The efficiency of both the protection and deprotection steps is critical for maximizing the yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data for these processes.
Table 1: Representative Conditions for Boc Protection and Deprotection
| Parameter | Boc Protection of Amino-PEG | Boc Deprotection of PEG-Amine |
|---|---|---|
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |
| Equivalents | 1.1 - 1.5 equivalents | 20-50% (v/v) in DCM |
| Base | DIPEA or TEA (2-3 equivalents) | N/A |
| Solvent | Dichloromethane (DCM), Anhydrous | Dichloromethane (DCM), Anhydrous |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 3 - 12 hours | 1 - 2 hours[3] |
| Typical Yield | >95% | >90%[10] |
| Notes | Reaction progress monitored by TLC or LC-MS.[3] | Scavengers (e.g., TIS) may be needed for sensitive substrates.[1] |
Table 2: Comparative Analysis of Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages & Mitigation |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 1-2 hours | Highly efficient, volatile (easy to remove).[11] | Strong acid can cleave other acid-labile groups. Risk of t-butylation of sensitive residues (e.g., Trp, Met).[6][12] Mitigation: Use of scavengers like triisopropylsilane (TIS).[11] |
| Hydrochloric Acid (HCl) | 4 M in 1,4-Dioxane, 1-4 hours | Milder than TFA, can offer better selectivity.[11] | Slower reaction times. The resulting hydrochloride salt may require neutralization.[13] |
| Oxalyl Chloride in Methanol | N/A | Very mild conditions, suitable for highly acid-sensitive substrates.[11] | May require specific solvent systems and optimization. |
Detailed Experimental Protocols
Reproducible results depend on well-defined and optimized experimental protocols. The following sections provide detailed methodologies for the protection and deprotection of amine-terminated PEG linkers.
This protocol describes a general procedure for the protection of a terminal amine on a PEG linker using di-tert-butyl dicarbonate.
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]
-
Dichloromethane (DCM), anhydrous[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, and nitrogen/argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[3]
-
Add DIPEA or TEA (2-3 equivalents relative to the amine).[1]
-
Slowly add (Boc)₂O (1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]
-
Characterize the final product by NMR and MS to confirm its identity and purity.
This protocol outlines the standard procedure for removing a Boc protecting group using trifluoroacetic acid to yield the free amine, typically as a TFA salt.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Triisopropylsilane (TIS) (optional scavenger for sensitive substrates)[1]
-
Toluene (optional, for azeotropic removal of TFA)[10]
-
Magnetic stirrer, round-bottom flask, ice bath, and rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[3] If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
To remove residual TFA, co-evaporate the residue with toluene.[10]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step after thorough drying.[1] Alternatively, to obtain the free amine, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the free amine.[1]
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).[14]
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)[1]
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Dichloromethane (DCM)[14]
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)[14]
-
Trifluoroacetic acid (TFA)[14]
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the reaction vessel.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1][14]
-
Washing: Wash the resin thoroughly with DCM, then DMF to remove residual TFA and cleaved Boc byproducts.[3]
-
Neutralization: Neutralize the resin-bound amine TFA salt with a solution of 10% DIPEA in DMF or DCM.[1][14] Wash the resin again with DMF and DCM.
-
Amino Acid Coupling: Activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.[14]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
Visualization of Key Processes and Workflows
The following diagrams, created using the DOT language, illustrate the fundamental mechanisms and workflows involving Boc-protected PEG linkers.
Conclusion
The Boc protecting group is a foundational tool in the synthesis of advanced PEGylated therapeutics.[2] Its robust stability under a wide range of conditions, combined with its clean and efficient removal with acid, provides the control necessary for complex, multi-step synthetic strategies.[4][5] This enables the precise construction of molecules such as ADCs and PROTACs, where specific connectivity is essential for therapeutic function. A thorough understanding of the reaction conditions, quantitative parameters, and experimental protocols associated with Boc-protected PEG linkers is crucial for researchers and scientists working to develop the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Role of the PEG2 Spacer in Bifunctional Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker
In the landscape of modern therapeutics, bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision medicine. These molecules are defined by their tripartite structure: a component that binds to a target protein, a second component that enacts a specific function (like recruiting an E3 ligase or delivering a cytotoxic payload), and a chemical linker that connects the two. Far from being a passive tether, the linker is a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties, stability, cell permeability, and the spatial orientation of the two active ends.
Among the various linker strategies, the incorporation of short polyethylene glycol (PEG) units has become a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the role of the diethylene glycol (PEG2) spacer, a common building block in bifunctional linkers. We will examine its fundamental physicochemical properties and its impact on the performance of PROTACs and ADCs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Core Physicochemical Properties of the PEG2 Spacer
The PEG2 spacer, composed of two repeating ethylene glycol units, imparts a unique and advantageous set of properties to a bifunctional molecule. These characteristics are crucial for overcoming common challenges in drug development, such as poor solubility and high lipophilicity, which can hinder a drug candidate's progression.
Key Properties of Short PEG Linkers:
-
Hydrophilicity: The ether oxygen atoms in the PEG backbone are hydrogen bond acceptors, which significantly increases the water solubility of the molecule. This is particularly important for PROTACs and ADCs, which are often large and can contain hydrophobic ligands or payloads that are prone to aggregation.[1]
-
Flexibility: The C-O-C bonds within the PEG chain have a high degree of rotational freedom. This flexibility can be advantageous in allowing the two ends of the bifunctional molecule to adopt an optimal orientation for biological activity, such as the formation of a stable ternary complex in PROTACs.[1]
-
Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material, making it a safe choice for therapeutic applications.[1]
-
Tunable Length: PEG linkers can be synthesized with a precise number of repeating units, allowing for systematic optimization of the linker length to achieve the desired biological outcome. The addition of a single ethylene glycol unit contributes approximately 3.5 Å to the linker's length.[]
The table below summarizes the calculated physicochemical properties of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), comparing an alkyl linker with PEG2 and PEG4 linkers. As the number of PEG units increases, there is a corresponding decrease in the calculated lipophilicity (cLogP) and an increase in the topological polar surface area (TPSA), both of which are indicative of increased hydrophilicity.[1]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research.[1] |
The Role of PEG2 Spacers in PROTACs
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is paramount in this process, as its length and flexibility directly impact the stability and productivity of this ternary complex.[3]
An optimal linker length is essential; a linker that is too short can lead to steric hindrance, preventing the complex from forming, while a linker that is too long may result in a non-productive complex where ubiquitination cannot occur efficiently.[4] The inclusion of a PEG2 spacer is a common strategy to begin the optimization process for linker length.
Visualizing the PROTAC Mechanism
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the crucial role of the bifunctional linker in forming the ternary complex.
Quantitative Impact on PROTAC Performance
Systematic variation of PEG linker length is a key strategy for optimizing PROTAC potency. The following table presents data from a comparative study of PROTACs targeting BRD4, which consists of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths. This data illustrates a clear structure-activity relationship, with the PEG4 and PEG5 linkers demonstrating the best performance in this particular system. While this specific study did not include a PEG2 linker, other research has shown that for certain target-E3 ligase pairs, shorter linkers like PEG2 can be optimal.[5]
| PROTAC Compound | Linker Composition | DC₅₀ (nM)a | Dₘₐₓ (%)b | Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s)c |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 | 3.5 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 4.2 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 | 3.8 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 | 3.1 |
| Data is representative of BRD4-targeting PROTACs evaluated in MV4-11 cells.[3] |
Data Footnotes: aDC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. bDₘₐₓ: The maximum percentage of target protein degradation achieved. cPAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.
The following table provides a comparison of SMARCA2-targeting PROTACs with an alkyl versus a PEG2 linker, highlighting the influence of the linker on degradation efficiency and permeability.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| SMARCA2-targeting | Alkyl | - | - | 2.5 |
| SMARCA2-targeting | PEG2 | - | - | 1.8 |
| Data compiled from publicly available research.[1] |
The Role of PEG2 Spacers in ADCs
In Antibody-Drug Conjugates, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site. The inclusion of a PEG2 spacer can:
-
Increase Solubility: Cytotoxic payloads are often highly hydrophobic. The hydrophilic PEG2 spacer helps to prevent aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs).[6]
-
Improve Pharmacokinetics: The PEG spacer can create a protective hydration shell around the payload, which can shield it from premature metabolism and clearance, thereby extending the circulation half-life of the ADC.[7]
-
Provide a Steric Shield: The flexible PEG chain can provide steric hindrance that physically separates the hydrophobic payloads, further preventing aggregation.[7]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of rational drug design. This section provides detailed methodologies for key experiments used to evaluate bifunctional molecules containing a PEG2 spacer.
Protocol 1: Synthesis of a Heterobifunctional PEG2 Linker (Azido-PEG2-NHS ester)
This protocol describes a general method for synthesizing a bifunctional PEG2 linker with an azide group for "click chemistry" and an NHS ester for reaction with primary amines.
Materials:
-
Di(ethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Succinic anhydride
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), Triethylamine (TEA), Dimethylformamide (DMF)
Methodology:
-
Monotosylation of Di(ethylene glycol):
-
Dissolve di(ethylene glycol) (1 eq.) in DCM and cool to 0°C.
-
Add TEA (1.1 eq.) followed by the dropwise addition of TsCl (1 eq.) dissolved in DCM.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours.
-
Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain TsO-PEG2-OH. Purify by silica gel chromatography.
-
-
Azidation:
-
Dissolve TsO-PEG2-OH (1 eq.) in DMF and add NaN₃ (3 eq.).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N₃-PEG2-OH.
-
-
Introduction of Carboxylic Acid:
-
Dissolve N₃-PEG2-OH (1 eq.) in DCM with TEA (1.5 eq.) and a catalytic amount of DMAP.
-
Add succinic anhydride (1.2 eq.) and stir at room temperature for 12 hours.
-
Acidify the reaction mixture with dilute HCl and extract with DCM.
-
Dry the organic layer and concentrate to obtain N₃-PEG2-O₂C(CH₂)₂CO₂H.
-
-
NHS Ester Formation:
-
Dissolve the carboxylic acid intermediate (1 eq.) in DCM.
-
Add NHS (1.2 eq.) and DCC (1.2 eq.).
-
Stir the reaction at room temperature for 6 hours.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to obtain the final Azido-PEG2-NHS ester.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC₅₀ and Dₘₐₓ values.[8]
-
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel PROTAC.
Conclusion
The PEG2 spacer is a small but powerful component in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and biocompatibility provide a robust solution to common drug development challenges, including poor solubility and aggregation. While the optimal linker length must be empirically determined for each unique biological system, the PEG2 spacer serves as a fundamental building block in the systematic optimization of these complex molecules. By providing a balance of spacing and flexibility, the PEG2 linker is instrumental in facilitating the productive biological interactions that underpin the efficacy of targeted protein degraders and antibody-drug conjugates, ultimately paving the way for the development of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Solubility of Boc-NH-PEG2-C2-NH2 in DMSO and DCM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of Boc-NH-PEG2-C2-NH2 (tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate), a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) is paramount for its effective use in synthesis, purification, and formulation.
Core Compound Characteristics
This compound is characterized by a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine. The PEG linker enhances the hydrophilic character of the molecule, contributing to its solubility in polar solvents. The Boc protecting group, on the other hand, imparts a degree of lipophilicity. This amphiphilic nature dictates its solubility profile across a range of solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for structurally analogous compounds provide a strong indication of its solubility characteristics. The following table summarizes the available qualitative and quantitative data.
| Solvent | Chemical Name | CAS Number | Reported Solubility | Notes |
| DMSO | NH2-PEG2-C2-Boc | 756525-95-8 | ≥ 100 mg/mL | Structurally isomeric to the target compound.[1] |
| DMSO | Boc-NH-PEG2 | Not Specified | 100 mg/mL | Requires sonication to achieve dissolution.[2] |
| DCM | Boc-NH-PEG-NH2 | Not Specified | Soluble | Qualitative assessment.[3] |
It is important to note that factors such as the purity of the compound, the presence of moisture in the solvent, and the ambient temperature can influence solubility.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in DMSO and DCM, the following experimental protocol is recommended.
Objective: To quantitatively determine the solubility of this compound in DMSO and DCM at ambient temperature (20-25°C).
Materials:
-
This compound (high purity)
-
Anhydrous DMSO
-
Anhydrous DCM
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the respective solvent)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent (DMSO or DCM) in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining compound solubility.
Conclusion
Based on the available data for analogous compounds, this compound is expected to be highly soluble in DMSO and soluble in DCM. For applications requiring precise concentrations, the detailed experimental protocol provided in this guide should be followed to determine the exact solubility under the specific experimental conditions. This information is crucial for the successful design and execution of synthetic routes and for the formulation of this important bifunctional linker in drug discovery and development.
References
Technical Guide: Storage and Stability of Boc-NH-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the recommended storage and stability conditions for Boc-NH-PEG2-C2-NH2, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Adherence to these guidelines is critical for ensuring the integrity and performance of the molecule in research and drug development applications.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a dry environment, protected from light.[2] Consider storing under an inert atmosphere (e.g., nitrogen).[3] |
| 4°C | Short-term | Store under nitrogen.[3] | |
| In Solvent | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month[3][5] | Store under nitrogen.[3] |
Stability Profile
This compound is susceptible to degradation under certain conditions. Understanding its stability profile is crucial for handling the compound during experimental procedures and for developing stable formulations.
Chemical Stability and Incompatibilities
The primary points of instability in this compound are the Boc-protecting group and the polyethylene glycol (PEG) backbone.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile to acidic conditions.[6] Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to its cleavage, exposing the primary amine. Care should be taken to avoid acidic contaminants in solvents and reagents.
-
PEG Backbone: The ether linkages in the PEG chain can be susceptible to oxidation. It is advisable to avoid strong oxidizing agents and to handle solutions of the compound under an inert atmosphere, especially if stored for extended periods or at elevated temperatures.
-
General Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[]
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential chemical degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following protocols provide a general framework for conducting forced degradation studies and subsequent analysis.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[8] This helps to identify potential degradation products and establish the specificity of the analytical method.[8] A degradation of 5-20% is generally considered optimal for these studies.[9]
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of approximately 1 mg/mL.[9]
Stress Conditions:
| Stress Condition | Reagent/Condition | Time | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Room Temperature or 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Room Temperature or 60°C |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | Room Temperature |
| Thermal Degradation | Solid or Solution | 48 - 72 hours | 60 - 80°C |
| Photostability | Solid or Solution | Expose to ICH-compliant light source | N/A |
Procedure:
-
For each stress condition, mix equal volumes of the drug stock solution and the stress reagent.
-
For the thermal and photostability studies, expose the stock solution directly to the stress condition.
-
Include a control sample (drug stock solution with no stress reagent) stored at ambient temperature.
-
After the specified time, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
| HPLC Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[4] or 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[4] or 0.1% Formic Acid in Acetonitrile[10] |
| Gradient | A typical starting gradient would be 5-95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | Ambient or 30-40°C |
| Detection Wavelength | 210 nm[10] |
| Injection Volume | 10 - 20 µL |
Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
For structural elucidation of any significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
The following diagram illustrates the experimental workflow for stability assessment.
Caption: Workflow for conducting forced degradation studies and stability analysis.
Conclusion
The stability and integrity of this compound are paramount for its successful application in research and development. By adhering to the recommended storage conditions and understanding its chemical liabilities, researchers can ensure the quality and reliability of their results. The provided experimental protocols offer a robust framework for assessing the stability of this linker under various conditions, enabling the development of stable formulations and reliable analytical methods.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymcamerica.com [ymcamerica.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Targeted Protein Degradation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement, application, and experimental utilization of Boc-NH-PEG2-C2-NH2, a bifunctional linker increasingly employed in the development of novel therapeutics. This document details its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering structured data on suppliers and pricing, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as PROTAC Linker 13, is a heterobifunctional molecule featuring a Boc-protected amine and a free primary amine, separated by a polyethylene glycol (PEG) and an ethylenediamine spacer. This architecture provides a versatile platform for covalently linking two different molecules. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, while the terminal reactive groups allow for sequential conjugation strategies.
Its primary application lies in the synthesis of PROTACs, where it serves as the linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][2] By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Supplier and Pricing Information
The availability and cost of this compound can vary between suppliers and are dependent on the quantity purchased. The following table summarizes pricing information from various vendors. Please note that prices are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |
| MedChemExpress | This compound | HY-W008474 | 100 mg | $70 |
| 250 mg | $140 | |||
| 500 mg | $210 | |||
| 1 g | $350 | |||
| Amsbio | This compound | AMS.T16659-100-MG | 100 mg | inquiry |
| AMS.T16659-250-MG | 250 mg | inquiry | ||
| AMS.T16659-500-MG | 500 mg | inquiry | ||
| AMS.T16659-1-G | 1 g | inquiry | ||
| BroadPharm | Boc-NH-PEG2-NH-Boc* | BP-22630 | 1 g | $230 |
*Note: BroadPharm lists a related compound, Boc-NH-PEG2-NH-Boc, with a slightly different structure. Researchers should verify the structure meets their specific needs.
Key Applications and Experimental Protocols
The primary utility of this compound is in the synthesis of PROTACs. The following protocols provide a general framework for its use in this application.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Conjugation to the first ligand: The free primary amine of the linker is reacted with an activated functional group (e.g., a carboxylic acid, NHS ester) on the first ligand (either the POI ligand or the E3 ligase ligand).
-
Boc deprotection and conjugation to the second ligand: The Boc protecting group is removed from the other end of the linker, revealing a new primary amine. This amine is then conjugated to the second ligand.
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
Detailed Experimental Protocol: PROTAC Synthesis
Materials:
-
This compound
-
POI ligand with a carboxylic acid or NHS ester functionality
-
E3 ligase ligand with a carboxylic acid or NHS ester functionality
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
Step 1: Conjugation of the First Ligand
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.
Step 3: Conjugation of the Second Ligand
-
Dissolve the deprotected intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (1.2 equivalents) and base (3-4 equivalents, to neutralize the TFA salt and catalyze the reaction).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired purity.
PROTAC-Mediated Protein Degradation Pathway
The synthesized PROTAC molecule hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade the target protein.
References
In-Depth Technical Guide: Safety, Handling, and Application of Boc-NH-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for the heterobifunctional linker, Boc-NH-PEG2-C2-NH2 (CAS No: 153086-78-3). This molecule is a valuable tool in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG)-based linker featuring a Boc-protected amine on one terminus and a free primary amine on the other, separated by a short diether PEG spacer. This structure provides a balance of hydrophilicity and chemical reactivity for various bioconjugation applications.
| Property | Value | Reference(s) |
| Chemical Name | tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | |
| Synonyms | Boc-N-amido-PEG2-Amine, PROTAC Linker 13 | [1][2][3] |
| CAS Number | 153086-78-3 | [1][3] |
| Molecular Formula | C₁₁H₂₄N₂O₄ | [1][3] |
| Molecular Weight | 248.32 g/mol | [1][3] |
| Appearance | Liquid or low-melting solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | 4°C for short-term, -20°C for long-term (stored under nitrogen) | [3] |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents | [4] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
May cause skin and eye irritation upon direct contact.
-
Inhalation of vapors or mists may cause respiratory tract irritation.
-
The free amine group is basic and can be corrosive.
-
The Boc protecting group can be cleaved under acidic conditions, releasing isobutylene and carbon dioxide.
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before handling. The following PPE is recommended to minimize exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's guidelines for specific chemical resistance and breakthrough times. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | Air-purifying respirator | Use a respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if vapors/aerosols are generated. |
Experimental Protocols
General Handling and Weighing Protocol
Given that this compound can be a liquid or low-melting solid, it is advisable to handle it in a chemical fume hood.
-
Preparation: Ensure the chemical fume hood is operational and all necessary PPE is worn correctly.
-
Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing/Dispensing:
-
If solid, carefully weigh the desired amount using a spatula and weigh boat inside the fume hood to minimize dust generation.
-
If liquid, use a calibrated pipette with a disposable tip to transfer the desired volume.
-
-
Dissolution: Add the desired solvent to the compound in a suitable container within the fume hood and mix gently to dissolve.
-
Cleanup: After the procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical. Dispose of contaminated disposables in a designated hazardous waste container.
Boc-Deprotection Protocol under Acidic Conditions
The Boc group is readily cleaved under acidic conditions to yield the free diamine. Trifluoroacetic acid (TFA) is commonly used for this purpose.
-
Reaction Setup: In a chemical fume hood, dissolve the this compound in a suitable solvent such as dichloromethane (DCM).
-
Addition of Acid: Slowly add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Isolate the product by filtration or centrifugation and wash with the non-polar solvent.
-
Dry the product under vacuum.
-
Visualized Workflows and Relationships
General Laboratory Handling Workflow
Caption: A typical experimental workflow for handling this compound in a laboratory setting.
Hazard Mitigation Logical Diagram
Caption: Relationship between potential hazards and the corresponding protective measures for safe handling.
First Aid Measures
In the event of exposure, follow these first-aid guidelines.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Spill and Disposal Procedures
-
Spill Response: In case of a spill, wear appropriate PPE. Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for chemical waste. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
This technical guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a formal institutional safety review and a specific Safety Data Sheet (SDS) from the manufacturer. Always prioritize safety and adhere to established laboratory protocols.
References
The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Design and Function
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules are at the forefront of drug discovery, offering the potential to address previously "undruggable" targets. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive tether; it is a pivotal element that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2][3] This technical guide delves into the core features of PROTAC linkers, providing a comprehensive overview of their design principles, functional implications, and the experimental methodologies used to evaluate their performance.
The Multifaceted Role of the PROTAC Linker
The primary function of the linker is to bridge the POI and the E3 ligase, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][4][5] This induced proximity is the crucial first step in the PROTAC mechanism of action, enabling the E3 ligase to catalyze the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.[3] The characteristics of the linker, however, extend far beyond simple conjugation.
The length, chemical composition, and rigidity of the linker are critical parameters that dictate the geometry and stability of the ternary complex.[4] An optimally designed linker fosters favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination.[1] Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[1]
Beyond its role in orchestrating the ternary complex, the linker significantly impacts the overall physicochemical properties of the PROTAC molecule. These properties, including solubility, cell permeability, and metabolic stability, are fundamental to a PROTAC's drug-like characteristics and its in vivo performance.[5][6]
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical decision in PROTAC design and is often empirically optimized for each specific POI-E3 ligase pair.[2]
Flexible Linkers
Flexible linkers are the most commonly employed type in the initial stages of PROTAC development due to their synthetic accessibility and the conformational freedom they afford the molecule.[1][5] This flexibility can increase the probability of forming a productive ternary complex by allowing the PROTAC to adopt multiple orientations.
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a frequent starting point for linker design.[1][7] They offer a high degree of conformational flexibility. However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC.[5][7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the solubility and permeability of PROTACs.[1][5][7] The repeating ethylene glycol units introduce polarity and can participate in hydrogen bonding.[1] While advantageous for solubility, the high flexibility of PEG linkers can sometimes lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5]
Rigid Linkers
To improve upon the limitations of flexible linkers, there is a growing trend towards the use of more rigid and conformationally constrained linkers.[6] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost of binding.[3] This can lead to enhanced degradation efficiency and improved pharmacokinetic properties.[1][3]
Common rigid motifs incorporated into linkers include:
-
Alkynes and Triazoles: These groups introduce linearity and rigidity. Triazoles, often formed via "click chemistry," are metabolically stable and can improve the in vivo properties of the PROTAC.[7][8]
-
Saturated Heterocycles: Piperazine and piperidine rings are frequently incorporated to add rigidity and improve physicochemical properties such as solubility and metabolic stability.[6][7][8]
"Smart" or Functional Linkers
Recent innovations in linker technology have led to the development of "smart" linkers that provide an additional layer of control over PROTAC activity.[1][2] These include:
-
Photoswitchable Linkers: Often containing an azobenzene moiety, these linkers can change their conformation in response to specific wavelengths of light, allowing for spatiotemporal control of protein degradation.[1]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism to activate the PROTAC at a desired time and location.[1]
-
Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, leading to the release of the active PROTAC.[1]
Quantitative Impact of Linker Properties
The rational design of PROTACs relies on understanding the quantitative relationship between linker properties and degradation efficacy. The following tables summarize key data from various studies.
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | PEG | 9 | >1000 | <20 | [9] |
| ERα | PEG | 12 | 100-1000 | ~60 | [9] |
| ERα | PEG | 16 | <100 | >80 | [9] |
| ERα | PEG | 19 | 100-1000 | ~70 | [9] |
| ERα | PEG | 21 | >1000 | <40 | [9] |
| TBK1 | Alkyl/Ether | <12 | No degradation | - | [10] |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | - | [10] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [10] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [10] |
Table 2: Impact of Linker Composition on Pharmacokinetic (PK) Parameters
| PROTAC | Linker Composition | Animal Model | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| ARD-2585 | Rigid CRBN-based linker | Mice | 51 | Not Reported | [1] |
| Compound A | Flexible alkyl linker | Rat | <1 | 0.5 | [1] |
| IRAK4 PROTAC (Flexible) | Flexible Linker | Human Liver Microsomes | - | - | [4] |
| IRAK4 PROTAC (Rigid) | Rigid Linker | Human Liver Microsomes | - | 180-fold increase vs. flexible | [4] |
| BTK PROTAC (Flexible) | Flexible Linker | - | - | <1 | [4] |
| BTK PROTAC (Rigid) | Rigid Linker | - | >145 minutes | [4] |
Experimental Protocols
The characterization of PROTACs and the optimization of their linkers require a suite of robust experimental assays. Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the levels of a target protein following PROTAC treatment.[5] This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[5]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
-
Detection and Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay using AlphaLISA
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC of interest in the assay buffer.
-
Prepare solutions of the tagged POI (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in the assay buffer.
-
Prepare the AlphaLISA Acceptor beads (e.g., anti-FLAG) and Donor beads (e.g., anti-GST).
-
-
Assay Procedure:
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the mixture of the tagged POI and E3 ligase to the wells.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow for complex formation.[12]
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader capable of AlphaLISA detection.
-
The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is often observed, where the signal first increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes.[13]
-
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Methodology:
-
Reaction Setup:
-
In a reaction tube, combine the recombinant target protein, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, and biotinylated ubiquitin in an appropriate reaction buffer.
-
Initiate the reaction by adding ATP and the PROTAC of interest.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the ubiquitinated target protein by Western blotting using an anti-ubiquitin antibody or streptavidin-HRP to detect the biotinylated ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC confirms its mechanism of action.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The linker is a critical and highly tunable component in the design of PROTACs, with its composition, length, and rigidity having a profound impact on their efficacy, selectivity, and pharmacokinetic properties. While flexible linkers such as alkyl and PEG chains have been foundational in the development of PROTACs, the field is increasingly moving towards the use of more rigid and functionalized linkers to enhance in vivo performance. The rational design of PROTAC linkers, guided by a deep understanding of their structure-activity relationships and supported by robust experimental validation, is essential for unlocking the full therapeutic potential of targeted protein degradation. As our knowledge of "linkerology" continues to expand, so too will our ability to develop novel and highly effective PROTAC-based therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG2-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.
Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design. PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility. These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules. The variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the synthesis of a model PROTAC using the bifunctional linker, Boc-NH-PEG2-C2-NH2 . This linker features a Boc-protected primary amine and a free primary amine, allowing for a sequential and controlled conjugation of the POI and E3 ligase ligands.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
This section details a representative two-step protocol for the synthesis of a PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase. The synthesis utilizes (+)-JQ1 carboxylic acid as the BRD4 ligand, a pomalidomide derivative as the CRBN ligand, and this compound as the linker.
Overall Synthetic Workflow
The synthesis involves a sequential amide coupling strategy. First, the free amine of the this compound linker is coupled to the carboxylic acid of the BRD4 ligand, (+)-JQ1-COOH. The Boc protecting group is then removed from the other end of the linker, and the newly exposed amine is coupled to an activated carboxylic acid derivative of the E3 ligase ligand, pomalidomide.
Protocol 1: First Amide Coupling - Synthesis of Boc-Linker-JQ1
This protocol describes the coupling of the Boc-protected linker to the BRD4 ligand, (+)-JQ1 carboxylic acid, using HATU as the coupling reagent.[1][3]
Materials:
-
(+)-JQ1 carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise while stirring.
-
Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated (+)-JQ1 carboxylic acid solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-Linker-JQ1 intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.[4][5]
Materials:
-
Boc-Linker-JQ1 intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the purified Boc-Linker-JQ1 intermediate from Protocol 1 in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours. Monitor for the disappearance of the Boc-protected intermediate by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate with toluene (3x).
-
The resulting amine salt (H2N-Linker-JQ1·TFA) is often used directly in the next step without further purification.
Protocol 3: Second Amide Coupling - Synthesis of the Final PROTAC
This protocol details the final coupling step between the deprotected linker-JQ1 intermediate and the CRBN ligand, pomalidomide carboxylic acid derivative.
Materials:
-
H2N-Linker-JQ1·TFA salt
-
Pomalidomide-linker-COOH (a derivative of pomalidomide with a carboxylic acid handle)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Pomalidomide-linker-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).
-
Stir for 15-30 minutes for pre-activation.
-
Add the H2N-Linker-JQ1·TFA salt (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1, step 8.
-
Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Data Presentation
The following tables provide an example of the type of quantitative data that should be collected and summarized during the synthesis and evaluation of the PROTAC. The values presented are for illustrative purposes only and will vary depending on the specific experimental conditions and the nature of the ligands.
Table 1: Synthesis and Purification Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | Boc-Linker-JQ1 | (+)-JQ1-COOH | 75 | >90 | LC-MS |
| 2 | H2N-Linker-JQ1·TFA | Boc-Linker-JQ1 | ~100 (crude) | - | LC-MS |
| 3 | Final PROTAC | H2N-Linker-JQ1·TFA | 40 | >98 | HPLC, LC-MS, NMR |
Table 2: Biological Evaluation of the Final PROTAC
| Parameter | Value | Cell Line | Assay Method |
| DC₅₀ (Degradation) | 50 nM | HEK293 | Western Blot |
| Dₘₐₓ (Degradation) | 90% | HEK293 | Western Blot |
| IC₅₀ (Viability) | >10 µM | HEK293 | CellTiter-Glo |
Characterization and Biological Evaluation
Protocol 4: LC-MS Analysis for PROTAC Characterization
LC-MS is a critical technique for confirming the identity and purity of the synthesized PROTAC at each stage.
Instrumentation:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV (e.g., 254 nm) and MS (positive ion mode).
Analysis:
-
Confirm the molecular weight of the synthesized intermediates and the final PROTAC by extracting the ion chromatogram corresponding to the calculated m/z value.
-
Assess the purity of the sample by integrating the peak area of the desired product relative to all other peaks in the UV chromatogram.
Protocol 5: Western Blot for Protein Degradation
Western blotting is the standard method for quantifying the degradation of the target protein following treatment with a PROTAC.[6]
Materials:
-
Cell line expressing the target protein (e.g., HEK293 for BRD4).
-
Final PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture reagents, plates, and incubators.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific to the target protein (e.g., anti-BRD4).
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Protocol 6: Determination of DC₅₀ and Dₘₐₓ
The DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are determined from the dose-response data obtained from the Western blot experiment.[7][8]
Procedure:
-
Plot the percentage of remaining protein (normalized to the vehicle control) against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
The Dₘₐₓ is the maximal percentage of protein degradation observed, calculated as 100% minus the bottom plateau of the fitted curve.
References
Application Notes and Protocols for the Use of Boc-NH-PEG2-C2-NH2 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug.[1] The linker connecting the antibody and the payload is a critical component that dictates the overall stability, solubility, and efficacy of the ADC.[2] This document provides detailed application notes and protocols for the use of Boc-NH-PEG2-C2-NH2 , a non-cleavable, heterobifunctional linker, in the development of ADCs.
The this compound linker features a short polyethylene glycol (PEG) chain, which enhances the hydrophilicity and biocompatibility of the ADC.[3][4] The terminal primary amine (-NH2) and the Boc-protected amine provide sequential reactivity, allowing for a controlled and stepwise conjugation process. As a non-cleavable linker, it relies on the complete degradation of the antibody within the lysosome of the target cell to release the cytotoxic payload, which can offer greater plasma stability and a wider therapeutic window compared to some cleavable linkers.[3][5]
Core Properties and Advantages of the this compound Linker
The strategic incorporation of the this compound linker into an ADC construct offers several advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG component can help to mitigate the hydrophobicity of the cytotoxic payload, improving the overall solubility of the ADC and reducing the propensity for aggregation.[6]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and an extended circulation half-life of the ADC, allowing for greater tumor accumulation.[7][8]
-
Controlled Conjugation: The Boc-protected amine allows for a two-step conjugation strategy. The unprotected primary amine can be reacted first, followed by deprotection of the Boc group to reveal a second reactive amine for subsequent conjugation, enabling the synthesis of more complex and well-defined ADC constructs.[7]
-
Increased Stability: Non-cleavable linkers like this compound are generally more stable in the systemic circulation compared to some cleavable linkers, which can minimize the premature release of the cytotoxic payload and reduce off-target toxicity.[2][3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using the this compound linker. Optimization may be required for specific antibodies, payloads, and experimental conditions.
Protocol 1: Two-Step Conjugation of a Carboxyl-Containing Payload to an Antibody
This protocol outlines the activation of a cytotoxic payload containing a carboxylic acid, its conjugation to the deprotected this compound linker, and the subsequent conjugation to the antibody.
Materials and Reagents:
-
This compound Linker
-
Carboxyl-containing cytotoxic payload (e.g., a derivative of DM1 or MMAF)
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
Part A: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.
-
Acidification: Add an equal volume of TFA to the DCM solution (for a 50% v/v concentration).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The resulting deprotected diamine (as a TFA salt) can be co-evaporated with additional DCM or toluene to remove residual TFA. The crude product can be used directly in the next step or purified further if necessary.
Part B: Activation of Payload and Conjugation to the Deprotected Linker
-
Payload Activation: Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS for aqueous reactions). Stir the reaction at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
Conjugation to Linker: In a separate vial, dissolve the deprotected H2N-PEG2-C2-NH2 linker (1.5 equivalents relative to the payload) in anhydrous DMF or DMSO. Slowly add the activated payload solution to the linker solution. Add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the TFA salt and facilitate the reaction. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the payload-linker conjugate using reverse-phase HPLC to remove unreacted starting materials. Characterize the product by mass spectrometry.
Part C: Conjugation of Payload-Linker to the Antibody
-
Antibody Preparation: The antibody should be in an amine-free buffer, such as PBS, at a pH of 7.2-8.5. A typical concentration is 1-10 mg/mL.
-
Activation of Payload-Linker: The remaining primary amine on the payload-linker construct can be conjugated to the antibody. If the payload-linker has a carboxyl group, activate it with EDC/NHS as described in Part B, step 1.
-
Conjugation Reaction: Add the activated payload-linker to the antibody solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the final ADC using SEC to remove unreacted payload-linker, unconjugated antibody, and other impurities.
Protocol 2: Characterization of the Antibody-Drug Conjugate
The successful synthesis of an ADC requires thorough characterization to ensure its quality and consistency.
| Analytical Method | Purpose | Typical Observations |
| UV-Vis Spectroscopy | Determination of Drug-to-Antibody Ratio (DAR) and protein concentration.[1] | Calculation of DAR based on the absorbance of the drug and the antibody at their respective maximum wavelengths. |
| Size-Exclusion Chromatography (SEC) | Assessment of ADC purity and detection of aggregation.[1] | A single, sharp peak indicates a pure, non-aggregated ADC. The presence of high molecular weight species suggests aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of the distribution of drug-loaded species and average DAR.[1] | Separation of ADC species with different numbers of conjugated drugs, providing a profile of the drug load distribution. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the ADC and its subunits (light and heavy chains) to verify conjugation.[1] | The observed mass of the ADC and its chains will be higher than the unconjugated antibody, corresponding to the mass of the attached drug-linker moieties. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Assessment of purity and integrity of the ADC under reducing and non-reducing conditions.[1] | Under non-reducing conditions, a single band indicates an intact ADC. Under reducing conditions, separate bands for the heavy and light chains are observed, which may show a mass shift upon conjugation. |
| Cell-Based Cytotoxicity Assay (e.g., MTT, XTT) | Determination of the in vitro potency (IC50) of the ADC on target and non-target cell lines.[9] | A lower IC50 value on target cells compared to non-target cells indicates specific, potent cytotoxic activity. |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic potential of the synthesized ADC.[9]
-
Cell Seeding: Seed target and non-target cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Representative Quantitative Data
While specific data for ADCs using the this compound linker is not extensively published, the following table provides representative data from a study on affibody-drug conjugates with and without PEG linkers, illustrating the potential impact of PEGylation on in vitro cytotoxicity. It is important to note that increasing PEG chain length can sometimes lead to a decrease in in vitro potency, but this is often compensated by improved in vivo pharmacokinetics and overall efficacy.[6]
| Conjugate | Target Cell Line (HER2-positive) | IC50 (nM) | Fold Change in IC50 vs. No PEG |
| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 1.2 | 1.0 |
| ZHER2-PEG4K-MMAE | NCI-N87 | 7.8 | 6.5 |
| ZHER2-PEG10K-MMAE | NCI-N87 | 27 | 22.5 |
| Data adapted from a study on affibody-drug conjugates.[6] This data is for illustrative purposes to show the trend of PEGylation on in vitro cytotoxicity and does not represent data from an ADC using the this compound linker. |
Mechanism of Action and Signaling Pathways
ADCs constructed with the non-cleavable this compound linker exert their cytotoxic effect through a multi-step process that relies on the internalization of the ADC and the degradation of the antibody.
Caption: General mechanism of action for an ADC with a non-cleavable linker.
The cytotoxic payload, once released as an amino acid adduct, can then interact with its intracellular target. For many common payloads used with non-cleavable linkers, such as derivatives of maytansine (DM1) or auristatins (MMAF), the primary target is tubulin.[4] By inhibiting tubulin polymerization, these drugs disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[10]
Experimental Workflow
The overall workflow for synthesizing and evaluating an ADC with the this compound linker involves a series of sequential steps, from initial conjugation to final functional assessment.
Caption: Experimental workflow for ADC synthesis, characterization, and evaluation.
The this compound linker is a valuable tool for the construction of antibody-drug conjugates. Its non-cleavable nature can impart high plasma stability, potentially leading to an improved safety profile and therapeutic index. The integrated PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. The dual-amine functionality with Boc protection allows for a controlled and versatile conjugation strategy. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel and potent targeted cancer therapies. Careful optimization of conjugation conditions and thorough characterization of the final ADC product are essential for successful development.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Conjugation of Boc-NH-PEG2-C2-NH2 to Carboxylic Acids
Introduction
Boc-NH-PEG2-C2-NH2 is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a primary amine at one terminus for conjugation and a Boc (tert-butyloxycarbonyl) protected amine at the other. The two-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate in aqueous media.[3][4]
The free primary amine of this compound readily reacts with carboxylic acids to form a stable amide bond.[3] This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step method provides high coupling efficiency under mild conditions.[7] Following successful conjugation, the Boc protecting group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose a new primary amine for subsequent functionalization.[3][4][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of this compound to carboxylic acid-containing molecules.
Principle of the Reaction: EDC/NHS Coupling
The conjugation of the primary amine on this compound to a carboxylic acid is most efficiently achieved through a two-step EDC/NHS coupling reaction.[7]
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group on the target molecule, forming a highly reactive but unstable O-acylisourea intermediate.[5]
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5][6]
-
Amide Bond Formation: The amine-reactive NHS ester then reacts with the primary amine of this compound to form a stable, covalent amide bond, releasing NHS as a byproduct.[5]
This method ensures a controlled and efficient conjugation process, minimizing side reactions.
Data Presentation: Quantitative Reaction Parameters
Successful conjugation depends on the careful optimization of several reaction parameters. The following tables summarize key quantitative data and recommended starting conditions for the EDC/NHS coupling reaction.
Table 1: Recommended Reagent Molar Ratios and Concentrations
| Reagent | Recommended Molar Ratio (relative to Carboxylic Acid) | Recommended Concentration | Notes |
|---|---|---|---|
| EDC | 1.5 to 10-fold molar excess | 2 - 4 mM | Ensures efficient activation of the carboxylic acid.[5][7] |
| NHS/Sulfo-NHS | 1.5 to 5-fold molar excess | 0.5 - 5 mM | Stabilizes the activated intermediate, improving coupling efficiency in aqueous solutions.[5][7] |
| This compound | 1 to 20-fold molar excess | Varies | Molar excess over the target molecule may require empirical optimization to drive the reaction to completion.[9] |
Table 2: Recommended Buffers and pH for Reaction Steps
| Reaction Step | Recommended pH Range | Recommended Buffer System | Notes |
|---|---|---|---|
| Carboxylic Acid Activation | 4.5 - 6.0 | MES | This pH range is optimal for EDC activity while minimizing hydrolysis.[5][10] |
| Amine Coupling | 7.2 - 8.5 | PBS, HEPES, Bicarbonate, Borate | Slightly basic pH promotes the nucleophilic attack by the primary amine. Buffers must be free of primary amines (e.g., Tris).[10][11] |
| Quenching (Optional) | ~8.0 | Tris or Glycine | Blocks unreacted NHS esters to prevent non-specific reactions.[7][9] |
Table 3: Recommended Time and Temperature for Reaction Steps
| Reaction Step | Recommended Time | Recommended Temperature | Notes |
|---|---|---|---|
| Carboxylic Acid Activation | 15 - 30 minutes | Room Temperature (20-25°C) | Sufficient for the formation of the NHS ester.[5][7] |
| Amine Coupling | 1 - 2 hours to overnight | 4°C to Room Temperature | Lower temperatures can be used to maintain the stability of sensitive biomolecules.[7][9] |
| Boc Deprotection | 30 - 120 minutes | Room Temperature | Reaction progress should be monitored by LC-MS or TLC.[9][12][13] |
Experimental Protocols
Protocol 1: EDC/NHS Conjugation of this compound to a Carboxylic Acid
This protocol describes a general procedure for conjugating a carboxylic acid-containing molecule to this compound.
Materials Required:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, Size Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous solvent (e.g., DMF, DMSO).
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer. If solubility is an issue, dissolve it first in a minimal amount of DMF or DMSO and then dilute with the buffer.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Coupling to Amine:
-
Immediately add the activated carboxylic acid solution to the solution of this compound.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with the Coupling Buffer if necessary.[5]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the Boc-protected conjugate from unreacted reagents and byproducts.
-
Common purification methods include Size Exclusion Chromatography (SEC) to remove smaller molecules, or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for higher purity.[12][15]
-
Analyze collected fractions by LC-MS to confirm the mass of the desired conjugate and pool the pure fractions.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials Required:
-
Purified and dried Boc-NH-PEG2-C2-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the purified and dried Boc-protected conjugate in anhydrous DCM.
-
Prepare a solution of 20-50% TFA in DCM (v/v).[12]
-
-
Deprotection Reaction:
-
Work-up and Isolation:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11][16]
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the residual acid.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.[13][16]
-
Visualizations
Diagram 1: EDC/NHS Coupling Mechanism
References
- 1. This compound | TargetMol [targetmol.com]
- 2. nbinno.com [nbinno.com]
- 3. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC-NH-PEG-NH2 - Ruixibiotech [ruixibiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of Boc-NH-PEG2-C2-NH2 with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules using amine-reactive chemistry is a cornerstone of bioconjugation, enabling the creation of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This document provides detailed application notes and protocols for the reaction between Boc-NH-PEG2-C2-NH2, a heterobifunctional linker, and N-hydroxysuccinimide (NHS) esters.
This compound possesses two key functionalities: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected primary amine.[4] The free primary amine can readily react with an NHS ester to form a stable amide bond.[] The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate.[1] The Boc protecting group allows for orthogonal reactivity; it remains stable during the initial conjugation and can be subsequently removed under acidic conditions to reveal a new primary amine for further modification.[1][2] This sequential reaction capability is invaluable in multi-step synthesis strategies.[2]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
Caption: General workflow for the sequential conjugation using this compound.
Quantitative Data Presentation
Achieving high conjugation efficiency is critical. The following table summarizes the key parameters and recommended conditions for the reaction of the primary amine on this compound with an NHS ester.[1][7]
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS ester hydrolysis. A pH of ~8.5 is often ideal.[7] |
| Reaction Buffer | Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer. | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the desired reaction and must be avoided.[7] |
| Reagent Molar Excess | 10- to 50-fold molar excess of the limiting reagent (either the linker or the NHS ester-containing molecule). | The optimal ratio should be determined empirically for each specific reaction.[1] |
| Reagent Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). | NHS esters are moisture-sensitive. Prepare stock solutions immediately before use.[1] |
| Reaction Temperature | Room temperature or 4°C. | Lower temperatures can minimize hydrolysis of the NHS ester and are suitable for labile molecules.[1] |
| Reaction Time | 30-60 minutes at room temperature or 2-4 hours at 4°C. | Reaction progress can be monitored by techniques like HPLC or LC-MS.[7] |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine, pH 8.0. | Added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Functionalized Molecule
This protocol describes a general procedure for the conjugation of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.5[7]
-
Anhydrous DMSO or DMF[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the solution of the NHS ester-functionalized molecule.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% to avoid precipitation of proteins.[7]
-
Gently mix the reaction mixture.
-
Incubate for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[7]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Confirm successful conjugation using analytical techniques such as Mass Spectrometry (MS) to observe the expected mass increase, or HPLC to identify a new product peak.[8]
-
Caption: Experimental workflow for the conjugation protocol.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the newly formed conjugate to expose a primary amine for subsequent reactions.
Materials:
-
Purified Boc-protected conjugate
-
Deprotection Solution: e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% TFA), or 4M HCl in dioxane.[9]
-
Neutralization Buffer: Saturated sodium bicarbonate (NaHCO₃) solution or a suitable base.[1]
-
Nitrogen stream or lyophilizer
Procedure:
-
Preparation:
-
Ensure the Boc-protected conjugate is free of buffer salts, for example by lyophilization.[1]
-
-
Deprotection Reaction:
-
Acid Removal:
-
Remove the TFA/HCl and solvent, for example by evaporation under a stream of nitrogen or by lyophilization.[1]
-
-
Neutralization (if required):
-
If the product is an acid salt (e.g., TFA salt), it may need to be neutralized for subsequent steps. This can be done by resuspending in a suitable buffer or by using a mild base.
-
-
Purification:
-
If necessary, purify the deprotected product using an appropriate method like chromatography to remove any byproducts.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: Reagent exposed to moisture. | Store and handle NHS esters in a desiccated environment. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: pH is too low (amine is protonated) or too high (rapid NHS ester hydrolysis). | Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[7] | |
| Presence of competing amines: Buffer contains Tris, glycine, or other primary amines. | Perform a buffer exchange into an amine-free buffer (e.g., PBS) before the reaction.[7] | |
| Precipitation During Reaction | Poor solubility of the conjugate: The addition of the PEG linker may alter the solubility of the target molecule. | Optimize the reaction buffer, potentially by adding non-interfering solubilizing agents.[11] |
| Solvent-induced precipitation: The organic solvent used to dissolve the linker causes the target molecule to precipitate. | Keep the final concentration of the organic solvent below 10%. Add the linker solution slowly while mixing.[11] | |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of the acid (e.g., TFA) or prolong the reaction time. Monitor the reaction progress.[9] |
| Acid-labile functional groups on the molecule are also affected. | Consider milder deprotection conditions, such as using a lower concentration of acid or a different acidic reagent.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mcours.net [mcours.net]
Application Notes and Protocols for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[1] Its popularity is due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and effective reagent system for the deprotection of Boc-protected amines.[1][2] This document provides a detailed protocol for this transformation, including the reaction mechanism, experimental procedures, and quantitative data to guide optimization.
The cleavage of the Boc group with TFA is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][3] The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][2]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, reaction time, and temperature. The following table summarizes typical conditions and outcomes.
| Parameter | Typical Range | Remarks | Source(s) |
| Substrate Concentration | 0.1–0.5 M in DCM | Higher concentrations may require longer reaction times or more TFA. | [1][4] |
| TFA Concentration | 20–50% (v/v) in DCM | 25-50% is common. For difficult substrates, neat TFA can be used. | [4][5] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to control any exotherm and then allowed to warm to room temperature. | [4] |
| Reaction Time | 30 minutes – 4 hours | Progress should be monitored by TLC or LC-MS. Many substrates react completely within an hour. | [4][5] |
| Yield | High to quantitative | Generally, very high yields are achieved with this method. | [5] |
| Purity | Generally high | The resulting TFA salt can sometimes be oily. Crystalline hydrochloride salts are sometimes preferred for purification. | [5] |
Experimental Protocols
This section details the materials and a step-by-step procedure for the solution-phase Boc deprotection of an amine using TFA in DCM.
Materials
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for work-up)
Experimental Workflow Diagram
Caption: General experimental workflow for solution-phase N-Boc deprotection.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. The final concentration of TFA should typically be between 20% and 50% (v/v).[4] For many substrates, a 1:1 mixture of TFA:DCM is effective.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[4]
-
Removal of Volatiles: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4] To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed.[4]
Work-up Procedure
The choice of work-up depends on whether the final product is desired as the TFA salt or the free amine.[4]
To obtain the TFA salt:
-
After the initial concentration, the crude product can often be used directly in the next step, assuming the TFA salt is compatible.[6] For higher purity, the residue can be triturated with a solvent in which the product is insoluble, such as cold diethyl ether, to induce precipitation.[2]
To obtain the free amine:
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.[1]
-
Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[1] Caution: This will generate carbon dioxide gas, which can cause pressure buildup in a separatory funnel.[2]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate safety measures.
-
Engineering Controls: Always work in a properly functioning chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.[1][7]
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]
-
The reaction generates carbon dioxide gas, so do not perform the reaction in a sealed container.[2][3]
-
-
Storage: Store TFA in a dry, well-ventilated place, away from incompatible materials such as bases and oxidizing agents.[7] Keep containers tightly closed.[7]
-
Disposal: Dispose of TFA and related waste according to institutional guidelines.[9]
By following this protocol and adhering to the safety precautions, researchers can achieve efficient and clean deprotection of a wide range of Boc-protected amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. amherst.edu [amherst.edu]
- 9. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
Application Notes: Surface Modification of Nanoparticles with Boc-NH-PEG2-C2-NH2
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as drug delivery, diagnostics, and bio-imaging. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. The hydrophilic PEG layer provides a "stealth" coating that reduces protein adsorption (opsonization) and subsequent clearance by the immune system, thereby prolonging systemic circulation time and improving colloidal stability.[1][2]
Boc-NH-PEG2-C2-NH2 is a heterobifunctional linker designed for the versatile surface functionalization of nanoparticles. This linker possesses two key features:
-
A primary amine (-NH2) group for covalent attachment to nanoparticles with complementary surface functionalities (e.g., carboxyl groups).
-
A tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group, which provides a latent reactive site. Following the initial nanoparticle conjugation, the Boc protecting group can be removed under mild acidic conditions to expose a new primary amine. This newly available amine serves as a reactive handle for the subsequent covalent attachment of a wide range of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), or therapeutic payloads.[3][4]
This two-step functionalization strategy offers precise control over the nanoparticle's surface chemistry, enabling the creation of multifunctional nanocarriers. The short PEG2 (diethylene glycol) spacer enhances water solubility and provides a flexible linkage between the nanoparticle and the conjugated moiety.
Key Applications
-
Targeted Drug Delivery: The terminal amine, after deprotection, can be conjugated with targeting ligands that specifically bind to receptors overexpressed on diseased cells, enhancing therapeutic efficacy and minimizing off-target effects.[5]
-
Bio-imaging: Imaging agents can be attached to the deprotected amine, allowing for the tracking and visualization of nanoparticles in vitro and in vivo.
-
Multifunctional Nanotheranostics: The sequential conjugation approach allows for the attachment of both therapeutic agents and diagnostic probes to a single nanoparticle platform.[6]
Data Presentation
Successful surface modification of nanoparticles with this compound and subsequent conjugation can be monitored by tracking changes in their physicochemical properties. The following tables summarize expected quantitative data at each stage of the modification process.
Table 1: Physicochemical Characterization of Nanoparticles During Surface Modification
| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Characterization Technique |
| 1. Initial Carboxylated Nanoparticles | 100 ± 5 | < 0.2 | -30 ± 5 | Dynamic Light Scattering (DLS) |
| 2. After PEGylation with this compound | 115 ± 7 | < 0.2 | -20 ± 5 | Dynamic Light Scattering (DLS) |
| 3. After Boc Deprotection (NH2-PEG2-Nanoparticle) | 115 ± 7 | < 0.2 | +15 ± 5 | Dynamic Light Scattering (DLS) |
| 4. After Conjugation of a Targeting Ligand | 125 ± 10 | < 0.25 | Varied | Dynamic Light Scattering (DLS) |
Data are representative and will vary depending on the specific nanoparticle core material, size, and the nature of the conjugated molecule.
Table 2: Quantification of Surface Ligands
| Analysis | Method | Expected Outcome |
| Quantification of Surface Amine Groups | Ninhydrin Assay or Fluorescamine Assay | Increased absorbance/fluorescence after Boc deprotection, confirming the presence of primary amines. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic C-O-C stretching peaks around 1100 cm⁻¹.[7] |
| Confirmation of Ligand Conjugation | UV-Vis Spectroscopy or Fluorescence Spectroscopy | Characteristic absorbance or emission peaks of the conjugated ligand. |
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of carboxylated nanoparticles using this compound.
Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxylic acid groups on the nanoparticle surface and the primary amine of the this compound linker.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS or deionized water
-
Centrifugal filter units or magnetic separator for nanoparticle purification
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Carboxyl Group Activation: Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 5-fold molar excess) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.[8]
-
Purification of Activated Nanoparticles: Pellet the activated nanoparticles by centrifugation or magnetic separation. Discard the supernatant and resuspend the nanoparticles in Coupling Buffer. Repeat this washing step twice to remove excess EDC and NHS.
-
Conjugation Reaction: Immediately add a solution of this compound (dissolved in Coupling Buffer) to the activated nanoparticle suspension. A 20-50 molar excess of the linker relative to the nanoparticles is a recommended starting point for optimization.[1] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes to deactivate any unreacted NHS-esters.[5]
-
Purification: Purify the Boc-NH-PEG2-C2-functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer to remove unreacted linker and byproducts. Perform at least three wash cycles.
-
Characterization: Characterize the purified nanoparticles for hydrodynamic diameter and zeta potential using DLS. Confirm successful PEGylation using FTIR. Store the functionalized nanoparticles at 4°C.
Protocol 2: Boc Deprotection to Expose Primary Amines
This protocol describes the removal of the Boc protecting group from the nanoparticle surface to yield a terminal primary amine.
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[3]
Materials:
-
Boc-NH-PEG2-C2-functionalized nanoparticles (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Neutralization Buffer (optional): 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Washing Buffer: PBS, pH 7.4
Procedure:
-
Solvent Exchange: Lyophilize or carefully dry the Boc-functionalized nanoparticles to remove water.[5] Resuspend the dried nanoparticles in anhydrous DCM.
-
Deprotection Reaction: Prepare a deprotection solution of 20-50% (v/v) TFA in DCM.[9] Add this solution to the nanoparticle suspension. Incubate for 30-60 minutes at room temperature with gentle mixing.[10]
-
Removal of Deprotection Reagent: Pellet the nanoparticles by centrifugation. Carefully remove and discard the acidic supernatant.
-
Washing and Neutralization:
-
Wash the nanoparticles twice with anhydrous DCM to remove the majority of the TFA.
-
(Optional) Resuspend the nanoparticles in Neutralization Buffer and incubate for 10 minutes to quench any residual TFA.[3]
-
Wash the nanoparticles three more times with DCM.
-
-
Final Resuspension: After the final wash, resuspend the amine-terminated PEGylated nanoparticles (NH2-PEG2-C2-Nanoparticles) in a suitable aqueous buffer, such as PBS (pH 7.4), for storage or subsequent conjugation.
-
Characterization: Characterize the deprotected nanoparticles for hydrodynamic diameter and zeta potential. A shift to a positive zeta potential is expected. Confirm the presence of primary amines using a ninhydrin or fluorescamine assay.
Protocol 3: Conjugation of a Targeting Ligand to Amine-Terminated Nanoparticles
This protocol provides a general method for conjugating a molecule (e.g., a targeting peptide with a carboxylic acid group) to the newly exposed amine groups on the nanoparticle surface using EDC/NHS chemistry.
Materials:
-
NH2-PEG2-C2-Nanoparticles (from Protocol 2)
-
Targeting ligand with a carboxylic acid group
-
EDC and NHS
-
Activation and Coupling Buffers as described in Protocol 1
Procedure:
-
Activate Targeting Ligand: In a separate tube, dissolve the targeting ligand in Activation Buffer. Add EDC and NHS (e.g., 1.5-fold molar excess of each relative to the ligand) and stir for 1-4 hours at room temperature to form an NHS-ester of the ligand.[4]
-
Conjugation to Nanoparticles: Disperse the amine-functionalized nanoparticles in Coupling Buffer. Add the activated targeting ligand solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the activated ligand relative to the estimated surface amine groups is a recommended starting point.[4]
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the final conjugated nanoparticles using dialysis or size exclusion chromatography to remove the unconjugated targeting ligand and reaction byproducts.[4]
-
Final Characterization: Characterize the final product for size, PDI, and zeta potential. Confirm successful conjugation using appropriate methods (e.g., UV-Vis or fluorescence spectroscopy).
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of nanoparticle surface chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
Peptide Synthesis Utilizing a Boc-NH-PEG2-C2-NH2 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of complex bioconjugates, the choice of linker is a critical determinant of success. The Boc-NH-PEG2-C2-NH2 linker is a heterobifunctional molecule featuring a Boc-protected amine and a free primary amine, separated by a discrete two-unit polyethylene glycol (PEG) spacer. This configuration offers a strategic advantage in solid-phase peptide synthesis (SPPS), particularly in the construction of molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).
The inclusion of a PEG spacer enhances the solubility of the growing peptide chain, mitigates aggregation, and can improve the pharmacokinetic properties of the final product.[1] The Boc protecting group is stable under standard coupling conditions but is readily cleaved with mild acid, allowing for orthogonal protection strategies.[2] The terminal primary amine provides a versatile handle for conjugation to a solid support or other molecules.[3]
These application notes provide detailed protocols for the use of the this compound linker in peptide synthesis, from initial resin loading to final peptide cleavage and purification.
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): Serves as a flexible and solubilizing starting point for the assembly of peptide chains.
-
PROTAC Synthesis: Acts as a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[4][5]
-
Bioconjugation: The terminal amine can be used for the attachment of various molecules, such as fluorescent dyes or small molecule drugs.
Quantitative Data Summary
The following table summarizes typical quantitative data for solid-phase peptide synthesis using a Boc-protected amino-PEG linker. These values are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions. The data presented is extrapolated from studies using a similar Boc-NH-PEG6-amine linker and should be considered as a general guideline.[6]
| Parameter | Typical Value | Notes |
| Resin Loading (Initial Linker Attachment) | 0.3 - 0.7 mmol/g | Dependent on the type of resin used (e.g., 2-Chlorotrityl Chloride). |
| Coupling Efficiency (Amino Acids) | >99% | Can be monitored qualitatively using the Kaiser test. |
| Boc Deprotection Efficiency | >99% | A highly efficient reaction using TFA in DCM. |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the length and sequence of the peptide. |
| Final Peptide Purity (Post-HPLC) | >95% | Achievable with standard reversed-phase HPLC purification. |
Experimental Protocols
Protocol 1: Attachment of this compound Linker to 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the linker onto a highly acid-labile resin, which allows for the cleavage of the final peptide with the C-terminus as a carboxylic acid.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Mechanical shaker
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Linker Solubilization: In a separate flask, dissolve this compound (1.5 eq) in anhydrous DCM.
-
Coupling: Add the dissolved linker to the swollen resin. Add DIPEA (3.0 eq) to the slurry.
-
Reaction: Agitate the mixture on a mechanical shaker for 2-4 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be estimated by the weight gain.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on the linker-functionalized resin prepared in Protocol 1.
Materials:
-
Linker-functionalized resin
-
Boc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% DIPEA in DMF
-
Solvents: DCM, N,N-Dimethylformamide (DMF)
-
Washing Solvents: DCM, DMF, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 30-60 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash). Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7] Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[7]
-
Neutralization:
-
Add 10% DIPEA in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat the neutralization step.
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vial, dissolve the next Boc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in a minimal amount of DMF.
-
Add DIPEA (6 eq) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for complete coupling (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (step 2).
-
Final Washing and Drying: Wash the peptide-resin with DCM (3x), IPA (2x), and DCM (3x). Dry the peptide-resin under vacuum.
Protocol 3: Peptide Cleavage and Purification
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reversed-phase HPLC system
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.[7]
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow for Peptide Synthesis
Caption: A flowchart illustrating the major stages of peptide synthesis using a this compound linker.
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC, leading to the degradation of a target protein.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-Amino-PEG-Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides. The use of a polyethylene glycol (PEG) resin functionalized with a Boc-protected amine offers significant advantages, particularly for the synthesis of long or hydrophobic peptide sequences. The hydrophilic nature of the PEG linker enhances the solvation of the growing peptide chain, which can mitigate aggregation and improve coupling efficiencies.[1] Peptides synthesized on PEG-based supports often exhibit improved solubility and pharmacokinetic profiles, making this an attractive strategy for therapeutic peptide development.[1]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method in SPPS.[2] It relies on the graduated lability of the Boc group, which is removed under moderate acidic conditions (e.g., trifluoroacetic acid - TFA), while the more stable benzyl-based side-chain protecting groups require a strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2][3]
These application notes provide detailed protocols for manual solid-phase peptide synthesis using Boc-amino-PEG-resin, a summary of expected quantitative data, and visual workflows to guide researchers through the process.
Quantitative Data Summary
The following table summarizes typical quantitative data for solid-phase peptide synthesis using Boc-amino-PEG-resin. These values are illustrative and may vary depending on the specific peptide sequence, the scale of the synthesis, and the particular resin and reagents used.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS.[4] |
| Boc Deprotection Efficiency | >99% | A highly efficient reaction, typically with 50% TFA in DCM.[4] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Can be monitored qualitatively using the Kaiser test.[4] |
| Coupling Efficiency (Boc-amino-PEG linker) | ~95-98% | May necessitate longer coupling times or a double coupling strategy due to potential steric hindrance.[4] |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the length and amino acid composition of the peptide.[4] |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is necessary to remove truncated and deletion sequences.[4] |
| Final Purified Peptide Yield | 15 - 30% | Dependent on the efficiency of the purification process.[4] |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Workflow
This protocol outlines the key steps for the manual synthesis of a peptide on a Boc-amino-PEG-resin.
1. Resin Swelling:
-
Place the desired amount of Boc-amino-PEG-resin in a reaction vessel.
-
Add dichloromethane (DCM) to the resin and allow it to swell for 30-60 minutes.[1]
-
Drain the solvent.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate gently for 5 minutes (pre-wash).[1]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin thoroughly with DCM (3 times).[1]
-
Wash the resin with isopropanol (IPA) (2 times) to help remove residual TFA.[1]
-
Wash the resin with DCM (3 times).[1]
4. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.[1]
-
Drain the neutralization solution and repeat the neutralization step.[1]
-
Wash the resin with DCM (3 times).[1]
5. Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of dimethylformamide (DMF).[1]
-
In another vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.
-
Add the DCC solution to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at 0°C.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.[1]
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.[1]
6. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).[1]
-
Wash the resin with DCM (3 times).[1]
7. Repeat Synthesis Cycle:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[1]
8. Final Deprotection:
-
After the final coupling step, perform a final Boc deprotection (step 2).[1]
9. Final Washing and Drying:
-
Wash the peptide-resin with DCM (3 times), followed by IPA (2 times), and then DCM again (3 times).[1]
-
Dry the peptide-resin under vacuum.[1]
Protocol 2: Peptide Cleavage from the Resin and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
1. Preparation:
-
Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.[4]
-
Add a scavenger, such as anisole, to the reaction vessel (approximately 1 mL per 100 mg of resin).[4]
2. HF Cleavage:
-
Cool the reaction vessel to 0°C.[4]
-
Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).[4]
-
Stir the mixture at 0°C for 1-2 hours.[4]
3. HF Evaporation:
-
Evaporate the HF under a stream of nitrogen or under vacuum.[4]
4. Peptide Precipitation and Isolation:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.[4]
-
Collect the precipitated peptide by filtration.[1]
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Visualizations
Caption: Workflow for Boc-SPPS incorporating a Boc-amino-PEG-resin.
Caption: Key steps in the iterative cycle of Boc-SPPS.
References
Application Notes and Protocols for Molar Equivalent Calculations in Boc-NH-PEG2-C2-NH2 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating molar equivalents for reactions involving the heterobifunctional linker, Boc-NH-PEG2-C2-NH2. Accurate stoichiometry is critical for successful conjugation, maximizing yield, and ensuring the purity of the final product, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.
Introduction to this compound Reactions
This compound is a versatile linker featuring a Boc-protected primary amine and a terminal free primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer. The free amine is readily available for conjugation, most commonly through amide bond formation with a carboxylic acid. This reaction is typically mediated by carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The Boc protecting group on the other end of the linker allows for subsequent, orthogonal deprotection and further functionalization.
The overall process generally involves two key steps:
-
Amide Bond Formation: The free primary amine of this compound is coupled with a molecule containing a carboxylic acid.
-
Boc Deprotection: The Boc group is removed under acidic conditions to reveal a new primary amine for subsequent conjugation steps.[3][4][5]
Calculating Molar Equivalents for Amide Coupling
The most common method for forming an amide bond between this compound and a carboxylic acid is through EDC/NHS chemistry. This process involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the PEG linker. However, this intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the activated carboxylic acid by forming a more stable NHS ester, which then efficiently reacts with the amine to form a stable amide bond.[1][6]
General Principles
-
Limiting Reagent: In a typical reaction, the more complex or valuable component (e.g., a protein, antibody, or small molecule drug) is treated as the limiting reagent. The other reactants are used in excess to drive the reaction to completion.
-
Molar Equivalents: The quantities of all other reactants are calculated relative to the number of moles of the limiting reagent.
The fundamental calculation is: Moles = Mass (g) / Molecular Weight ( g/mol )
Quantitative Data for EDC/NHS Coupling
The efficiency of the EDC/NHS coupling reaction is highly dependent on the stoichiometry of the reagents, pH, and reaction time. The following table summarizes recommended starting conditions for the conjugation of a carboxylic acid to the primary amine of this compound. Optimization for specific applications is often necessary.
| Parameter | Activation Step | Coupling Step | Rationale | References |
| pH Range | 4.5 - 6.0 | 7.2 - 8.5 | EDC activation is most efficient in a slightly acidic environment. The amine coupling reaction is most efficient at a physiological to slightly basic pH.[2][6] | [2][6] |
| Recommended Buffers | MES | PBS, HEPES, Borate | MES buffer is a suitable choice for the activation step as it does not contain primary amines or carboxylates that can interfere with the reaction. PBS, HEPES, and Borate buffers are commonly used for the amine coupling step.[2][6] | [2][6] |
| This compound | - | 1 - 20 fold molar excess (relative to the carboxylic acid) | Using an excess of the amine-containing linker helps to drive the reaction to completion. | [1] |
| EDC | 2 - 10 fold molar excess (relative to the carboxylic acid) | - | Ensures efficient activation of the carboxylic acid. | [2][6] |
| NHS/Sulfo-NHS | 2 - 5 fold molar excess (relative to the carboxylic acid) | - | Stabilizes the activated intermediate and improves coupling efficiency. | [2][6] |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours (RT) or Overnight (4°C) | Short activation times are sufficient. Coupling times can be varied depending on the reactivity of the amine. | [2][6] |
| Temperature | Room Temperature | Room Temperature or 4°C | Activation is typically performed at room temperature. The coupling reaction can be performed at room temperature or at 4°C to maintain the stability of sensitive biomolecules. | [1] |
Experimental Protocols
Protocol 1: Amide Coupling of a Carboxylic Acid to this compound
This protocol describes a general procedure for the conjugation of a carboxylic acid-containing molecule to the free amine of this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Anhydrous DMSO or DMF (if needed to dissolve starting materials)
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification equipment (e.g., size-exclusion chromatography column, HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the carboxylic acid-containing molecule, this compound, EDC, and NHS in the appropriate buffers or anhydrous solvents immediately before use. EDC and NHS are moisture-sensitive.[6]
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add EDC (2-10 molar equivalents) and NHS (2-5 molar equivalents) to the carboxylic acid solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Coupling Reaction:
-
Immediately add the activated carboxylic acid solution to a solution of this compound (1-20 molar equivalents) in Coupling Buffer.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting Boc-protected conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and byproducts.
-
Protocol 2: Boc Deprotection of the Conjugated Product
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (cold)
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM.[3]
-
-
Deprotection Reaction:
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the complete removal of the Boc group (a mass decrease of 100.12 g/mol is expected).
-
-
Removal of TFA and Solvent:
-
Remove the TFA and DCM under a stream of nitrogen or argon gas, or by rotary evaporation.
-
-
Precipitation and Washing:
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA.
-
-
Drying and Storage:
-
Dry the final product under vacuum.
-
Store the deprotected conjugate under appropriate conditions (typically -20°C or -80°C).
-
Visualizing the Workflow and Calculations
Logical Relationship for Molar Equivalent Calculation
References
Application Note: Purification of Boc-NH-PEG2-C2-NH2 Reaction Products by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a robust method for the purification of Boc-NH-PEG2-C2-NH2, a heterobifunctional PEG linker, from a crude reaction mixture using preparative High-Performance Liquid Chromatography (HPLC). This compound is a valuable building block in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the Boc-protected amine and the free amine allow for sequential and controlled conjugation. Given the potential for side products and unreacted starting materials in the synthesis, a reliable purification method is critical to ensure the quality and consistency of the final conjugated product.
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of PEGylated compounds.[1][2][3] The method described herein utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and high purity of the target compound.
Experimental Workflow
The general workflow for the purification of this compound reaction products by HPLC is outlined below. This process begins with the preparation of the crude sample and culminates in the isolation of the purified, solid product.
Caption: Experimental workflow for the HPLC purification of this compound.
Detailed Methodologies
This section provides a detailed protocol for the preparative HPLC purification of this compound.
Materials and Instrumentation
-
HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler, fraction collector, and a suitable detector (e.g., ELSD, CAD, or UV).
-
Column: A C18 reversed-phase preparative column (e.g., 19 x 250 mm, 5 µm particle size). A C8 column can also be considered for better peak shape with PEGylated molecules.[2]
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and trifluoroacetic acid (TFA).
-
Sample Preparation: Dimethyl sulfoxide (DMSO), 0.22 µm syringe filters.
-
Post-Purification: Rotary evaporator, lyophilizer.
Experimental Protocols
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
2. Sample Preparation:
-
Accurately weigh the crude this compound reaction product.
-
Dissolve the crude material in a minimal amount of DMSO.
-
Dilute the DMSO stock solution with Mobile Phase A to a suitable concentration for injection (e.g., 10-20 mg/mL). The final concentration of DMSO should be kept low to avoid affecting the chromatography.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[2][4]
3. Preparative HPLC Conditions:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Elute the compound using a linear gradient. The gradient should be optimized to ensure good separation of the product from impurities. A shallow gradient is often beneficial for resolving closely eluting species.[2]
-
Monitor the elution profile using a suitable detector. Due to the lack of a strong chromophore in the this compound molecule, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for detection.[2][] If using a UV detector, monitoring at low wavelengths (210-220 nm) may provide some signal for the amide bonds.[2]
-
Collect fractions corresponding to the main product peak.
4. Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical RP-HPLC with a similar but faster gradient.
-
Pool the fractions that meet the desired purity specification (e.g., >95%).
-
Remove the acetonitrile from the pooled fractions under reduced pressure using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.[1][2]
Data Presentation
The following table summarizes typical parameters for the preparative HPLC purification of this compound. Actual values may vary depending on the specific instrumentation, column, and impurity profile of the crude material.
| Parameter | Typical Value / Range | Notes |
| Column Chemistry | C18 or C8 | C8 may offer improved peak shape for PEGylated compounds.[2] |
| Column Dimensions | 19 x 250 mm | Standard preparative scale. |
| Particle Size | 5 µm | Provides a good balance of resolution and backpressure. |
| Pore Size | 100 - 120 Å | Suitable for small molecules. |
| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape.[2] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 5% to 65% B over 30 min | A shallow gradient is recommended for optimal resolution. |
| Flow Rate | 15-20 mL/min | Adjusted for the preparative column dimensions. |
| Column Temperature | Ambient to 40°C | Elevated temperatures can sometimes improve peak shape. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column capacity. |
| Detection | ELSD, CAD, or UV (214 nm) | ELSD or CAD is preferred due to the lack of a strong chromophore.[2][] |
Logical Relationships in Purification
The purification process involves a series of logical steps to isolate the target molecule from various potential impurities. The choice of reversed-phase chromatography is based on the non-polar character of the Boc group and the carbon backbone, which allows for retention on the C18 stationary phase.
Caption: Logical flow of the HPLC purification process for this compound.
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of this compound from crude reaction mixtures. By carefully selecting the column and optimizing the mobile phase gradient, high levels of purity can be achieved, which is essential for the successful use of this linker in the development of complex bioconjugates and therapeutics. The use of detectors such as ELSD or CAD is highly recommended for accurate monitoring and fractionation of this and similar non-chromophoric PEGylated compounds.
References
Application Note: Leveraging Boc-NH-PEG2-C2-NH2 in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG2-C2-NH2 is a heterobifunctional linker molecule integral to the advancement of nanotechnology, particularly in the fields of drug delivery, diagnostics, and bioconjugation.[1][2] This linker features a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected amine, separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[1] The Boc protecting group is stable under many reaction conditions but can be easily removed under mild acidic conditions, enabling a controlled, stepwise approach to the synthesis of complex nanostructures.[3][4] This application note provides a detailed overview of the key applications of this compound, complete with quantitative data, experimental protocols, and workflow visualizations to guide researchers in its effective use.
Core Applications in Nanotechnology
The unique structure of this compound allows for a versatile, two-step functionalization strategy, making it a valuable tool for:
-
Surface Functionalization of Nanoparticles: The primary amine of the linker can be covalently attached to nanoparticles with surface functional groups like carboxylic acids. This process, known as PEGylation, is a cornerstone of modern nanomedicine.[5] The PEG chain forms a hydrophilic shield that enhances colloidal stability, prevents aggregation, and reduces non-specific protein adsorption (opsonization).[6][7][8] This "stealth" effect helps nanoparticles evade clearance by the immune system, significantly prolonging their circulation time in the bloodstream.[6][9]
-
Targeted Drug Delivery: After the initial PEGylation, the Boc group is removed to expose a new primary amine.[3] This terminal amine serves as a reactive handle for the conjugation of targeting ligands such as antibodies, peptides, or small molecules.[9][10] This allows the nanoparticle to specifically bind to and deliver a therapeutic payload to diseased cells or tissues, enhancing efficacy while minimizing off-target side effects.[11]
-
Development of Multifunctional Nanoplatforms: The stepwise conjugation process facilitates the creation of sophisticated, multi-functional nanoparticles. For instance, a nanoparticle can be engineered to carry both a targeting moiety and a therapeutic agent or an imaging dye, creating a "theranostic" platform for simultaneous diagnosis and therapy.[9]
Quantitative Data Presentation
The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. While exact values depend on the nanoparticle core material, size, and reaction conditions, the following tables provide representative data.[8]
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Property | Unmodified Nanoparticles | After PEGylation with this compound | After Boc Deprotection & Ligand Conjugation |
| Hydrodynamic Diameter (nm) | 253 | 286 | 295 |
| Polydispersity Index (PDI) | 0.21 | 0.15 | 0.17 |
| Zeta Potential (mV) | -30.1 | -18.6 | -15.2 |
| Surface Amine Groups (nmol/mg) | 0 | ~0 (Boc-protected) | 15-20 |
Data adapted from studies on similar PEGylated nanoparticle systems.[12][13]
Table 2: Impact of PEGylation on Biological Performance
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles |
| Protein Adsorption (relative %) | 100% | < 20% |
| Macrophage Uptake (relative %) | 100% | < 30% |
| Blood Circulation Half-life (hours) | < 1 | 18 - 36 |
Illustrative data based on typical outcomes of nanoparticle PEGylation.[6][12][14]
Experimental Workflows and Protocols
The successful application of this compound relies on a multi-step workflow involving nanoparticle activation, linker conjugation, purification, and deprotection for subsequent functionalization.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the covalent attachment of the linker to nanoparticles with surface carboxyl groups using carbodiimide chemistry.[3][15]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution (optional): Hydroxylamine or Tris buffer
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer. Add a 5-fold molar excess of both EDC and NHS to the nanoparticle suspension.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to form reactive NHS esters on the nanoparticle surface.[3]
-
Conjugation Reaction: Dissolve this compound in Coupling Buffer. Add a 10 to 50-fold molar excess of the linker solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[3]
-
Quenching and Purification: (Optional) Add quenching solution to deactivate any unreacted NHS esters.
-
Purify the PEGylated nanoparticles to remove excess reagents. This is typically achieved by repeated centrifugation and resuspension in PBS or by dialysis against PBS for 24-48 hours.[9]
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the terminal amine for further functionalization.[3][9]
Materials:
-
Boc-protected PEGylated nanoparticles (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1X PBS, pH 7.4
Procedure:
-
Reaction Setup: Resuspend the lyophilized or dried Boc-protected nanoparticles in DCM.
-
Deprotection: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor progress if possible (methods for this are complex and depend on the NP).[4]
-
Purification: Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Resuspend the nanoparticles in PBS. Pellet the nanoparticles via centrifugation, remove the supernatant, and resuspend in fresh PBS.
-
Repeat the washing step at least three times to ensure complete removal of residual acid and neutralize the newly formed amine.[9] The resulting amine-terminated nanoparticles are ready for conjugation to targeting ligands.
Mechanism of Action: Targeted Drug Delivery
The ultimate goal of this workflow is often to create a nanocarrier that can selectively target specific cells. The exposed amine group (from Protocol 2) is typically coupled to a targeting ligand that recognizes a receptor overexpressed on the surface of target cells (e.g., cancer cells).
This targeted approach ensures that the therapeutic payload is concentrated at the site of action, leading to several key benefits:
-
Enhanced Efficacy: Higher drug concentration at the target site improves therapeutic outcomes.
-
Reduced Systemic Toxicity: Minimizing drug exposure to healthy tissues reduces adverse side effects.[11]
-
Overcoming Drug Resistance: Nanoparticles can bypass cellular efflux pumps that often contribute to drug resistance.
By providing a robust and controllable method for nanoparticle functionalization, this compound serves as a critical enabling tool for the development of the next generation of nanomedicines.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and answers to frequently asked questions regarding challenges encountered during this critical step in bioconjugation and pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the Boc deprotection of PEG linkers in a question-and-answer format, providing direct solutions to specific experimental issues.
Question 1: Why is my Boc deprotection reaction incomplete?
Answer:
Incomplete Boc deprotection is a common issue and can be attributed to several factors.[1] Often, a significant amount of the Boc-protected starting material remains detectable by analytical methods like TLC or LC-MS.[2] The primary causes include:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction.[2] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[3]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process.[2] Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group.[3] While many deprotections are performed at room temperature, some substrates may require longer reaction times.[4]
-
Steric Hindrance: The bulky nature of the PEG chain, especially with high molecular weight PEGs, can physically block the acid from accessing the Boc-protected amine, thus slowing down the reaction rate.[1][5]
-
Poor Solubility: For the reaction to proceed efficiently, the PEGylated starting material must be fully dissolved in the reaction solvent.[1] Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are well-solvated.[2] Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[3]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50%.[4]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique such as TLC, LC-MS, or NMR and extend the reaction time as needed.[2]
-
Consider a Stronger Acid System: If increasing the concentration and time is not effective, a stronger acid system like 4M HCl in 1,4-dioxane could be employed.[3]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEG conjugate.[2]
Question 2: I am observing side products after the deprotection reaction. What could be the cause?
Answer:
The formation of side products is often indicated by the appearance of unexpected spots on a TLC plate or extra peaks in an LC-MS chromatogram.[2] Common causes include:
-
t-Butylation: The tert-butyl cation (tBu⁺) generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the molecule, such as electron-rich aromatic rings in amino acid residues like tryptophan and methionine.[2][6]
-
Trifluoroacetylation: When TFA is used for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group, leading to a common byproduct.[2]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals, or other protecting groups like trityl), they may be cleaved under the strong acidic conditions required for Boc deprotection.[1][3] One report indicated a 10-20% loss of ester bonds with TFA in DCM.[1][4]
Troubleshooting Steps:
-
Use Scavengers: To prevent t-butylation, add a scavenger to the reaction mixture to trap the reactive tert-butyl cations.[2] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3][7]
-
Control Reaction Conditions: To minimize side reactions, use the mildest acidic conditions that still afford complete deprotection. This can be achieved by optimizing the acid concentration and reaction time.[2]
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize the acid and help remove the TFA salt.[2]
-
Consider Milder Deprotection Methods: If your molecule is highly sensitive to strong acids, alternative, milder deprotection methods can be considered, such as using Lewis acids (e.g., zinc bromide) or thermal deprotection, although the latter may require high temperatures.[3]
Question 3: How can I monitor the progress of the deprotection reaction?
Answer:
Regular monitoring of the reaction is crucial to determine the optimal reaction time and ensure complete deprotection.[4] The most common analytical techniques include:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product.[2] The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[2] It also confirms the removal of the Boc group by detecting the expected mass change.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[2][5]
Data Presentation
The efficiency of Boc deprotection is highly dependent on the reaction conditions. The following tables summarize common conditions and scavengers used in the process.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[4] | Dichloromethane (DCM)[4] | 0.5 - 2 hours[7] | 0°C to Room Temp[7] | The most common method; may cleave other acid-sensitive groups.[4] |
| Hydrochloric Acid (HCl) | 4M[4] | 1,4-Dioxane or Ethyl Acetate[4] | 1 - 6 hours[4] | Room Temp[8] | A stronger acid system, good alternative if TFA is ineffective.[4] |
| Lewis Acids (e.g., ZnBr₂) | 2-3 equivalents[5] | Dichloromethane (DCM)[5] | Overnight[5] | Room Temp[5] | Milder alternative to strong Brønsted acids.[5] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[7] | Quenches the tert-butyl cation to prevent side reactions.[7] |
| Water | 2.5 - 5%[3] | Acts as a carbocation scavenger.[3] |
| Thioanisole | 5%[3] | Scavenges carbocations and protects methionine residues.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5%[3] | Scavenges carbocations and protects cysteine residues.[3] |
| Phenol | 5%[3] | Carbocation scavenger.[3] |
Experimental Protocols
This section provides detailed methodologies for the most common Boc deprotection procedures.
Protocol 1: Standard Boc Deprotection using TFA in DCM
This is the most frequently used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal during work-up.[8]
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[8]
-
Trifluoroacetic acid (TFA)[8]
-
Triisopropylsilane (TIS) (optional, as a scavenger)[8]
-
Toluene (for co-evaporation)[9]
-
Saturated aqueous sodium bicarbonate solution[8]
-
Anhydrous sodium sulfate or magnesium sulfate[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[8]
-
Cooling: Cool the solution to 0°C using an ice bath.[8]
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[8] If the substrate is sensitive to alkylation, add a scavenger such as TIS (typically 2.5-5% v/v).[8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting material is consumed (typically 1-2 hours).[10] The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR indicates deprotection.[8]
-
Work-up:
-
Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]
-
Azeotropic Removal of TFA: To remove residual TFA, perform co-evaporation with toluene (repeat 3 times).[8][9] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[10]
-
-
Neutralization (Optional): For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous sodium bicarbonate solution.[8][10]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[8][10]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method provides an alternative to TFA and can be advantageous in specific synthetic contexts.[8]
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane[8]
-
Anhydrous 1,4-dioxane (if dilution is needed)[8]
-
Diethyl ether (for precipitation)[8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane.[11]
-
Acid Addition: Add the solution of 4M HCl in dioxane. The reaction is typically carried out at room temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times are often complete within 30 minutes to a few hours.[8]
-
Work-up:
-
Evaporation: Remove the solvent and excess HCl under reduced pressure.[11]
-
Precipitation: The deprotected PEG linker hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[8]
-
Isolation: The precipitate can be collected by filtration and washed with diethyl ether to yield the purified product.[8]
-
Visualizations
The following diagrams illustrate the chemical mechanism, a general experimental workflow, and a troubleshooting decision tree for Boc deprotection of PEG linkers.
Caption: Acid-catalyzed mechanism of Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Side Reactions During TFA Deprotection
Welcome to the Technical Support Center for TFA Deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the trifluoroacetic acid (TFA)-mediated deprotection of peptides and other protected molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA deprotection?
The primary cause of side reactions is the generation of highly reactive carbocations, particularly the tert-butyl cation, from the cleavage of tert-butyl-based protecting groups by TFA.[1] These carbocations are strong electrophiles and can attack nucleophilic amino acid side chains, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to side reactions during TFA deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[3]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, such as S-tert-butylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
-
Arginine (Arg): While the residue itself is stable, the cleavage of its protecting groups (e.g., Pmc, Pbf) can generate reactive species that modify other residues, especially Tryptophan.[4]
-
Aspartic Acid (Asp): Can lead to the formation of aspartimide, a rearrangement that is difficult to separate from the desired product.
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations and other electrophilic species generated during deprotection.[5] By reacting with these species at a faster rate than the sensitive residues of the peptide, they prevent unwanted modifications to the final product.[5]
Troubleshooting Guides
Issue 1: Alkylation (tert-butylation) of Sensitive Residues (Trp, Met, Cys, Tyr)
-
Symptom: Observation of unexpected peaks in HPLC or mass spectrometry analysis, often corresponding to an addition of 56 Da (tert-butyl group).
-
Cause: Electrophilic attack by the tert-butyl cation on the nucleophilic side chains of sensitive amino acids.
-
Solution: Employ a scavenger cocktail designed to efficiently trap carbocations.
Recommended Scavengers:
-
Triisopropylsilane (TIS): A very effective carbocation scavenger.[2]
-
1,2-Ethanedithiol (EDT): A common scavenger that also helps keep Cysteine in a reduced state.[5][6]
-
Thioanisole: Particularly useful for protecting Methionine from S-alkylation.
-
Phenol: Can act as a scavenger for various reactive species.
Issue 2: Oxidation of Methionine and Tryptophan
-
Symptom: Detection of species with a mass increase of +16 Da (oxidation) in the mass spectrometry analysis.[7]
-
Cause: Presence of oxidizing species during the acidic cleavage. The thioether of Methionine is particularly susceptible.[3]
-
Solution: Use scavengers with reducing properties and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Recommended Scavengers:
-
1,2-Ethanedithiol (EDT): Possesses reducing properties.[6]
-
Thioanisole: Can suppress oxidation.
-
Dimethyl Sulfide (DMS): Can also help prevent oxidation.[8]
-
Ammonium Iodide (NH₄I): Has been shown to reduce methionine sulfoxide.[8]
Issue 3: Aspartimide Formation
-
Symptom: Presence of a mass-neutral impurity that is difficult to separate chromatographically from the desired peptide.
-
Cause: Base-catalyzed intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, during the Fmoc-deprotection steps prior to TFA cleavage. The acidic conditions of TFA cleavage can also promote this rearrangement.
-
Solution: While primarily addressed during peptide synthesis, the choice of cleavage conditions can play a role. Minimizing the time the peptide is exposed to the TFA cleavage cocktail is recommended. For prevention during synthesis, using sterically bulky protecting groups on the aspartic acid side chain or protecting the backbone amide nitrogen can be effective.
Issue 4: Incomplete Removal of Arginine Protecting Groups (Pbf, Pmc)
-
Symptom: Detection of the peptide with the protecting group still attached (e.g., +252 Da for Pbf).
-
Cause: The sulfonyl-based protecting groups on Arginine can be difficult to cleave, especially in peptides with multiple Arg residues.
-
Solution: Extend the cleavage time and/or use a more potent scavenger cocktail.
Recommendations:
-
Extended Cleavage Time: For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours is often necessary.
-
Potent Scavenger Cocktails: "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust and widely used cocktail for such challenging peptides.
Data Presentation: Scavenger Effectiveness
The following tables summarize quantitative data on the effectiveness of various scavenger cocktails in preventing common side reactions.
Table 1: Effectiveness of Scavengers in Preventing S-tert-butylation of Cysteine
| Scavenger Cocktail (v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 5% H₂O | 75 | 25 | [1] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | [1] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | [1] |
| Reagent K | >98 | <2 | [1] |
Table 2: Effectiveness of Scavengers in Preventing Methionine Side Reactions
| Cleavage Cocktail (v/v) | % Desired Peptide | % Oxidized Met | % Alkylated Met | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 72.7 | 2.9 | 24.4 | [3] |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1mg/mL PPh₃ | >95 | 0 | <5 | [9][10] |
| TFA/Anisole/TIS/TMSCl/Me₂S (80:5:5:5:5) + 1mg/mL PPh₃ | >95 | 0 | <5 | [9][10] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection for Peptides without Sensitive Residues
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM (3 x resin volume) and allow it to swell for 20-30 minutes.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Deprotection: Add the cleavage cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet twice more with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: TFA Deprotection of Peptides Containing Multiple Sensitive Residues (Trp, Met, Cys)
Materials:
-
Peptide-resin
-
"Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM as described in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" fresh in a fume hood.
-
Deprotection: Add "Reagent K" to the resin. Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, the longer time is recommended.
-
Peptide Precipitation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Mandatory Visualization
Caption: General experimental workflow for TFA deprotection and peptide isolation.
Caption: Logical relationship illustrating how scavengers prevent side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc gyanta hasítás és védtelenítés [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in PRO-TAC Synthesis with PEG2 Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize a polyethylene glycol (PEG) 2 linker, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
A low overall yield in a multi-step PROTAC synthesis can arise from inefficiencies at any stage. A systematic evaluation of the entire process is crucial.[1] Begin by assessing the following key areas:
-
Integrity of Starting Materials : Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG2 linker.[1] Techniques like NMR or LC-MS should be used to ensure the materials have not degraded during storage.
-
First Coupling Reaction Efficiency : The initial bond formation, typically an amide bond, is a common point of failure. A low conversion rate at this step will significantly impact the overall yield.[1]
-
Second Coupling Reaction and Side Reactions : Evaluate the efficiency of the second coupling step. Be particularly mindful of potential side reactions.[1]
-
Purification Efficiency : Significant product loss can occur during purification. The increased polarity imparted by PEG linkers can make standard purification techniques, like normal-phase silica gel chromatography, ineffective.[1][2]
Q2: I suspect the initial amide coupling reaction between my ligand and the PEG2 linker is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a primary contributor to low PROTAC yield.[1] Several factors can influence the success of this critical step:
-
Inappropriate Coupling Reagents : The choice of coupling reagent and base is critical. If standard reagents are not providing satisfactory results, consider alternatives.[1]
-
Inhibition by TFA Salts : If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling reaction.[1]
-
Solvent Choice : The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent.[1]
To address these issues, consider the following troubleshooting steps:
-
Optimize Coupling Reagents : Experiment with different coupling reagents and bases.
-
Neutralize TFA Salts : Add an additional 2-3 equivalents of a tertiary amine base like DIPEA to neutralize any TFA salts.
-
Solvent Optimization : Consider switching to a solvent like N-Methyl-2-pyrrolidone (NMP) if you are experiencing issues with more common solvents like DMF.[1]
Q3: My LC-MS analysis shows a complex mixture of unidentified products. What could be causing this?
A complex product mixture often points to the occurrence of side reactions or product degradation.[1] When working with linkers that have reactive functional groups, such as thiols, side reactions are a significant concern. The most common side reaction is the oxidation of the thiol to a disulfide, forming a dimer of your linker or intermediate.[2]
Q4: My reaction appears complete by LC-MS, but my isolated yield after purification is poor. Why is this happening?
This often points to a problem with purification. The high polarity of PEG linkers can cause the PROTAC molecule to adhere strongly to normal-phase silica gel, leading to smearing, poor separation, and low recovery.[2] The recommended solution is to use reverse-phase preparative HPLC (RP-HPLC) for purification, as this technique is better suited for polar molecules.[2]
Q5: Could the short PEG2 linker be the cause of low efficiency in my final PROTAC?
Yes, the linker length is a critical determinant of PROTAC efficacy. A short linker like PEG2 can present challenges such as steric hindrance, which may prevent the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] Some studies have shown that PROTACs with linkers shorter than 4 PEG units can have impaired binding affinity.[3][5]
Troubleshooting Guide
This table summarizes common issues encountered during PROTAC synthesis with PEG2 linkers and provides recommended solutions.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Overall Yield | Inefficient coupling, side reactions, poor purification. | Systematically evaluate each step of the synthesis.[1] | Identification of the problematic step and targeted optimization. |
| Only Starting Materials Present | Failed amine coupling; TFA salt inhibition; inactive coupling reagent. | Add 2-3 eq. of DIPEA. Use fresh, high-quality coupling reagents (e.g., HATU). Optimize solvent to NMP.[2] | Increased conversion to the desired product, monitored by LC-MS.[6] |
| Complex Mixture of Unidentified Products | Side reactions; product degradation. | Protect reactive functional groups before the first coupling step. Run the reaction under an inert atmosphere.[2] | Minimized side-product formation and increased purity of the crude product.[6] |
| Reaction Appears Complete, but Low Final Yield | Loss during purification; product instability on silica. | Switch to purification by reverse-phase HPLC.[2] | Improved separation and higher recovery of the final PROTAC.[6] |
| Poor Aqueous Solubility of Final PROTAC | High lipophilicity of ligands. | Increase the number of PEG units in the linker to enhance overall hydrophilicity.[6] | Improved aqueous solubility, facilitating in vitro assays.[6] |
Experimental Protocols
Protocol 1: General Protocol for Amide Coupling
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG2 linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG2 linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.[7]
-
Add the amine-functionalized PEG2 linker.
-
Add DIPEA to the mixture and stir for 5 minutes.[7]
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF.[7]
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[7]
-
Monitor the reaction progress by LC-MS.
Protocol 2: Thiol Deprotection (Trityl Group)
This protocol describes the deprotection of a trityl-protected thiol.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add TIPS (typically 5-10 equivalents).[1]
-
Add TFA (typically 5-10 equivalents) dropwise at 0 °C.[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.[1]
Visualizations
Caption: A workflow diagram illustrating the key stages of PROTAC synthesis.
Caption: Troubleshooting logic for low PROTAC synthesis yield.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Boc-NH-PEG2-C2-NH2 Conjugate Aggregation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Boc-NH-PEG2-C2-NH2 and its conjugates.
Section 1: Troubleshooting Aggregation of this compound (Pre-conjugation)
This section addresses issues related to the solubility and potential aggregation of the this compound linker itself before its use in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of this compound?
A1: this compound is typically a solid or a viscous liquid at room temperature. Its appearance can vary depending on the purity and the specific salt form.
Q2: Why might my this compound appear cloudy or precipitated in solution?
A2: this compound is an amphiphilic molecule, possessing a hydrophobic tert-Butyloxycarbonyl (Boc) group and a hydrophilic polyethylene glycol (PEG) chain.[1] This can lead to self-assembly and aggregation in solution, particularly in aqueous buffers or if the concentration exceeds its solubility limit.
Q3: How should I properly store and handle this compound?
A3: It is recommended to store the compound at -20°C for long-term storage.[2] For solutions, it is best to prepare fresh solutions for each use. If you need to store a stock solution, it is recommended to store it at -80°C in aliquots to avoid repeated freeze-thaw cycles.[2]
Q4: In which solvents is this compound soluble?
A4: While specific quantitative solubility data for this compound is not widely published, its structural similarity to other Boc-protected PEG amines allows for a qualitative prediction of its solubility. The hydrophilic PEG spacer generally confers solubility in aqueous media and polar organic solvents.[3]
Qualitative Solubility Profile of this compound
| Solvent Classification | Solvent | Expected Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Slightly Soluble | |
| Protic | Water | Soluble |
| Methanol | Slightly Soluble | |
| Nonpolar | Ethyl Acetate | Slightly Soluble |
Note: "Soluble" indicates general solubility, but the exact concentration may be limited. "Slightly Soluble" suggests limited solubility. For precise concentrations, experimental determination is recommended.
Troubleshooting Workflow for Linker Aggregation
Caption: Troubleshooting workflow for this compound aggregation.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using a calibrated analytical method (e.g., HPLC).
-
Determine the concentration of this compound in the supernatant by comparing its response to the standard curve. This concentration represents the solubility of the compound.
-
Section 2: Troubleshooting Aggregation of Conjugates Synthesized with this compound (Post-conjugation)
This section provides guidance for addressing aggregation issues that arise after the conjugation of this compound to a molecule of interest (e.g., a protein, peptide, or small molecule).
Frequently Asked Questions (FAQs)
Q1: Why is my conjugate aggregating after the reaction?
A1: Conjugate aggregation can be caused by several factors:
-
Intermolecular Cross-linking: If your target molecule has multiple reactive sites, the bifunctional nature of this compound (after Boc deprotection) can lead to the formation of cross-linked aggregates.
-
Increased Hydrophobicity: The addition of the linker and its payload can increase the overall hydrophobicity of the resulting conjugate, promoting aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect the stability of your target molecule and the conjugate, leading to aggregation.
-
High Concentration: High concentrations of reactants can increase the likelihood of intermolecular interactions and aggregation.
Q2: How can I prevent aggregation during the conjugation reaction?
A2: Several strategies can be employed to minimize aggregation:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein/molecule concentration, linker-to-molecule molar ratio, pH, and temperature.
-
Control the Reaction Rate: A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking.
-
Use Stabilizing Excipients: The addition of certain additives to the reaction buffer can enhance the stability of the conjugate.
Optimization of Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Protein/Molecule Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce the risk of intermolecular interactions. |
| Linker:Molecule Molar Ratio | 5:1 to 20:1 | Start with a lower molar excess and incrementally increase it to find the optimal balance between conjugation efficiency and aggregation. |
| pH | 6.0 - 8.0 | The optimal pH depends on the stability of your molecule and the pKa of the reactive groups. |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the reaction rate and may reduce aggregation. |
| Reaction Time | 2 - 4 hours to overnight | Monitor the reaction to find the optimal duration that maximizes conjugation without excessive aggregation. |
| Mixing | Gentle mixing | Vigorous agitation can induce denaturation and aggregation. |
Stabilizing Excipients to Mitigate Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Act as protein stabilizers. |
| Polyols | Sorbitol, Glycerol | 5-10% (w/v) | Enhance protein stability. |
| Amino Acids | Arginine, Glycine | 50-200 mM | Suppress protein aggregation. |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Prevent surface-induced aggregation. |
Troubleshooting Decision Tree for Conjugate Aggregation
Caption: Decision tree for troubleshooting conjugate aggregation.
Experimental Protocol: Small-Scale Screening of Conjugation Conditions
Objective: To identify the optimal reaction conditions (e.g., pH, excipients) to minimize conjugate aggregation.
Materials:
-
Your molecule of interest (e.g., protein, peptide)
-
This compound (or its deprotected form)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0)
-
Stock solutions of stabilizing excipients (e.g., 50% sucrose, 1M Arginine)
-
96-well plate or microcentrifuge tubes
-
Method for assessing aggregation (e.g., visual inspection for turbidity, dynamic light scattering (DLS), size-exclusion chromatography (SEC))
Methodology:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes to systematically vary one parameter at a time (e.g., pH, concentration of an excipient).
-
Set up Reactions: For each condition, mix your molecule, the appropriate buffer, any excipients, and the this compound linker to the desired final concentrations. Include a control reaction without the linker.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing at a constant temperature.
-
Analysis: After incubation, assess the level of aggregation in each reaction.
-
Visual Inspection: Check for any turbidity or precipitation.
-
Quantitative Analysis: Use DLS to measure particle size distribution or SEC to quantify the percentage of high molecular weight aggregates.
-
-
Select Optimal Conditions: Identify the reaction conditions that result in the lowest level of aggregation while maintaining acceptable conjugation efficiency.
References
Technical Support Center: Monitoring Boc Deprotection with LC-MS
Welcome to the technical support center for monitoring tert-butoxycarbonyl (Boc) deprotection reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful reaction monitoring and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using LC-MS to monitor Boc deprotection?
A1: LC-MS is a powerful analytical technique for monitoring Boc deprotection because it allows for the simultaneous separation of reaction components by liquid chromatography and their identification by mass spectrometry.[1][2] This enables researchers to:
-
Quantitatively track the consumption of the Boc-protected starting material.[1]
-
Monitor the formation of the desired deprotected product.[1]
-
Detect and identify any potential side products or impurities.[1]
Q2: What is the expected mass change upon successful Boc deprotection?
A2: A successful Boc deprotection results in the removal of the Boc group (C₅H₉O₂) from the amine. This corresponds to a mass loss of 100.12 atomic mass units (amu).[3] When analyzing your LC-MS data, you should look for a new peak corresponding to the molecular weight of your starting material minus 100.12 amu.
Q3: My LC-MS data shows a peak with a mass increase of +56 Da. What is this?
A3: A mass increase of +56 Da is a characteristic sign of tert-butylation, a common side reaction during Boc deprotection.[1] This occurs when the reactive tert-butyl cation, generated during the cleavage of the Boc group, alkylates nucleophilic sites on your substrate or product.[4]
Q4: I still see a significant amount of starting material in my LC-MS after the recommended reaction time. What could be the cause?
A4: Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage is often dependent on the acid concentration.[1][5] If the acid concentration is too low or the reaction time is too short, the reaction may not go to completion.[5]
-
Steric Hindrance: Bulky substrates, particularly those with steric hindrance around the Boc-protected amine, may require longer reaction times or stronger acidic conditions for complete removal.[1][5]
-
Reagent Quality: The acid used for deprotection (e.g., trifluoroacetic acid - TFA) can be hygroscopic. The presence of water can reduce its effective acidity, leading to incomplete deprotection.[6]
Q5: Are there any common adducts I should be aware of when analyzing my LC-MS data?
A5: Yes, in electrospray ionization (ESI) mass spectrometry, it is common to observe adducts, which are ions formed by the association of your analyte with other species. Common adducts in positive ion mode include:
-
[M+H]⁺: The protonated molecule, which is typically the desired ion.
-
[M+Na]⁺: A sodium adduct, which will appear at 22 m/z units above the protonated molecule.[7]
-
[M+K]⁺: A potassium adduct, appearing at 38 m/z units above the protonated molecule.[7]
-
[M+ACN+H]⁺: An acetonitrile adduct, which can sometimes be observed depending on the mobile phase composition.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when monitoring Boc deprotection by LC-MS.
Issue 1: Incomplete or Slow Deprotection
-
Symptoms:
-
Troubleshooting Steps:
-
Increase Acid Concentration: If using a solution of TFA in a solvent like dichloromethane (DCM), consider increasing the concentration of TFA (e.g., from 20% to 50%).[2][8]
-
Extend Reaction Time: Continue to monitor the reaction at regular intervals until the starting material is consumed.[8][9]
-
Gentle Warming: For sterically hindered substrates, gentle warming (e.g., to 40°C) may be beneficial, but be mindful that this can also promote side reactions.[5][8]
-
Switch to a Stronger Acidic System: In some cases, a stronger acid system like 4M HCl in dioxane may be necessary.[5]
-
Issue 2: Presence of Unexpected Peaks in the LC-MS
-
Symptoms:
-
The LC-MS analysis reveals masses corresponding to side products, such as +56 Da for tert-butylation.[1]
-
-
Troubleshooting Steps:
-
Identify the Side Product: Use the mass of the impurity to hypothesize its identity.
-
Add Scavengers: To prevent side reactions from the reactive tert-butyl cation, add scavengers to your reaction mixture. Common scavengers include triisopropylsilane (TIS) or water.[8]
-
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for a hypothetical starting material, its deprotected product, and a common byproduct in positive ion mode ESI-LC-MS.
| Compound | Description | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Boc-Protected Amine | Starting Material | (MW of Amine + 100.12) + 1 | (MW of Amine + 100.12) + 23 |
| Deprotected Amine | Desired Product | (MW of Amine) + 1 | (MW of Amine) + 23 |
| tert-Butylated Product | Common Byproduct | (MW of Amine + 56.11) + 1 | (MW of Amine + 56.11) + 23 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[8]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[8]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, diluting them with a suitable solvent (e.g., 50% acetonitrile/water), and analyzing by LC-MS.[8][10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8][9]
Protocol 2: LC-MS Sample Preparation and Analysis
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a solvent compatible with your LC-MS mobile phase (e.g., 50% acetonitrile/water) to a final concentration of approximately 1-10 µg/mL.[10]
-
LC Separation: Inject the diluted sample onto a reverse-phase C18 column. A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% formic acid.
-
MS Detection: Acquire mass spectra in positive ion mode over a relevant m/z range to detect the starting material, product, and any potential byproducts.
Visualizations
Caption: Workflow for monitoring Boc deprotection progress using LC-MS.
Caption: Chemical transformation during Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Removing Residual TFA from Deprotected Amine Salts
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing residual trifluoroacetic acid (TFA) from deprotected amine salts, particularly synthetic peptides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-synthesis step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual TFA from my amine salt or peptide sample?
Trifluoroacetic acid (TFA) is widely used for cleaving synthetic peptides from solid-phase resins and as an ion-pairing agent during reverse-phase HPLC purification.[1][2] However, residual TFA can be detrimental to downstream applications. The trifluoroacetate counter-ion can alter the secondary structure, mass, and solubility of peptides.[3][4] For biological assays, residual TFA can be toxic to cells, inhibit cell proliferation, and interfere with results even at low concentrations.[1][5] Therefore, removing it or exchanging it for a more biologically benign counter-ion like chloride or acetate is often critical, especially for peptides intended for in vivo studies.[6][7]
Q2: What are the primary methods for removing or exchanging TFA counter-ions?
There are several common methods to remove or exchange TFA counter-ions, each with its own advantages and disadvantages:
-
Lyophilization with HCl Exchange: This is the most widely adapted method and involves repeatedly dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing (freeze-drying) it.[3][6] This process replaces the TFA salt with a hydrochloride salt.[7]
-
Ion-Exchange Chromatography (IEX): This technique uses a resin to capture the peptide and exchange the TFA counter-ion with a different one, such as acetate or chloride, from the buffer.[6][7][8]
-
Reverse-Phase HPLC (RP-HPLC): The counter-ion can be exchanged directly on an RP-HPLC column by using a mobile phase that contains the desired counter-ion, such as acetic acid, instead of TFA.[6][9]
-
Precipitation: For larger peptides, precipitation from the cleavage cocktail using cold diethyl ether can effectively wash away a significant amount of TFA and other scavengers.[10]
-
Liquid-Liquid Extraction: For smaller, non-polar molecules, a basic wash (e.g., with aqueous NaHCO₃ or NaOH) can be used to extract the acidic TFA into the aqueous phase, leaving the free amine in the organic phase.[11][12]
-
Solid-Phase Extraction (SPE): Using a strong cation-exchange resin, the basic compound is retained on the sorbent while the undesired TFA is washed away. The product can then be eluted as a free base.
Q3: Which TFA removal method is the best for my specific compound?
The optimal method depends on several factors, including the properties of your amine or peptide (solubility, acid sensitivity), the scale of your experiment, and the requirements of your downstream application.[7]
-
For most peptides intended for biological assays, TFA/HCl exchange via lyophilization is a straightforward and common choice.[3]
-
If your peptide is sensitive to the very low pH conditions of the HCl exchange, ion-exchange chromatography to swap TFA for acetate is a milder alternative.[6][8]
-
If your product requires further purification, using an RP-HPLC method with a TFA-free mobile phase (e.g., containing acetic acid) can accomplish purification and ion exchange simultaneously.[9]
-
For non-polar small molecules, liquid-liquid extraction is often the simplest method.[11]
Q4: How can I quantify the amount of residual TFA in my sample?
Several analytical techniques can be used to detect and quantify residual TFA:
-
¹⁹F-NMR: As TFA contains fluorine atoms, ¹⁹F-NMR is a direct and sensitive method for quantification. The absence of a signal indicates complete removal.[6][13]
-
Ion Chromatography (IC): This is a widely used and sensitive method for separating and quantifying various ions, including trifluoroacetate.[10][14][15]
-
HPLC with Evaporative Light-Scattering Detector (HPLC-ELSD): This technique can be used for the simultaneous quantification of TFA and other counter-ions like chloride.[13]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR FT-IR): This method can also be used to monitor the removal of TFA.[6]
Q5: Will the salt exchange process affect the purity of my peptide?
The primary goal of salt exchange is to replace the counter-ion without altering the peptide's primary sequence or purity.[7] Methods like lyophilization and ion exchange are generally mild. However, using excessively harsh conditions, such as very high concentrations of strong acid, can potentially lead to peptide degradation.[6] It is always recommended to check the purity of your sample by HPLC after the exchange process is complete.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete TFA Removal | Insufficient exchange cycles in the lyophilization method. Inadequate acid concentration. Insufficient resin capacity or wash volume in ion-exchange chromatography. | Increase the number of lyophilization cycles with HCl to at least three.[3][7] Ensure the final HCl concentration is within the optimal range of 2 mM to 10 mM. Concentrations below 2 mM may be incomplete, while those above 10 mM risk modifying the peptide.[2][16] For IEX, ensure the resin provides a 10- to 50-fold excess of anion binding sites relative to the amount of TFA.[16] Increase the wash volume to ensure complete exchange.[8] |
| Peptide/Amine Precipitation During Exchange | Poor solubility of the compound in the new buffer system or at the working pH. | Try dissolving the compound at a lower concentration to maintain solubility.[1] If using the HCl exchange method, ensure the peptide is soluble in the dilute acid solution. A phosphate buffer can be used as an alternative solvent before adding HCl.[2][3] |
| Low Product Recovery | The compound is not fully eluting from the ion-exchange or SPE column. Multiple transfer steps leading to physical loss of material. For precipitation, the compound may have some solubility in the cold ether. | Optimize the elution buffer for IEX/SPE by adjusting pH or salt concentration to ensure the complete release of your compound.[8] Minimize the number of vessel transfers. When re-dissolving lyophilized powder, ensure the entire sample is fully dissolved before the next step. Ensure the ether used for precipitation is sufficiently cold (~ -70°C) to minimize solubility.[10] |
| Final Product is the Wrong Salt Form (e.g., Sodium Salt) | Incomplete washing of the ion-exchange column after equilibration. | When performing TFA/acetate exchange, ensure the column is washed thoroughly with distilled water after equilibrating with sodium acetate to remove all excess sodium ions before loading the peptide.[1][17] |
Quantitative Data on TFA Removal Efficiency
The efficiency of TFA removal is highly dependent on the chosen method and the specific properties of the peptide. The goal is typically to reduce the TFA content to undetectable levels or below a threshold that interferes with downstream applications.
| Method | Reagent/System | Reported Efficiency | Salt Form | Source(s) |
| TFA/HCl Exchange | 2 mM HCl, 3 cycles | TFA content below Limit of Quantification (<1% w/w) | Hydrochloride | [13] |
| TFA/HCl Exchange | 10 mM HCl, 1 cycle | TFA content below Limit of Quantification (<1% w/w) | Hydrochloride | [13] |
| TFA/HCl Exchange | HCl-saturated Acetonitrile | Approx. 98 mol% Chloride | Hydrochloride | [17] |
| Ion-Exchange | Strong Anion Exchange Resin | Partial to almost complete exchange | Acetate or other | [6] |
| Deprotonation/ Reprotonation | Basic Solution / New Acid | Complete removal of TFA counter-ion | Any desired salt | [6] |
Note: The efficiency of any method can be peptide-dependent. Validation using an appropriate analytical technique is recommended.[1]
Experimental Protocols
Protocol 1: TFA/HCl Exchange by Repeated Lyophilization
This is the most common method for exchanging TFA for chloride, a more biologically compatible counter-ion.[2][3]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50 mM phosphate with 100 mM NaCl) to a concentration of approximately 1 mg/mL.[2][4]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][16]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[3]
-
Freezing: Rapidly freeze the solution. Flash-freezing in liquid nitrogen is preferred.[3][17]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid has been removed.[3]
-
Repeat: To ensure complete exchange, repeat the entire process (steps 1-5) at least two more times.[2][3]
-
Final Product: After the final lyophilization, the peptide hydrochloride salt is ready to be dissolved in the desired buffer for your experiment.[3]
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This method uses a strong anion-exchange resin to replace trifluoroacetate with acetate.[16][17]
-
Column Preparation: Prepare a small chromatography column with a strong anion-exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your sample.[17]
-
Equilibration: Equilibrate the column by eluting it with a 1 M sodium acetate solution.[1][17]
-
Washing: Wash the column thoroughly with distilled water to remove all excess sodium acetate.[1][17]
-
Sample Loading: Dissolve your peptide-TFA salt in a minimal amount of distilled water and apply it to the top of the prepared column.[17]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute. The trifluoroacetate ions will remain bound to the resin. Collect the fractions containing your peptide.[1][17]
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt as a dry powder.[17]
Workflow & Logic Diagrams
The following diagram illustrates a decision-making workflow for selecting an appropriate TFA removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-works.com [bio-works.com]
- 9. omizzur.com [omizzur.com]
- 10. peptide.com [peptide.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
challenges in purifying PEGylated compounds
Welcome to the Technical Support Center for challenges in the purification of PEGylated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of PEGylated proteins and nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary ?
The covalent attachment of polyethylene glycol (PEG) to a biomolecule, a process known as PEGylation, results in a heterogeneous mixture of products. This heterogeneity is the central challenge during purification and includes:
-
Unreacted Protein: The original, unmodified biomolecule.[1][2]
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][2]
-
Multi-PEGylated Species: Proteins with varying numbers of PEG molecules attached (e.g., mono-, di-, multi-PEGylated).[1][2]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][3]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[3]
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity.[3][] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[][5]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin, which can be exploited for separation.[3][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. While PEG is hydrophilic, under high salt conditions, the PEG moiety can exhibit hydrophobic behavior, allowing for separation.[]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity, particularly useful for analytical purposes and for purifying smaller PEGylated peptides.[][6]
-
Non-Chromatographic Techniques: Methods like ultrafiltration, diafiltration, and aqueous two-phase systems are also employed, often as initial purification steps or for specific applications.[][7]
Q3: How does the size and structure of the PEG molecule affect purification?
The molecular weight and structure (linear vs. branched) of the PEG chain significantly impact the purification process:
-
Increased Hydrodynamic Radius: Larger PEG chains lead to a greater increase in the size of the conjugate, which generally improves separation from the unreacted protein by SEC.[5][8]
-
Charge Shielding: Larger PEGs can more effectively mask the protein's surface charge, which can diminish the effectiveness of IEX for separating species with higher degrees of PEGylation.[3][8]
-
Heterogeneity: The polydispersity of the PEG reagent itself contributes to the heterogeneity of the final product, making high-resolution separation more challenging.[9]
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of PEGylated protein from native protein | Insufficient resolution of the SEC column for the size difference between the native and PEGylated protein. | - Use a column with a smaller particle size for higher efficiency.[8]- Increase the column length to improve resolution.[8]- Optimize the mobile phase composition and flow rate.[8] |
| Co-elution of unreacted PEG with the PEGylated product | The hydrodynamic radius of the unreacted PEG is similar to that of the PEGylated protein. | - Use a column with a pore size that effectively separates the two species.[8]- Consider a different purification technique, such as IEX or HIC, as an orthogonal step.[8] |
| Broad, asymmetric peaks | - Sample viscosity is too high.- Non-specific interactions between the PEGylated protein and the SEC matrix. | - Dilute the sample before loading.[8]- Add a small amount of an organic modifier (e.g., isopropanol) or a salt to the mobile phase to minimize secondary interactions.[8] |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Poor separation of PEGylated species | "Charge shielding" effect of PEG reduces the net charge difference between species.[3] | - Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1]- Use a shallow salt gradient for elution, which is often more effective than a step elution.[1] |
| Low binding capacity | Steric hindrance from the large PEG chain prevents the protein from accessing the binding sites within the resin pores.[1] | - Consider using a resin with a larger pore size.[1]- Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[1] |
| Protein elutes in the flow-through | Incorrect buffer conditions (pH or ionic strength). | - Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin.[1]- The ionic strength of the loading buffer should be low enough to allow for binding.[1] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Solution |
| PEGylated protein does not bind to the column | The hydrophobicity of the PEGylated protein is not sufficient for binding under the chosen salt conditions. | - Increase the concentration of the high-salt binding buffer (e.g., ammonium sulfate).[8]- Use a more hydrophobic HIC resin.[8] |
| Poor recovery of the PEGylated protein | The interaction between the PEGylated protein and the resin is too strong. | - Use a less hydrophobic HIC resin.[8]- Decrease the salt concentration in the elution buffer more gradually.[8]- Add a small amount of a non-polar solvent to the elution buffer.[8] |
| Co-elution of different PEGylated species | Insufficient difference in hydrophobicity between the species. | - Optimize the salt gradient for elution.[8]- Try a different type of salt in the mobile phase.[8] |
Experimental Protocols
Protocol 1: Purification of a Mono-PEGylated Protein using SEC
This protocol provides a general procedure for separating a mono-PEGylated protein from unreacted protein and excess PEG reagent.
Materials:
-
PEGylation reaction mixture
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
UV Detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.[5]
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.[5]
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unreacted protein, and finally the unreacted PEG.[5]
Protocol 2: Quantification of PEGylation using TNBS Assay
This protocol describes a colorimetric method to determine the extent of primary amine modification after PEGylation.
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.1% in water)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
SDS solution (e.g., 10%)
-
HCl (e.g., 1 M)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare solutions of your PEGylated protein and the unmodified control at the same concentration in the sodium bicarbonate buffer.[10]
-
To each well of a 96-well plate, add a specific volume of the protein solution (e.g., 100 µL).[10]
-
Add a small volume of the TNBS solution (e.g., 5 µL) to each well.[10]
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 2 hours) in the dark.[10]
-
Stop the reaction by adding a volume of the SDS solution (e.g., 50 µL) followed by a volume of HCl (e.g., 25 µL).[10]
-
Measure the absorbance at a specific wavelength (e.g., 335 nm) using a spectrophotometer.
-
The percentage of modified amines can be calculated using the following formula: % Modification = [1 - (Absorbance of PEGylated Protein / Absorbance of Unmodified Protein)] x 100
Visualizations
Caption: A typical multi-step purification workflow for PEGylated compounds.
Caption: Troubleshooting logic for Size-Exclusion Chromatography (SEC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Impact of Steric Hindrance with Short PEG Linkers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to steric hindrance when using short polyethylene glycol (PEG) linkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation? A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups physically impede a chemical reaction or intermolecular interaction.[1] In bioconjugation, this means a component of the conjugate (the PEG linker, a drug payload, or the biomolecule itself) can physically block reactive sites, preventing efficient conjugation or hindering the final product's ability to bind to its biological target.[1]
Q2: How can a short PEG linker, which is meant to create space, actually cause steric hindrance? A2: While PEG linkers are used to reduce steric hindrance, a linker that is too short may not provide enough separation between the two conjugated molecules.[1][2][3] This can result in a "steric clash," where the payload (e.g., a drug) obstructs the binding or active site of the biomolecule (e.g., an antibody).[1] For example, a short linker may fail to extend a drug molecule far enough away from an antibody's antigen-binding site, causing interference.[1]
Q3: What are the common consequences of steric hindrance from short PEG linkers? A3: The primary consequences include:
-
Low Conjugation Efficiency: Reactive groups may be unable to get close enough to react, leading to low yields or a suboptimal drug-to-antibody ratio (DAR).[1]
-
Reduced Biological Activity: The conjugated payload can physically block the active site of an enzyme or the binding site of an antibody, leading to a partial or complete loss of function.[1][2][3]
-
Increased Aggregation: Short PEG linkers may not provide a sufficient hydrophilic shield to overcome the hydrophobicity of a payload, leading to increased aggregation of the final conjugate.[1]
-
Altered Pharmacokinetics: While longer PEGs are known to extend circulation time, very short linkers might not provide an adequate "stealth" effect, potentially leading to faster clearance.[1]
Q4: Are there situations where a shorter PEG linker is advantageous? A4: Yes. In some cases, a shorter, more constrained linker can lead to higher binding affinity by limiting the conformational freedom of the attached molecule, which can result in a more favorable interaction with a receptor.[1][4] Shorter linkers are also beneficial for creating more compact conjugates.[1] The optimal linker length is often a balance between providing sufficient spacing and avoiding negative impacts from the linker itself.[1]
Q5: What are the key experimental signs that steric hindrance from a short linker is an issue? A5: Key indicators you may observe during your experiments include:
-
Consistently low drug-to-antibody ratio (DAR) despite optimizing reaction conditions.[1]
-
The final conjugate shows significantly lower binding affinity (e.g., higher IC50) or biological activity compared to the unconjugated biomolecule in functional assays.[1][5]
-
The appearance of aggregation or precipitation, which can be monitored by techniques like Size-Exclusion Chromatography (SEC).[1]
-
A need to use a large molar excess of the PEGylated reagent to achieve even a moderate degree of conjugation.[1]
Troubleshooting Guides
The following guides address common problems encountered during bioconjugation that may be related to steric hindrance from short PEG linkers.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield / Low DAR | Steric clash at the conjugation site: The target functional group (e.g., a lysine or cysteine) is in a sterically crowded region of the biomolecule, preventing the linker from accessing it.[1] | 1. Increase Linker Length: Switch to a longer, more flexible PEG chain (e.g., PEG8, PEG12) to provide greater spatial separation and bypass the obstruction.[1][6]2. Optimize Reaction Conditions: Adjusting pH, temperature, or reaction time can sometimes improve efficiency. For example, NHS-ester reactions are most efficient at pH 7-8, while maleimide-thiol reactions prefer a pH of 6.5-7.5.[1][2]3. Increase Molar Excess: Driving the reaction with a higher concentration of the PEG linker can sometimes overcome moderate steric hindrance.[1] |
| Reduced Biological Activity / Binding Affinity | Masking of the active/binding site: The short PEG linker holds the payload too close to the biomolecule, physically obstructing the site responsible for its biological function.[1][7] | 1. Increase PEG Linker Length: This is the most direct solution. A longer PEG chain can extend the payload further away from the functional domain.[1][5]2. Protect the Active Site: During the conjugation reaction, temporarily block the active site with a reversible inhibitor or substrate to prevent PEGylation in that region.[1][2][3]3. Change Conjugation Site: If possible, use site-specific conjugation methods to attach the linker to a region of the biomolecule that is distant from the active site.[2][5] |
| Increased Aggregation of Conjugate | Insufficient hydrophilic shielding: The short PEG linker does not adequately cover the hydrophobic payload, leading to non-specific interactions and aggregation.[1][8] | 1. Use a Longer PEG Linker: A longer PEG chain can provide a better hydrophilic shield, improving the solubility of the entire conjugate.[5][9]2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR can increase hydrophobicity. Aim for a lower DAR if aggregation is a persistent issue.[2][5]3. Adjust Buffer Conditions: Screen different buffer systems and pH values to find conditions that minimize aggregation.[5] |
Data Presentation
Quantitative data is crucial for selecting the optimal linker. The tables below summarize representative data on how PEG linker length can influence key parameters.
Table 1: Impact of Short PEG Linker Length on Receptor Binding Affinity (IC50)
This table illustrates a scenario where a shorter PEG linker results in higher binding affinity (lower IC50) for the Gastrin-Releasing Peptide Receptor (GRPR). This may be due to the shorter linker limiting conformational freedom, leading to a more favorable interaction.[1][2]
| PEG Linker | IC50 (nM) |
| PEG2 | 1.8 ± 0.2 |
| PEG3 | 2.5 ± 0.3 |
| PEG4 | 3.1 ± 0.4 |
| Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to GRPR. A lower IC50 value indicates higher binding affinity.[1] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
This table shows that as PEG linker length increases, the in vitro cytotoxicity of an anti-HER2 affibody conjugated to MMAE can decrease (higher IC50). This highlights the trade-off between improving pharmacokinetic properties and potentially reducing potency.
| Conjugate | PEG Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50) Fold Reduction vs. No PEG |
| Affibody-MMAE | 0 (No PEG) | 1.0 |
| Affibody-PEG-MMAE | 4 | 4.5 |
| Affibody-PEG-MMAE | 10 | 22.0 |
| Data synthesized from a study on an anti-HER2 affibody-drug conjugate.[2] |
Table 3: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
This table demonstrates the complex relationship between PEG length and conjugation efficiency. For a more hydrophobic linker-payload (Val-Ala), a PEG12 spacer increased the DAR. For a less hydrophobic one (Val-Cit), the same spacer decreased the DAR, likely due to increased steric hindrance from the PEG chain itself.[8]
| Cleavable Trigger | PEG Spacer | Average DAR |
| Val-Cit-PABC | None | 3.5 |
| Val-Cit-PABC | PEG12 | 2.7 |
| Val-Ala-PABC | None | 1.9 |
| Val-Ala-PABC | PEG12 | 3.0 |
| Data highlights the trade-off between decreasing payload hydrophobicity and increasing steric hindrance from the PEG spacer's length.[8] |
Mandatory Visualizations
Caption: Conceptual model of steric hindrance with short vs. optimal PEG linkers.
Caption: Troubleshooting workflow for issues potentially caused by steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Mediated PEGylation
This protocol describes a common method for conjugating a PEG linker with an N-hydroxysuccinimide (NHS) ester reactive group to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest (e.g., antibody)
-
Amine-reactive PEG linker (e.g., NHS-Ester-PEG)
-
Reaction Buffer: Amine-free buffer, such as PBS or HEPES, at pH 7.5-8.5.[2][10][11]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous DMSO for dissolving the PEG linker
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
Methodology:
-
Protein Preparation:
-
PEG Linker Preparation:
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved PEG-NHS ester to the protein solution while gently mixing.[3][7] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][3][7]
-
-
Quenching:
-
Purification:
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by SEC to assess purity and aggregation.[11]
-
Protocol 2: Competitive Binding Assay to Evaluate Steric Hindrance
This assay is used to determine the binding affinity (often as an IC50 value) of a PEGylated ligand to its target, which is essential for evaluating the functional impact of steric hindrance.[1]
Materials:
-
Cells, cell membranes, or purified protein expressing the target receptor.[1]
-
A radiolabeled or fluorescently labeled ligand with a known high affinity for the receptor (the "tracer").[1]
-
A series of dilutions of your unlabeled PEGylated conjugate (the "competitor").
-
Assay buffer appropriate for the binding interaction.
-
Filtration apparatus or plate reader, depending on the tracer used.
Methodology:
-
Preparation: Prepare a series of dilutions (e.g., 10-fold or 3-fold serial dilutions) of your PEGylated conjugate. Also include controls: "total binding" (tracer only) and "non-specific binding" (tracer + a large excess of unlabeled, unconjugated ligand).
-
Binding Reaction:
-
In a microplate or tubes, combine the target receptor, the tracer (at a fixed, low concentration), and the varying concentrations of your PEGylated competitor.
-
Incubate the mixture for a sufficient time at an appropriate temperature (e.g., 1 hour at room temperature) to allow the binding to reach equilibrium.
-
-
Separation: Separate the bound tracer from the unbound tracer. For cell membranes, this is often done by rapid vacuum filtration through a filter mat that traps the membranes. For purified proteins, other methods like SEC or precipitation may be used.
-
Detection: Quantify the amount of bound tracer for each concentration of the competitor. For radiolabels, this is done with a scintillation counter. For fluorescent labels, a plate reader is used.
-
Data Analysis:
-
Plot the amount of bound tracer against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value—the concentration of your PEGylated conjugate that inhibits 50% of the specific binding of the tracer.
-
Compare the IC50 values of conjugates with different PEG linker lengths. A higher IC50 value indicates lower binding affinity and suggests a greater degree of steric hindrance.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
avoiding hydrolysis of NHS esters in aqueous buffer
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the hydrolysis of NHS esters in aqueous buffers, ensuring successful and reproducible conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a concern?
A1: NHS ester hydrolysis is a chemical reaction in which the NHS ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid.[1] This is a primary concern because it directly competes with the desired labeling reaction, where the NHS ester should be reacting with a primary amine on a target molecule (e.g., a protein).[1][2] This hydrolysis inactivates the reagent, leading to reduced conjugation efficiency, lower yields of the desired conjugate, and inconsistent experimental results.[1][2]
Q2: What are the main factors that influence the rate of NHS ester hydrolysis?
A2: The rate of NHS ester hydrolysis is primarily influenced by three key factors:
-
pH: The hydrolysis rate increases significantly with a rise in pH.[1][3] While the desired reaction with primary amines is also favored at a slightly alkaline pH, a balance must be struck to maximize labeling efficiency without excessive hydrolysis.[1][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[1]
-
Moisture: NHS esters are highly sensitive to moisture.[1] Exposure to water, either in solution or from atmospheric humidity, will lead to rapid hydrolysis.[1]
Q3: What is the optimal pH for conducting NHS ester conjugation reactions in an aqueous buffer?
A3: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[3][4] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[4][5][6] This pH range serves as a compromise, maximizing the concentration of the reactive, unprotonated primary amine on the target molecule while minimizing the rate of NHS ester hydrolysis.[4] At a pH below 7, the amine group is predominantly protonated and thus non-reactive.[4] Conversely, at a pH above 8.5, the rate of hydrolysis increases significantly, reducing the amount of active ester available for conjugation.[7][8]
Q4: Which buffers should I use for NHS ester reactions, and which should I avoid?
A4: It is crucial to use amine-free buffers to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[9][10]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are all compatible with NHS ester chemistry.[4][10][11] A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5.[5][11]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule, significantly reducing conjugation efficiency.[4][9][11]
Q5: How should I prepare and handle NHS ester reagents to minimize hydrolysis?
A5: Proper handling and preparation are critical to preventing premature hydrolysis of NHS esters.
-
Storage: Store NHS esters at -20°C in a desiccated environment.[9][11]
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[12][13]
-
Dissolving: Dissolve the NHS ester in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][5] Ensure the DMF is amine-free (no fishy odor).[2][5]
-
Stock Solutions: It is best practice not to store aqueous stock solutions.[2][13] An NHS ester dissolved in high-quality, anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation reactions in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester Reagent: The reagent was compromised by moisture due to improper storage or handling. | Ensure proper storage of the NHS ester at -20°C with a desiccant.[9][11] Always allow the vial to warm to room temperature before opening.[12][13] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[2][12] |
| Suboptimal Reaction pH: The pH of the buffer is too low (amines are protonated and unreactive) or too high (hydrolysis is too rapid). | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[3][4] For many applications, a pH of 8.3-8.5 is ideal.[4][5][6] | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange using dialysis or a desalting column to move the target molecule into an amine-free buffer like PBS, sodium bicarbonate, or HEPES.[10][13] | |
| Low Reactant Concentrations: Low concentrations of the target molecule or NHS ester favor hydrolysis. | Increase the concentration of the target molecule (1-10 mg/mL is often recommended).[5][9] Empirically determine the optimal molar excess of the NHS ester. | |
| Inconsistent Results Between Experiments | Variability in Reagent Activity: The NHS ester is hydrolyzing to different extents in each experiment. | Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment.[1] Be precise with incubation times and temperatures. |
| pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of weakly buffered solutions. | Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[5] | |
| Precipitation of Protein During Reaction | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing the protein to denature and precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[11] |
| Use of a Hydrophobic NHS Ester: Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate. | Consider using a more hydrophilic sulfo-NHS ester alternative.[14] |
Quantitative Data: NHS Ester Hydrolysis Half-Life
The stability of NHS esters in aqueous solution is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4-5 hours[7][8] |
| 7.0 | Ambient | ~7 hours[15][16] |
| 8.0 | Ambient | ~1 hour[17] |
| 8.6 | 4 | 10 minutes[7][8] |
| 8.6 | Ambient | 10 minutes[17] |
| 9.0 | Ambient | Minutes[15][16][18] |
Experimental Protocol: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimization, particularly the molar ratio of NHS ester to protein, may be required for specific applications.
1. Materials Required:
-
Protein of interest
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[4][10]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[7][17]
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][5]
-
Desalting column or dialysis equipment for buffer exchange and purification.
2. Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.[10]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[12][14] Protect from light if the label is fluorescent.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Caption: Competing reactions of an NHS ester: aminolysis with the target amine versus hydrolysis in water.
Caption: A typical experimental workflow for NHS ester conjugation to a protein.
Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up Reactions with Boc-NH-PEG2-C2-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-NH2. The information is designed to address specific issues encountered during the scaling up of chemical reactions involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It features a polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility.[1][2] One end of the linker has a Boc (tert-butyloxycarbonyl) protected amine, while the other end has a free primary amine. This structure is particularly useful for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein binder and an E3 ligase ligand.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it is recommended to store the compound at -5°C in a dry and dark environment.[4] For long-term storage, maintaining an inert atmosphere is also advisable to prevent degradation from moisture and atmospheric contaminants.
Q3: In which solvents is this compound soluble?
A3: The PEG component of this compound generally imparts good solubility in aqueous solutions and a variety of polar organic solvents.[4] Common solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). However, as with many PEGylated compounds, the dissolution process can sometimes be slow.
Q4: How is the Boc protecting group removed from this compound?
A4: The Boc group is typically removed under mild acidic conditions.[4][] A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM). Another frequently used reagent is 4M hydrochloric acid (HCl) in 1,4-dioxane. The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups in the molecule.
Q5: What are the key challenges when scaling up reactions with this compound?
A5: Scaling up reactions from laboratory to production scale introduces several challenges. These include maintaining consistent product quality, ensuring efficient heat transfer and mixing, managing longer reaction and processing times, and developing robust purification strategies for larger volumes. Side reactions, such as the hydrolysis of activated intermediates, can also become more significant at a larger scale.
Troubleshooting Guides
Issue 1: Incomplete Amide Coupling Reaction at Scale
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of unreacted starting materials (this compound and the coupling partner) in the final product mixture.
-
Inconsistent reaction conversion between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Mixing | Inadequate mixing can lead to localized concentration gradients, especially in viscous reaction mixtures. For larger vessels, ensure the use of appropriate overhead stirrers or baffled reactors to improve mixing efficiency. |
| Suboptimal Reagent Stoichiometry | The optimal molar ratio of coupling agents (e.g., EDC, HATU) to the carboxylic acid and the amine may need to be re-optimized during scale-up. Perform small-scale experiments to determine the ideal stoichiometry before proceeding to a larger scale. |
| Poor Temperature Control | Exothermic reactions can lead to localized heating, which can degrade reagents or products. Ensure the reactor has adequate cooling capacity and that the temperature is monitored throughout the reaction. For large-scale reactions, a slower, controlled addition of reagents can help manage the exotherm. |
| Deactivation of Coupling Agents | Moisture can deactivate coupling agents like EDC. Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Incomplete Boc Deprotection on a Large Scale
Symptoms:
-
A significant amount of Boc-protected starting material remains after the reaction.
-
Heterogeneous product mixture containing both the desired free amine and the Boc-protected compound.
-
Difficulty in purifying the final product due to the presence of the starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration or Equivalents | On a larger scale, the effective concentration of the acid may be lower due to mixing inefficiencies. Consider increasing the concentration of TFA in DCM (e.g., from 20% to 50%) or using a larger excess of 4M HCl in dioxane. A procedure using concentrated HCl in acetone has been successfully utilized on a multi-kilogram scale.[6] |
| Inadequate Reaction Time | Deprotection is a kinetic process, and larger volumes may require longer reaction times to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) until the starting material is fully consumed. |
| Poor Solubility of the Boc-Protected Material | If the starting material is not fully dissolved, the reaction will be incomplete. Ensure the chosen solvent provides good solubility at the reaction concentration. Gentle heating or the use of a co-solvent may be necessary, but care should be taken to avoid degradation of the product. |
| Insufficient Swelling of Solid Support (for solid-phase synthesis) | In solid-phase synthesis, incomplete deprotection can occur if the resin does not swell sufficiently in the deprotection solvent, limiting reagent access. Using 55% TFA in DCM has been shown to result in higher purity peptides compared to 100% TFA, likely due to better resin swelling.[7] |
Issue 3: Side Product Formation During Boc Deprotection
Symptoms:
-
Observation of unexpected masses in LC-MS analysis, often corresponding to the product plus multiples of 56 Da (tert-butyl group).
-
Alkylation of sensitive amino acid residues (e.g., tryptophan, methionine) if the substrate is a peptide or protein.
-
Difficult purification due to impurities with similar properties to the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by Tert-butyl Cation | The tert-butyl cation generated during Boc deprotection is an electrophile that can react with nucleophilic sites on the product. The most effective way to prevent this is to use "scavengers" in the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A widely used mixture is 95% TFA, 2.5% water, and 2.5% TIS. |
| Acid-Labile Functional Groups | If the molecule contains other acid-sensitive functional groups, they may be cleaved or modified during Boc deprotection. Consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. Alternatively, a different protecting group strategy may be necessary. |
Issue 4: Challenges in Large-Scale Purification
Symptoms:
-
Difficulty in removing unreacted reagents and byproducts.
-
Product loss during purification steps.
-
Inconsistent purity between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction | For large-scale reactions, liquid-liquid extractions can be challenging. Ensure adequate mixing and sufficient phase separation time. The use of a continuous extraction apparatus may be beneficial. |
| Chromatography Overload | When scaling up column chromatography, it is crucial to properly scale the column size and loading capacity. Overloading the column will result in poor separation. Consider using a larger diameter column and adjusting the gradient for optimal separation. |
| Product Precipitation or Aggregation | PEGylated compounds can sometimes precipitate or aggregate during purification. Screen for optimal buffer conditions (pH, ionic strength) and consider the use of additives like arginine to prevent aggregation. |
| Crystallization Issues | While crystallization can be an effective purification method for large quantities, PEGylated compounds can be difficult to crystallize. Careful screening of solvents and conditions is necessary. In some cases, precipitation by adding a non-polar solvent like diethyl ether can be an effective alternative. |
Experimental Protocols
Protocol 1: Gram-Scale Amide Coupling of this compound with a Carboxylic Acid
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a clean, dry, appropriately sized reactor equipped with a mechanical stirrer and an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HOBt or NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DIC or EDC (1.2 equivalents) to the cooled solution.
-
Stir the mixture at 0°C for 30 minutes to allow for the activation of the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Slowly add the solution of this compound and DIPEA to the activated carboxylic acid solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Kilogram-Scale Boc Deprotection using Aqueous HCl and Acetone
This protocol is adapted from a procedure developed for large-scale synthesis.[6]
Materials:
-
Boc-protected amine compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
A suitable reactor for large-scale reactions with temperature control.
Procedure:
-
Charge the reactor with the Boc-protected amine compound and acetone.
-
Stir the mixture to dissolve the starting material.
-
Slowly add concentrated HCl to the reaction mixture while maintaining the temperature within a safe range (monitor for exotherm).
-
Stir the reaction at a controlled temperature until the deprotection is complete, as monitored by a suitable analytical method (e.g., HPLC).
-
Upon completion, the product can be isolated by crystallization or precipitation, followed by filtration and drying. The specific work-up procedure will depend on the properties of the final product.
Mandatory Visualizations
Experimental Workflow for Scaling Up this compound Reactions
Caption: A generalized experimental workflow for the scaled-up synthesis involving this compound.
Troubleshooting Logic for Incomplete Reactions
Caption: A decision tree for troubleshooting incomplete reactions during scale-up.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Permeability of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and overcoming challenges related to the poor cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving permeability issues with your PROTAC molecules.
Q: My PROTAC is active in biochemical/cell-free assays but shows weak or no target degradation in cellular assays. What should I do?
A: This is a classic indicator of poor cell permeability. The PROTAC is capable of forming the necessary ternary complex, but it cannot efficiently cross the cell membrane to reach its intracellular target. A stepwise approach is needed to confirm the permeability issue and identify solutions.
The following workflow outlines the key steps for troubleshooting poor cellular activity.
Caption: A stepwise workflow for troubleshooting poor PROTAC cellular activity.
Q: How can I experimentally measure the permeability of my PROTAC?
A: Direct measurement is crucial. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2] PAMPA is a cell-free, high-throughput method that measures passive diffusion, while the Caco-2 assay is a cell-based model that can also account for active transport and efflux.[3][4]
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Model System | Artificial lipid membrane on a filter support[2][4] | Monolayer of differentiated Caco-2 cells (human colon adenocarcinoma)[1][4] |
| Permeability Measured | Passive diffusion only[3][5] | Passive diffusion, active transport, and efflux[1][3] |
| Throughput | High (96- or 384-well format) | Lower (24- or 96-well format) |
| Cost & Complexity | Low cost, simple, and fast[1][4] | Higher cost, more complex, longer (requires cell culture for ~21 days) |
| Physiological Relevance | Lower; good for early-stage screening of passive permeability[2] | Higher; considered the "gold standard" for predicting human intestinal absorption[4] |
| Common Issues | May not accurately predict permeability for compounds subject to active transport[1] | Low recovery due to poor solubility or nonspecific binding; PROTACs may be substrates for efflux pumps[1][6] |
Q: My PROTAC has poor permeability. Which of its physicochemical properties are the likely culprits?
A: Most PROTACs exist in the "beyond Rule of 5" (bRo5) chemical space, meaning their properties inherently challenge cell permeability.[1][7] Key factors include high molecular weight (MW > 800 Da), a large topological polar surface area (TPSA), and a high number of rotatable bonds.[1][8] However, successful PROTACs often overcome these liabilities through conformational flexibility, which allows them to shield polar groups via intramolecular hydrogen bonding (IMHB), effectively reducing their 3D polar surface area in the nonpolar environment of the cell membrane.[9][10]
Caption: Key physicochemical factors influencing PROTAC cell permeability.
Q: What are the most effective strategies for redesigning my PROTAC to improve permeability?
A: Optimization efforts should focus on modifying the PROTAC to favor a more membrane-compatible state.
-
Linker Optimization : The linker is the most flexible component for modification.[9]
-
Shorten or Rigidify : Using shorter alkyl linkers or incorporating cyclic structures (e.g., piperazine) can reduce flexibility and TPSA.[1][11]
-
Amide-to-Ester Substitution : Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and TPSA, which has been shown to dramatically improve permeability.[12]
-
Promote Intramolecular Hydrogen Bonding (IMHB) : Thoughtful linker design can encourage the molecule to fold into a compact conformation, shielding polar atoms and lowering the 3D PSA.[9]
-
-
E3 Ligase Ligand Selection : The choice of E3 ligase ligand contributes significantly to the overall properties of the PROTAC. While highly effective, some VHL ligands can impart poor physicochemical properties.[13] In contrast, CRBN ligands are often smaller and more drug-like.[14] Swapping the E3 ligase ligand system can be a viable strategy.
-
Prodrug Approach : Masking polar functional groups (like hydroxyls or carboxylic acids) with lipophilic groups that are cleaved by intracellular enzymes can enhance membrane passage.[1][9]
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.
1. Materials:
-
96-well PAMPA "sandwich" plates (donor plate, filter plate with PVDF membrane, acceptor plate).
-
Phosphatidylcholine in dodecane (or other suitable lipid mixture).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Plate reader capable of UV-Vis absorbance or LC-MS/MS for analysis.
2. Methodology:
-
Prepare Acceptor Plate : Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate : Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter plate. Allow it to impregnate the membrane for at least 5 minutes.
-
Prepare Donor Plate : Dilute the PROTAC stock solution to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be ≤1%. Add 200 µL of this solution to each well of the donor plate. Reserve some of this solution as a reference standard.
-
Assemble PAMPA Sandwich : Carefully place the lipid-coated filter plate on top of the donor plate, ensuring the bottom of the filter makes contact with the solution. Then, place this assembly on top of the acceptor plate.
-
Incubation : Cover the sandwich and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Analysis : After incubation, separate the plates. Determine the concentration of the PROTAC in the donor (CD(t)), acceptor (CA(t)), and reference standard (CD(0)) wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
Protocol 2: Caco-2 Permeability Assay
This protocol provides a framework for assessing permeability across a Caco-2 cell monolayer.
1. Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep).
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.
-
Lucifer yellow (for monolayer integrity check).
-
PROTAC stock solution.
-
LC-MS/MS for analysis.
2. Methodology:
-
Cell Seeding : Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density (e.g., 60,000 cells/cm²).
-
Cell Culture & Differentiation : Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >250 Ω·cm² typically indicate good monolayer integrity. Alternatively, perform a Lucifer yellow leak test.
-
Permeability Assay (Apical to Basolateral - A to B) :
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add HBSS containing the PROTAC at the desired concentration (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A) : To determine the efflux ratio, perform the experiment in the reverse direction.
-
Analysis : Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculation :
-
Calculate the Papp value for both A-to-B and B-to-A directions.
-
Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio = Papp(B to A) / Papp(A to B). An efflux ratio >2 suggests the PROTAC is a substrate of an efflux transporter.
-
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability such a major challenge for PROTACs? A: PROTACs are inherently large molecules, typically with molecular weights between 700 and 1100 Da, placing them well outside the guidelines of Lipinski's "Rule of Five" which favors molecular weights under 500 Da for good oral bioavailability.[1][15] Their bifunctional nature requires two distinct ligands and a linker, leading to a high polar surface area and numerous hydrogen bond donors and acceptors, all of which hinder passive diffusion across the lipid bilayer of the cell membrane.[8][15]
Q2: What is the "hook effect" and how does it relate to interpreting cell-based degradation experiments? A: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, after reaching a maximal degradation level at an optimal concentration, increasing the PROTAC concentration leads to a decrease in target degradation.[16] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for ubiquitination.[16] This can be mistaken for poor efficacy or permeability if only a single, high concentration is tested. Therefore, it is critical to perform a full dose-response curve to correctly interpret cellular activity.[16]
Q3: Can a PROTAC with a high molecular weight (>1000 Da) still be cell-permeable? A: Yes, it is possible. While challenging, high molecular weight is not an absolute barrier to cell entry. Permeability in "beyond Rule of 5" molecules is less dependent on 2D properties and more influenced by 3D conformation.[1] Some large PROTACs can adopt folded, "chameleon-like" conformations in nonpolar environments by forming intramolecular hydrogen bonds.[9][10] This self-folding action shields the molecule's polar surface area, presenting a more lipophilic face to the cell membrane and facilitating passive diffusion.[10]
Q4: How does the choice of E3 ligase ligand (e.g., VHL vs. CRBN) affect permeability? A: The E3 ligase ligand is a major structural component and significantly influences the overall physicochemical properties of the PROTAC. Historically, early PROTACs based on peptide VHL ligands had poor cell permeability.[14][17] While small-molecule VHL ligands are a major improvement, they can still contribute to poor permeability and pharmacokinetic properties in the final PROTAC construct.[13] Ligands for CRBN are often derived from thalidomide and its analogs, which are themselves orally bioavailable small molecules, and can sometimes impart more favorable permeability characteristics to the final PROTAC.[14]
Q5: Are there computational tools to predict PROTAC permeability? A: Yes, but with important caveats. Standard computational models that rely on 2D descriptors like TPSA and cLogP are often insufficient to accurately predict the permeability of complex bRo5 molecules like PROTACs.[1] More advanced computational approaches, such as molecular dynamics (MD) simulations, are being used to predict the conformational behavior of PROTACs in different solvent environments.[10] These methods can calculate the solvent-accessible 3D polar surface area (3D PSA), which has shown a better correlation with the observed cell permeability of PROTACs by accounting for their ability to form folded, membrane-compatible conformations.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Permeability Assay - Profacgen [profacgen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
unexpected mass spec results for Boc-NH-PEG2-C2-NH2 conjugate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mass spectrometry results with Boc-NH-PEG2-C2-NH2 and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound?
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features a Boc-protected amine on one end and a free primary amine on the other, connected by a two-unit polyethylene glycol (PEG) chain and an ethylenediamine spacer.[4]
| Parameter | Value | Source |
| Synonyms | PROTAC Linker 13, N-Boc-2,2'-(ethylenedioxy)diethylamine, Boc-1-amino-3,6-dioxa-8-octanediamine | [1][4] |
| Molecular Formula | C11H24N2O4 | [4] |
| Molecular Weight | 248.32 g/mol | [4] |
| Monoisotopic Mass | 248.1736 u | [5] |
Q2: What are the most common ions I should expect to see for the unconjugated linker in ESI-MS?
In positive mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should look for the protonated molecule ([M+H]⁺) and common adducts. PEG compounds are known to readily form adducts with alkali metals and ammonium ions present in the solvent or on glassware.
| Ion Species | Theoretical m/z | Notes |
| [M+H]⁺ | 249.1812 | Protonated molecule. |
| [M+Na]⁺ | 271.1631 | Sodium adduct. Often observed with high intensity. |
| [M+K]⁺ | 287.1371 | Potassium adduct. |
| [M+NH₄]⁺ | 266.2078 | Ammonium adduct. Common if using ammonium-based buffers. |
Q3: What are the characteristic fragmentation patterns for this linker in MS/MS?
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 249.18) will primarily show fragmentation of the Boc protecting group. The PEG chain can also fragment, typically resulting in neutral losses of ethylene glycol units (44.0262 Da).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 249.18 | 193.1550 | 56.0262 (C₄H₈) | Loss of isobutylene from the Boc group. |
| 249.18 | 149.1285 | 100.0524 (C₅H₈O₂) | Loss of the entire Boc group. |
| 249.18 | 205.1547 | 44.0262 (C₂H₄O) | Loss of one ethylene glycol unit. |
Troubleshooting Unexpected Mass Spec Results
This guide addresses common unexpected results observed during the mass spectrometry analysis of this compound and its conjugates.
Issue 1: I see a series of peaks separated by 44 Da.
This is a classic sign of polyethylene glycol (PEG) contamination. While your target molecule contains a short PEG chain, a broad distribution of peaks with a 44 Da interval indicates contamination from a polydisperse PEG source.
-
Possible Causes:
-
Contaminated solvents, glassware, or plasticware (e.g., Eppendorf tubes).
-
Use of detergents (e.g., Triton X-100) during sample preparation.
-
Carryover from previous analyses on the LC-MS system.
-
-
Solutions:
-
System Cleaning: Flush the LC system and mass spectrometer with a cleaning solution (e.g., a mixture of water, isopropanol, methanol, and acetonitrile with 0.2% formic acid).
-
Sample Preparation: Use high-purity, LC-MS grade solvents. Avoid washing glassware with detergents; instead, rinse thoroughly with solvent. Test new batches of plasticware for leachables by incubating them with your analysis solvent and injecting a blank.
-
Sample Clean-up: Use a C18 desalting column to remove PEG contamination from your sample before analysis.
-
Issue 2: The observed mass is 56 Da higher than expected.
An additional mass of 56 Da (or multiples thereof) on your target molecule points to tert-butylation, a common side reaction when using Boc-protected compounds.
-
Possible Cause:
-
During a deprotection step (e.g., to conjugate a molecule to the Boc-protected amine), the released tert-butyl cation can alkylate nucleophilic sites on your target molecule, especially if scavengers are not used.
-
-
Solutions:
-
Use Scavengers: When performing Boc deprotection with strong acids like trifluoroacetic acid (TFA), include scavengers such as triisopropylsilane (TIPS) or water in the reaction mixture to trap the tert-butyl cation.
-
Purification: Utilize reversed-phase HPLC to separate the desired product from the alkylated side product.
-
Issue 3: I see a peak corresponding to the starting material, even after my conjugation reaction.
This indicates an incomplete or failed conjugation reaction.
-
Possible Causes:
-
Inefficient Coupling: The chosen coupling reagents (e.g., for amide bond formation) may be inappropriate or degraded.
-
Base Inhibition: If your starting material is a TFA salt, the acidic counterion can neutralize the base required for the coupling reaction.
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing efficient reaction with the linker.
-
-
Solutions:
-
Optimize Reaction Conditions: Screen different coupling reagents and bases. Ensure all reagents are fresh and anhydrous.
-
pH Control: Carefully control the pH of the reaction. The reactivity of the primary amine on the linker is pH-dependent.
-
Increase Equivalents: Use a higher molar excess of the linker or the coupling reagents.
-
Solvent Choice: Ensure you are using a suitable anhydrous solvent like DMF or NMP.
-
Issue 4: My mass spectrum is very complex and difficult to interpret, with many adducts.
PEGylated molecules are known to produce complex spectra due to the formation of multiple adducts and charge states.
-
Possible Causes:
-
High salt concentration in the sample.
-
The inherent nature of the PEG chain to coordinate with various cations.
-
-
Solutions:
-
Sample Desalting: Ensure your sample is thoroughly desalted before MS analysis. Buffer exchange into a volatile buffer like ammonium acetate can be beneficial.
-
Mobile Phase Additives: The addition of fluorinated alkanoic acids along with formic acid to the mobile phase can help suppress metal adduct formation.
-
Post-column Amine Addition: For complex conjugates, post-column infusion of an amine like triethylamine (TEA) can help to "strip" charges, simplifying the spectrum by consolidating the signal into fewer, more intense peaks.
-
Experimental Protocols
Protocol 1: General LC-MS Analysis of this compound
This protocol provides a starting point for the analysis of the unconjugated linker.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Conditions (Positive Ion ESI):
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized).
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For fragmentation analysis, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
Diagrams
Caption: Troubleshooting workflow for unexpected mass spec results.
References
Validation & Comparative
A Comparative Guide to the Characterization of Boc-NH-PEG2-C2-NH2 and Alternative Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of a bifunctional linker is a critical parameter influencing the efficacy, pharmacokinetics, and manufacturability of the final conjugate. This guide provides a comprehensive characterization of the widely used linker, Boc-NH-PEG2-C2-NH2, and compares its performance with two prominent alternatives: Fmoc-NH-PEG2-C2-NH2 and Azido-PEG3-amine. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, offers an objective basis for linker selection in your research and development endeavors.
Executive Summary
This guide details the analytical characterization of three distinct bifunctional linkers. This compound serves as a baseline, offering a terminal amine for conjugation and a Boc-protected amine for subsequent deprotection and further modification. In comparison, Fmoc-NH-PEG2-C2-NH2 provides an alternative protecting group strategy with the base-labile Fmoc group. Azido-PEG3-amine introduces a bioorthogonal handle for "click" chemistry applications, offering a different conjugation methodology. The selection of the optimal linker will depend on the specific synthetic strategy and the chemical nature of the molecules to be conjugated.
Performance Comparison: NMR and MS Data
The structural integrity and purity of these linkers are paramount for successful conjugation. Here, we present a comparative summary of their key characterization data obtained by ¹H NMR, ¹³C NMR, and ESI-MS.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |
| -CH₂-O-CH₂- (PEG) | ~3.65 | m | 8H | |
| -CH₂-NHBoc | ~3.30 | t | 2H | |
| -O-CH₂-CH₂-NH₂ | ~3.52 | t | 2H | |
| -CH₂-NH₂ | ~2.85 | t | 2H | |
| -NH₂ | ~1.5 (br s) | br s | 2H | |
| Fmoc-NH-PEG2-C2-NH2 | Aromatic (Fmoc) | ~7.77, 7.59, 7.40, 7.32 | m | 8H |
| -CH-CH₂- (Fmoc) | ~4.22, 4.38 | m | 3H | |
| -CH₂-O-CH₂- (PEG) | ~3.66 | m | 8H | |
| -CH₂-NHFmoc | ~3.40 | t | 2H | |
| -O-CH₂-CH₂-NH₂ | ~3.53 | t | 2H | |
| -CH₂-NH₂ | ~2.87 | t | 2H | |
| -NH₂ | ~1.6 (br s) | br s | 2H | |
| Azido-PEG3-amine | -CH₂-N₃ | ~3.38 | t | 2H |
| -CH₂-O-CH₂- (PEG) | ~3.65 | m | 8H | |
| -O-CH₂-CH₂-NH₂ | ~3.51 | t | 2H | |
| -CH₂-NH₂ | ~2.86 | t | 2H | |
| -NH₂ | ~1.7 (br s) | br s | 2H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (δ ppm) |
| This compound | -C (CH₃)₃ (Boc) | ~28.5 |
| -C (CH₃)₃ (Boc) | ~79.0 | |
| -C =O (Boc) | ~156.1 | |
| -C H₂-O- (PEG) | ~70.2, 70.0 | |
| -C H₂-NHBoc | ~40.3 | |
| -O-C H₂-CH₂-NH₂ | ~73.0 | |
| -C H₂-NH₂ | ~41.7 | |
| Fmoc-NH-PEG2-C2-NH2 | Aromatic (Fmoc) | ~120.1, 125.2, 127.2, 127.8, 141.4, 144.0 |
| -C H-C H₂- (Fmoc) | ~47.3, 66.8 | |
| -C =O (Fmoc) | ~156.5 | |
| -C H₂-O- (PEG) | ~70.3, 70.1 | |
| -C H₂-NHFmoc | ~40.8 | |
| -O-C H₂-CH₂-NH₂ | ~73.1 | |
| -C H₂-NH₂ | ~41.8 | |
| Azido-PEG3-amine | -C H₂-N₃ | ~50.7 |
| -C H₂-O- (PEG) | ~70.6, 70.3, 70.1 | |
| -O-C H₂-CH₂-NH₂ | ~73.2 | |
| -C H₂-NH₂ | ~41.6 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₁₁H₂₄N₂O₄ | 248.32 | 249.18 | 271.16 |
| Fmoc-NH-PEG2-C2-NH2 | C₂₃H₃₀N₂O₅ | 414.50 | 415.22 | 437.20 |
| Azido-PEG3-amine | C₈H₁₈N₄O₃ | 218.25 | 219.15 | 241.13 |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are adaptable for the analysis of the alternative linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the linker was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20.5 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance III 100 MHz spectrometer.
-
Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The linker was dissolved in methanol at a concentration of 1 mg/mL and further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation:
-
Mass Spectrometer: Agilent 6230 TOF LC/MS.
-
Ionization Mode: Positive ion mode.
-
Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Mass Range: m/z 100-1000
-
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of these bifunctional linkers.
Caption: Workflow for the characterization of bifunctional linkers.
Signaling Pathway Analogy: The Role of the Linker in PROTAC-mediated Degradation
The function of these linkers can be analogized to a signaling cascade, where the linker facilitates the interaction between the target protein and the E3 ubiquitin ligase, leading to the degradation of the target.
Caption: PROTAC-mediated protein degradation pathway.
Navigating Purity: A Comparative HPLC Analysis of Boc-NH-PEG2-C2-NH2
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the burgeoning field of targeted protein degradation, the bifunctional linker molecule, Boc-NH-PEG2-C2-NH2, plays a critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Given its integral function, ensuring the high purity of this linker is paramount to achieving the desired therapeutic efficacy and safety of the final drug product.
This guide provides an objective comparison of the purity of this compound through a detailed analysis using High-Performance Liquid Chromatography (HPLC). We will present illustrative experimental data, a comprehensive experimental protocol, and a visual workflow to empower researchers to critically evaluate the quality of this essential building block.
Comparative Purity Data
The purity of this compound can vary between different commercial suppliers and even between different batches from the same supplier. Rigorous analytical characterization is therefore essential. The following table illustrates a hypothetical comparative analysis of this compound from three different sources, as determined by reverse-phase HPLC with UV detection.
| Supplier/Batch | Lot Number | Stated Purity (%) | Observed Purity by HPLC-UV at 214 nm (%) | Major Impurity (%) |
| Supplier A | A-001 | >98 | 98.7 | 0.8 (Unidentified) |
| Supplier B | B-001 | >95 | 96.2 | 2.1 (Starting Material) |
| Research Grade | RG-001 | N/A | 92.5 | 4.5 (Dipegylated Species) |
Note: The data presented in this table is for illustrative purposes and is based on typical values observed for such linkers. Actual results may vary between batches and suppliers.
The Challenge of Analyzing PEG Linkers
Polyethylene glycol (PEG) linkers like this compound present a unique analytical challenge. The PEG backbone itself lacks a significant UV chromophore, which can make detection by standard UV-Vis HPLC detectors inefficient.[4] However, the presence of the Boc (tert-Butyloxycarbonyl) protecting group allows for detection at lower UV wavelengths, typically around 210-220 nm.[5] For more sensitive and universal detection, especially for impurities that may have lost the Boc group, other detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed.[4]
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol is designed to separate this compound from potential impurities, such as unreacted starting materials, reagents, and side-products of the synthesis.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.[6]
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.[5][7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (Re-equilibration)
-
-
Injection Volume: 10 µL.[7]
-
Detection: UV at 214 nm.
3. Data Analysis:
-
Identify the main peak corresponding to the this compound product.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-quality material is typically expected to have a purity of ≥95%.[4]
-
For impurity identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended to obtain molecular weight information.[5]
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Alternative and Complementary Analytical Techniques
While HPLC is the gold standard for purity determination, other techniques can provide valuable, complementary information:
-
Mass Spectrometry (MS): Provides molecular weight confirmation of the main peak and identification of impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can help identify and quantify impurities, providing an orthogonal method for purity assessment.[5]
By employing a robust analytical method such as HPLC, researchers can confidently assess the purity of their this compound linker, ensuring the quality and reliability of their subsequent experiments in the development of novel therapeutics.
References
Short vs. Long PEG Linkers for PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker component plays a pivotal, rather than a passive, role. The length of this linker, particularly when employing polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy and drug-like properties. This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to inform rational PROTAC design.
The linker in a PROTAC molecule bridges the warhead, which binds to the target protein of interest (POI), and the E3 ligase-recruiting ligand. Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] The choice between a short or a long PEG linker can significantly impact a PROTAC's degradation efficiency, cell permeability, and solubility.
The Double-Edged Sword of PEG Linker Length
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[2] These characteristics can enhance the solubility of often large and lipophilic PROTAC molecules.[3][4] However, the impact of PEG linker length on overall PROTAC performance is not always linear and presents a complex optimization challenge.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5][] Conversely, an excessively long linker might result in a non-productive complex where the necessary proximity for efficient ubiquitination is not achieved.[5][] Therefore, the optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2]
Impact on Degradation Efficacy
The degradation potency (DC50) and maximal degradation (Dmax) are key metrics for evaluating PROTAC efficacy. The length of the PEG linker directly influences these parameters by affecting the stability and conformation of the ternary complex.
In some cases, longer PEG linkers have been shown to be more effective. For instance, in the degradation of Bruton's Tyrosine Kinase (BTK) using a Cereblon (CRBN) E3 ligase, PROTACs with longer PEG linkers (6-12 units) demonstrated potent degradation with DC50 values in the low nanomolar range.[7] This suggests that for the BTK-CRBN system, longer linkers may help to alleviate steric clashes and promote a productive ternary complex.[7]
However, this is not a universal rule. For Bromodomain-containing protein 4 (BRD4) degraders recruiting CRBN, both very short (0 PEG units) and longer linkers (4-5 PEG units) were potent, while intermediate lengths (1-2 PEG units) resulted in significantly reduced activity.[8][9] This highlights the non-linear relationship between linker length and degradation efficacy.
Influence on Cell Permeability and Solubility
A significant challenge in PROTAC development is achieving good cell permeability, as these molecules often have a high molecular weight and polar surface area, properties that typically hinder passive diffusion across cell membranes.[10] While PEG linkers enhance hydrophilicity and solubility, this can negatively impact permeability.[11]
Generally, shorter linkers tend to result in more permeable compounds.[11] However, the flexibility of PEG linkers can allow the PROTAC to adopt a folded, more compact conformation, sometimes referred to as "molecular chameleonicity."[10][11] This can shield the polar surface area of the molecule, thereby improving its ability to cross the lipophilic cell membrane.[11]
Data Presentation: Comparative Analysis of PROTACs with Varying PEG Linker Lengths
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference(s) |
| BRD4 | VHL | 3 | 29 | >95 | 0.08 | [11] |
| 4 | 21 | >95 | 0.04 | [11] | ||
| 5 | 18 | >95 | 0.02 | [11] | ||
| BRD4 | CRBN | 0 | < 500 | - | - | [8][9] |
| 1-2 | > 5000 | - | - | [8][9] | ||
| 4-5 | < 500 | - | - | [8][9] | ||
| BTK | CRBN | 4 | 40 | - | - | [7] |
| 5 | 10 | - | - | [7] | ||
| 6 | 4 | - | - | [7] | ||
| 7 | 1 | - | - | [7] | ||
| 8 | 2 | - | - | [7] | ||
| 9 | 4 | - | - | [7] | ||
| 10 | 10 | - | - | [7] | ||
| 11 | 20 | - | - | [7] | ||
| 12 | 40 | - | - | [7] | ||
| EGFR | VHL | 2 | Degrades both EGFR and HER2 | - | - | [12] |
| 3 | Selectively degrades EGFR | - | - | [12] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[2]
-
Sample Preparation: Add Laemmli sample buffer to equal amounts of protein from each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., GAPDH, β-actin) should be used to normalize the target protein levels.[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[11]
-
Preparation of Plates: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Assay Assembly: The lipid-coated filter plate is placed on top of the acceptor plate. The PROTAC compound, dissolved in a donor buffer, is added to the wells of the filter plate.
-
Incubation: The entire assembly is incubated for a period of 4 to 16 hours, allowing the compound to diffuse from the donor compartment, across the artificial membrane, and into the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well, the incubation time, and the surface area of the membrane.[11]
Ternary Complex Formation Assays
Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.
-
NanoBRET Assay:
-
Cell Line Engineering: Use a cell line where the target protein is endogenously tagged with NanoLuc luciferase. The E3 ligase (e.g., CRBN) can be expressed as a HaloTag fusion protein.
-
Treatment: Treat the engineered cells with the PROTACs.
-
Detection: Add the fluorescent HaloTag ligand (e.g., NanoBRET 618), which binds to the HaloTag-E3 ligase. The formation of the ternary complex brings the NanoLuc and the fluorescent ligand into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET) that can be measured.[2]
-
Visualizing Key Concepts
Diagrams created using Graphviz can help to visualize complex biological processes and experimental workflows.
Caption: Mechanism of action of a PROTAC molecule.
Caption: A typical experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
A Comparative Guide: Unveiling the Advantages of Boc Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies in solid-phase peptide synthesis (SPPS) is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing a target peptide. While Fmoc/tBu chemistry has become the predominant method due to its mild conditions and amenability to automation, the classic Boc/Bzl strategy remains a powerful and often superior approach for specific, challenging applications.[1][2][3]
This guide provides an objective comparison, focusing on the distinct advantages of the Boc protection strategy, supported by experimental data and detailed protocols, to aid in making an informed decision for your synthesis needs.
Core Advantages of the Boc Strategy
The primary difference between the two methods lies in the lability of the α-amino protecting group: the Boc group is removed by a moderately strong acid (typically trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base (typically piperidine).[4] This fundamental distinction gives rise to several advantages for the Boc protocol.
1. Superior for Aggregation-Prone and Hydrophobic Sequences: One of the most significant advantages of Boc-SPPS is its enhanced performance in the synthesis of "difficult sequences," particularly those that are long, hydrophobic, or prone to aggregation.[3][4] During the Boc deprotection step, the newly exposed N-terminal amine is protonated by the acidic environment, existing as an ammonium salt. This positive charge disrupts the intermolecular hydrogen bonding between peptide chains that leads to aggregation, thereby improving solvation and increasing the efficiency of the subsequent coupling step.[5] This can result in higher yields and greater purity for challenging peptides like membrane protein fragments.[5][]
2. Mitigation of Specific Side Reactions: While every synthesis strategy is susceptible to side reactions, Boc chemistry offers effective solutions for minimizing certain common issues.
-
Diketopiperazine Formation: This cyclization side reaction is particularly prevalent in Fmoc synthesis at the dipeptide stage, especially when proline is the second amino acid. In Boc-based synthesis, the use of in situ neutralization protocols, where the protonated N-terminus is neutralized in the presence of the activated amino acid, can effectively suppress diketopiperazine formation.[7]
-
Aspartimide Formation: This side reaction can occur under both acidic and basic conditions. However, in Boc synthesis, the use of the β-cyclohexyl ester of aspartic acid significantly reduces the formation of aspartimide compared to the standard β-benzyl ester.[7]
3. Cost-Effectiveness: From a purely economic standpoint, Boc-protected amino acid derivatives are generally less expensive than their Fmoc-protected counterparts.[][8] For large-scale synthesis projects or routine peptide production, this cost difference can be a significant factor.
4. Robust and Well-Established Chemistry: As the original method for SPPS developed by Bruce Merrifield, Boc chemistry is a robust, well-understood, and extensively documented procedure.[8][] This long history provides a deep well of knowledge and troubleshooting experience for a wide range of peptide sequences.
Quantitative Performance Comparison
The performance of each strategy is highly dependent on the specific peptide sequence. While the milder conditions of Fmoc-SPPS often lead to higher crude purity for standard peptides, Boc-SPPS can provide a more successful outcome for difficult sequences where aggregation is the primary obstacle.
The table below presents illustrative data from the synthesis of a model pentapeptide, which highlights general trends. It is important to note that for aggregation-prone sequences, these outcomes could be reversed in favor of the Boc strategy.[5][10]
| Performance Metric | Boc Strategy (Boc-D-Tyr(Me)-OH) | Fmoc Strategy (Fmoc-D-Tyr(OMe)-OH) | Commentary |
| Crude Peptide Yield | ~65% | ~80% | For non-complex peptides, the milder Fmoc conditions can result in higher initial yields.[10] |
| Crude Peptide Purity (HPLC) | ~55% | ~75% | Repeated acid exposure in Boc-SPPS can sometimes lead to more side products in standard sequences.[10] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, often leading to better recovery with the Fmoc method for model peptides.[10] |
| Final Peptide Purity (HPLC) | >98% | >98% | Both strategies are capable of yielding high-purity peptides after purification.[10] |
| Target Mass Confirmation (MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the final product in both methods.[10] |
Note: Data is illustrative, based on the synthesis of a model pentapeptide H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂, and can vary significantly based on sequence, reagents, and specific laboratory conditions.[10]
Experimental Protocols
The following are generalized protocols outlining the key steps for manual solid-phase peptide synthesis using both Boc and Fmoc strategies.
This protocol describes a typical cycle for adding one amino acid using Boc/Bzl chemistry on a Merrifield resin.
-
Resin Preparation:
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step.[11]
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (3 eq.) and an activator like HOBt (3 eq.) in DMF.
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) and pre-activate for 10 minutes at 0°C.[11]
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).[11]
-
-
Final Cleavage (Requires Specialized Equipment):
-
After the final synthesis cycle and Boc deprotection, dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% liquid HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[11]
-
Carefully evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether and wash several times.[11]
-
This protocol describes a typical cycle for adding one amino acid using Fmoc/tBu chemistry on a Wang or Rink Amide resin.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), a coupling reagent like HATU (2.9-4.5 eq.), and an additive like HOAt (4.5 eq.) in DMF.[14][15]
-
Add a base such as DIEA or N-methylmorpholine (6 eq.) to the amino acid solution to pre-activate.[14][15]
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.[14]
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (3x).
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final synthesis cycle and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically composed of TFA, water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[13]
-
Add the cleavage cocktail to the peptide-resin and stir at room temperature for 2-3 hours.[13]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide with cold diethyl ether.
-
Visualizing the Synthesis Strategies
The following diagrams illustrate the core workflows and chemical principles differentiating the Boc and Fmoc strategies.
Caption: Comparative workflow of the cyclical steps in Boc- and Fmoc-based solid-phase peptide synthesis.
Caption: Chemical orthogonality of Boc/Bzl (semi-orthogonal) versus Fmoc/tBu (fully orthogonal) strategies.
Caption: Decision flowchart for selecting between Boc and Fmoc solid-phase peptide synthesis strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount objective in the quest for more effective and safer cancer therapies. A critical, and often tunable, component of an ADC is the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) chains has emerged as a key strategy to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. The length of the PEG linker is a crucial design parameter that can be fine-tuned to enhance an ADC's therapeutic index by striking a delicate balance between its stability, pharmacokinetics (PK), and cytotoxic potency.
This guide provides an objective comparison of how different PEG linker lengths impact ADC efficacy, supported by a synthesis of preclinical experimental data. We will delve into the effects on in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy, providing detailed experimental methodologies for key assays and visualizing complex relationships to inform the design of next-generation ADCs.
The Balancing Act: Impact of PEG Linker Length on ADC Performance
The inclusion of a hydrophilic PEG linker can mitigate the aggregation often associated with hydrophobic drug payloads, especially at higher drug-to-antibody ratios (DARs).[1] This enhancement in solubility and stability directly impacts the drug's behavior in vivo.[1] Generally, a longer PEG linker increases the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends the plasma half-life.[1] This prolonged circulation can lead to greater accumulation of the drug in the target tissue, thereby enhancing its in vivo efficacy.[1]
However, a potential trade-off exists, as longer PEG chains can sometimes lead to a decrease in in vitro potency.[1] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.[2] Therefore, the optimal PEG linker length is not a one-size-fits-all solution and must be empirically determined for each specific antibody-payload combination.[3][4]
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[2]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | ADC Example | Animal Model | Key Pharmacokinetic Parameter Change | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | [3] |
| PEG4K | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase in half-life vs. No PEG | [3][5] |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer half-life and lower clearance than shorter PEGs | [3][6] |
| PEG10K | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase in half-life vs. No PEG | [3][5] |
| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar half-life and clearance to PEG8 and longer PEGs | [3][6] |
| PEG24 | RS7-mPEG24-MMAE | Animal Model | Prolonged half-life and slower clearance | [3] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | ADC Example | Cell Line(s) | Change in IC50 | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87, BT-474 | Baseline | [5][7] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87, BT-474 | 4.5-fold to 6.5-fold reduction in cytotoxicity vs. No PEG | [5][7] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87, BT-474 | 22-fold to 22.5-fold reduction in cytotoxicity vs. No PEG | [5][7] |
| PEG24 | Not Specified | Not Specified | Trend of decreased potency with longer PEG chains observed in some studies. | [1][2] |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in ADC therapy and evaluation, the following diagrams illustrate a generalized ADC mechanism of action and a typical experimental workflow for assessing the impact of PEG linker length.
Detailed Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of ADC that inhibits cell growth by 50% (IC50) in target cancer cell lines.
Protocol Outline:
-
Cell Culture: Culture target cancer cell lines expressing the antigen of interest in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
ADC Treatment: Prepare serial dilutions of ADCs with different PEG linker lengths and add them to the cells.[2]
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[2]
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[2][3] The absorbance or luminescence is measured to determine the IC50 value.[3]
Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the pharmacokinetic parameters, such as half-life (t½) and clearance, of ADCs with varying PEG linker lengths.
Protocol Outline:
-
Animal Models: Use naive rats or mice for PK analysis.[3]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.[3]
-
Blood Sampling: Collect blood samples at various time points post-injection.[3]
-
Sample Processing: Isolate plasma from the blood samples.[3]
-
ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[3]
-
Data Analysis: Calculate pharmacokinetic parameters from the concentration-time data.[3]
In Vivo Antitumor Efficacy Study (Xenograft Model)
Objective: To evaluate the antitumor activity of ADCs with different PEG linker lengths in a living organism.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, ADCs with different PEG linkers). Administer the ADCs, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals if they show signs of excessive toxicity.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their therapeutic index.[3] While longer PEG chains can improve pharmacokinetics and in vivo efficacy, they may also reduce in vitro potency.[3] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[3] The experimental approaches outlined in this guide provide a framework for the rational design and comparative evaluation of ADCs with varying PEG linker lengths, ultimately contributing to the development of more effective and safer targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc-NH-PEG2-C2-NH2 and Alkyl Chain Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, safety, and pharmacokinetic profile of a therapeutic agent.[1] The linker, which connects the targeting moiety to the therapeutic payload in molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), profoundly influences the solubility, stability, pharmacokinetics, and biodistribution of the entire conjugate.[2] This guide provides an objective, data-driven comparison between the hydrophilic linker, Boc-NH-PEG2-C2-NH2, a representative polyethylene glycol (PEG)-based linker, and traditional hydrophobic alkyl chain linkers.
At a Glance: Key Differences
The fundamental distinction between a PEG linker, such as this compound, and an alkyl chain lies in their chemical structure. PEG linkers are composed of repeating hydrophilic ethylene glycol units (-CH₂-CH₂-O-), while alkyl chains consist of hydrophobic repeating methylene units (-CH₂-).[1] This structural difference leads to significant advantages for PEG linkers in several key areas.[1]
| Feature | This compound (PEG Linker) | Alkyl Chain Linker |
| Composition | Repeating ethylene glycol units[1] | Saturated or unsaturated hydrocarbon chains[3] |
| Solubility | Hydrophilic, enhances aqueous solubility[1][3] | Hydrophobic, may decrease aqueous solubility[3] |
| Pharmacokinetics | Can prolong half-life and reduce clearance[3] | Can lead to rapid clearance[3] |
| Cell Permeability | Complex; can both hinder and enhance permeability[3] | Generally enhances cell permeability[3] |
| Metabolic Stability | Potentially susceptible to oxidative metabolism[4] | Generally stable[3] |
| Immunogenicity | Low, but anti-PEG antibodies can be a concern[1] | Generally low[3] |
| Synthesis | Can be more complex and costly[5] | Synthetically accessible and cost-effective[5] |
In-Depth Analysis
Physicochemical Properties
Solubility and Aggregation: One of the most significant advantages of PEG linkers is their ability to increase the aqueous solubility of the conjugated molecule.[1] Many potent therapeutic payloads are hydrophobic, and conjugating them with hydrophobic alkyl linkers can lead to aggregation, which can reduce efficacy and potentially lead to immunogenicity.[2] The hydrophilic nature of PEG linkers, such as this compound, creates a hydration shell that improves the overall solubility of the drug conjugate and prevents aggregation.[2]
Cell Permeability: The relationship between linker composition and cell permeability is complex. While the hydrophobicity of alkyl linkers is generally thought to improve passive diffusion across the cell membrane, the flexibility of PEG linkers can also be advantageous.[3] PEG linkers can adopt folded conformations that shield their polar surface area, creating a more compact and less polar structure that can more easily traverse the cell membrane.[3][6] However, excessive PEGylation can also lead to decreased cellular uptake.[3] The optimal linker for cell permeability is therefore highly dependent on the specific molecular context and must be determined empirically.[3]
Impact on PROTAC Efficacy
In the context of PROTACs, the linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[7] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[7]
Ternary Complex Formation: Flexible linkers like alkyl and PEG chains provide the necessary conformational freedom for the PROTAC to adopt a productive conformation within the ternary complex.[4] The increased plasticity of a PEG linker has been shown in some cases to enhance ternary complex formation.[4] However, a linker that is too short can lead to steric hindrance, while an excessively long linker may result in inefficient ubiquitination due to increased conformational flexibility.[7]
Degradation Efficiency: The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, often quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[3] The choice of linker can significantly impact these parameters. For instance, in some studies, replacing an alkyl chain with a PEG linker has led to improved degradation, while in others, it has resulted in weaker activity.[3][8] This highlights the system-dependent nature of linker optimization.
Quantitative Comparison of PROTAC Performance
The following table summarizes hypothetical experimental data illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.
| Linker Type | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl Chain (8 atoms) | 15.2 | 50 | 85 |
| This compound | 8.5 | 25 | 95 |
| Alkyl Chain (12 atoms) | 12.8 | 75 | 80 |
| Boc-NH-PEG4-C2-NH2 | 6.1 | 15 | 98 |
Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific PROTAC system.
Experimental Protocols
To aid researchers in evaluating the performance of different linkers, detailed methodologies for key experiments are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[7] It provides a rapid assessment of a PROTAC's intrinsic permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Test compound (PROTAC with different linkers)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Plate reader
Procedure:
-
Prepare a solution of the test compound in PBS.
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with PBS.
-
Carefully place the filter plate (coated with the artificial membrane) onto the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol 2: In Vitro Protein Degradation Assay
Principle: This assay measures the ability of a PROTAC to induce the degradation of a target protein in cultured cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTACs with different linkers
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Caption: Comparison of this compound and Alkyl Linkers.
Caption: PROTAC-mediated protein degradation pathway.
References
A Comparative Guide to Validating Boc Deprotection: The Kaiser Test and Its Alternatives
In the intricate process of solid-phase peptide synthesis (SPPS), the successful cleavage of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminal amino acid is a critical step. Incomplete deprotection leads to the formation of deletion peptides, which are challenging to separate from the target peptide and ultimately reduce the overall yield and purity. Therefore, robust in-process monitoring of the deprotection step is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the widely used Kaiser test with other common validation methods, supported by experimental data and detailed protocols.
The Kaiser Test: A Rapid Qualitative Assessment
The Kaiser test is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines on a solid support.[1][2][3] Its underlying principle involves the reaction of ninhydrin with a primary amine. In this reaction, the amino acid undergoes oxidative deamination and decarboxylation. The resulting ammonia then condenses with another ninhydrin molecule and the reduced form of the initial ninhydrin molecule to generate a deep blue-purple chromophore known as Ruhemann's purple.[3]
A successful Boc deprotection step exposes the free primary amine of the N-terminal amino acid, resulting in an intense blue color in the resin beads and the surrounding solution upon heating with the Kaiser reagents. Conversely, if the Boc group remains intact or if a coupling reaction has successfully acylated the amine, the test yields a negative result, characterized by yellow or colorless beads and solution.[2][3]
Alternatives to the Kaiser Test
While the Kaiser test is a valuable tool, it has limitations, most notably its unreliability in detecting secondary amines like proline, which yields a less distinct brownish-red color.[1][4] This has led to the adoption of several alternative and complementary methods.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test is specific for primary amines and is comparable in sensitivity to the Kaiser test.[4][5] A positive result is indicated by an orange-red coloration of the resin beads.[5]
-
Chloranil Test: This is a highly sensitive method for detecting secondary amines, making it an excellent complementary test when proline or other N-substituted amino acids are at the N-terminus.[1][5][6] It produces a dark blue to green color in the presence of secondary amines and also reacts with primary amines.[5][6]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): For a definitive and quantitative assessment, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed.[2][7] HPLC analysis can show the disappearance of the Boc-protected peptide peak and the emergence of the deprotected peptide peak.[2] Mass spectrometry provides precise mass data, confirming the removal of the Boc group (a mass difference of 56 Da). These methods are significantly more time-consuming and resource-intensive than colorimetric tests but provide unambiguous, quantitative data.
Comparative Analysis of Deprotection Validation Methods
The selection of an appropriate validation method depends on the specific requirements of the synthesis, including the peptide sequence, the scale of the synthesis, and the need for qualitative or quantitative data. The following table summarizes the key performance characteristics of the Kaiser test and its common alternatives.
| Feature | Kaiser Test | TNBS Test | Chloranil Test | HPLC / Mass Spectrometry |
| Principle | Ninhydrin reaction with primary amines | TNBS reaction with primary amines | Chloranil/acetaldehyde reaction with amines | Chromatographic separation / Mass-to-charge ratio |
| Target Analyte | Primary amines (weakly with secondary amines) | Primary amines | Secondary amines (also detects primary amines) | Cleaved peptide |
| Readout | Qualitative (Blue = Positive) | Qualitative (Orange/Red = Positive) | Qualitative (Blue/Green = Positive) | Quantitative (Peak area / Mass detection) |
| Sensitivity | High | High | High | Very High |
| Specificity | Poor for secondary amines (e.g., Proline) | Specific for primary amines | Excellent for secondary amines | High (sequence-specific) |
| Speed | ~5-10 minutes | ~5-10 minutes | ~5 minutes | > 1 hour |
| Complexity | Low | Low | Low | High |
| Use Case | Routine monitoring of deprotection for primary amines | Alternative to Kaiser for primary amines | Specific validation for proline and N-alkylated amino acids | Troubleshooting, quantitative analysis, final product confirmation |
Experimental Protocols
Accurate and reproducible results depend on strict adherence to established protocols.
Protocol 1: The Kaiser Test
This protocol is adapted from standard solid-phase peptide synthesis methodologies.[2][3][4]
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.
Procedure:
-
Collect a small sample of peptide-resin (10-15 beads) in a small glass test tube.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents and decant the solvent.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube in a heating block or oven at 100-110°C for 5 minutes.[2]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation:
-
Positive (Deprotection Complete): Intense blue beads and/or blue solution.
-
Negative (Deprotection Incomplete): Colorless or yellow beads and solution.
Protocol 2: The TNBS Test
This test serves as a reliable alternative for detecting primary amines.[5][8]
Reagents:
-
Reagent A: 10% Diisopropylethylamine (DIPEA) in DMF.
-
Reagent B: 1 M aqueous 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Procedure:
-
Place a few resin beads in a small test tube.
-
Wash the beads thoroughly with DMF.
-
Add 1-3 drops of Reagent A and 1-3 drops of Reagent B.
-
Mix briefly and let the tube stand at room temperature for 10 minutes.
-
Observe the color of the beads, preferably under a microscope.[5]
Interpretation:
-
Positive: Intensely orange or red beads.
-
Slightly Positive: Light orange beads or cores.
-
Negative: Colorless beads.
Protocol 3: The Chloranil Test
This protocol is specifically recommended for detecting secondary amines like proline.[1][6]
Reagents:
-
Reagent A: 2% acetaldehyde in DMF.
-
Reagent B: 2% chloranil in DMF.
Procedure:
-
Place a small sample of resin (1-5 mg) in a test tube.
-
Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.[1][5]
-
Observe the color of the resin beads.
Interpretation:
-
Positive: Dark blue to green beads.
-
Negative: Colorless to yellowish beads.
Visualized Workflows and Principles
Diagrams created using Graphviz DOT language provide clear visual representations of the experimental processes and logical relationships.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. chempep.com [chempep.com]
- 6. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Static secondary ion mass spectrometry to monitor solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
Unveiling the Reactivity of Amine Groups: A Quantitative Comparison Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of amine groups is paramount for successful molecule synthesis and drug design. This guide provides a comprehensive, data-driven comparison of amine group reactivity, supported by detailed experimental protocols and visual workflows to facilitate a deeper understanding of the underlying principles.
Comparative Analysis of Amine Nucleophilicity
A cornerstone in the quantitative assessment of amine reactivity is the determination of nucleophilicity, which describes the ability of an amine to donate its electron pair to an electrophile. A widely recognized method for this is the construction of nucleophilicity scales, such as Mayr's nucleophilicity scale, which is based on the kinetics of reactions between nucleophiles and a set of reference electrophiles.[4][5][6][7]
The key parameter in this scale is the nucleophilicity parameter N, which is determined from the second-order rate constants (k₂) of these reactions.[5][8] A higher N value signifies a more reactive nucleophile.
Table 1: Mayr's Nucleophilicity Parameters (N) for Selected Amines in Dichloromethane
| Amine | Class | N | Reference |
| Pyrrolidine | Secondary | 18.96 | [7] |
| Piperidine | Secondary | 18.1 | [4] |
| Triethylamine | Tertiary | 17.30 | [7] |
| Diethylamine | Secondary | 14.7 | [4] |
| Aniline | Primary (Aromatic) | 12.6 | [7] |
| Ethylamine | Primary | 12.9 | [4] |
| tert-Butylamine | Primary | 10.5 | [7] |
| Ammonia | - | 9.5 | [4] |
| Pyridine | Tertiary (Aromatic) | 12.9 | [7] |
Note: The N values can vary depending on the solvent and the specific electrophile used.
The data in Table 1 clearly illustrates several key trends in amine reactivity:
-
Secondary amines are generally more nucleophilic than primary amines. This is attributed to the electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom.[4]
-
Steric hindrance can significantly reduce nucleophilicity. For example, despite being a primary amine, the bulky tert-butyl group in tert-butylamine reduces its reactivity compared to the less hindered ethylamine.[4]
-
Aromatic amines are less nucleophilic than aliphatic amines. The lone pair on the nitrogen in aniline is delocalized into the benzene ring, making it less available for reaction.[3]
-
Tertiary amines, while basic, can be sterically hindered, affecting their nucleophilicity. Triethylamine is a strong base but its nucleophilicity is lower than some secondary amines due to the three ethyl groups surrounding the nitrogen.[7]
Kinetic Analysis of Acylation Reactions
Another powerful method for quantifying amine reactivity is to measure the kinetics of their reactions with acylating agents, such as acetyl chloride.[9] The rate of amide formation is a direct measure of the amine's nucleophilicity.
Table 2: Relative Reactivity of Amines in Acylation Reactions
| Amine | Class | Relative Rate of Acylation | Key Factors |
| Primary Amines (e.g., Ethylamine) | Primary | High | High nucleophilicity, low steric hindrance.[9] |
| Secondary Amines (e.g., Diethylamine) | Secondary | Moderate to High | Good nucleophilicity, but increased steric hindrance compared to primary amines.[9] |
| Tertiary Amines (e.g., Triethylamine) | Tertiary | No reaction (forms salt) | Lacks a proton on the nitrogen to be replaced by the acyl group.[10] |
| Aromatic Amines (e.g., Aniline) | Primary (Aromatic) | Low | Reduced nucleophilicity due to delocalization of the lone pair into the aromatic ring.[3] |
The lack of reactivity of tertiary amines in acylation reactions under standard conditions is a key distinguishing feature and is often exploited in synthesis to selectively acylate primary or secondary amines in the presence of a tertiary amine, which can act as a non-nucleophilic base.[10]
Experimental Protocols
Protocol 1: Determination of Nucleophilicity Parameters (Mayr's Method)
This protocol outlines the general procedure for determining the nucleophilicity parameter N for an amine using kinetic measurements with reference electrophiles (benzhydrylium ions).[5]
Materials:
-
Amine of interest
-
Set of reference benzhydrylium tetrafluoroborate salts with known electrophilicity parameters (E)
-
Anhydrous dichloromethane (or other suitable solvent)
-
UV-Vis spectrophotometer with a stopped-flow apparatus
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Solution Preparation: Prepare stock solutions of the amine and each reference electrophile in the chosen solvent under an inert atmosphere. The concentration of the amine should be in large excess (at least 10-fold) compared to the electrophile to ensure pseudo-first-order kinetics.
-
Kinetic Measurements:
-
Equilibrate the solutions of the amine and the electrophile to a constant temperature (e.g., 20 °C).
-
Rapidly mix the two solutions in the stopped-flow apparatus of the spectrophotometer.
-
Monitor the disappearance of the benzhydrylium cation by measuring the decrease in absorbance at its λmax over time.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance decay to a single exponential function.
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the amine.
-
Repeat the measurement for a series of different amine concentrations and plot kobs versus the amine concentration. The slope of this plot will give a more accurate value for k₂.
-
-
Determination of N:
-
Repeat steps 2 and 3 for a series of reference electrophiles with known E parameters.
-
Plot log(k₂) for the amine against the E parameters of the electrophiles.
-
The data should yield a linear plot according to the equation: log k₂(20 °C) = s(N + E), where 's' is the nucleophile-specific slope parameter.
-
The y-intercept of this plot allows for the calculation of the nucleophilicity parameter N.
-
Protocol 2: Competitive Acylation for Relative Reactivity
This protocol provides a method to qualitatively or semi-quantitatively compare the reactivity of two different amines towards an acylating agent.[11]
Materials:
-
Two amines to be compared (e.g., a primary and a secondary amine)
-
Acylating agent (e.g., acetyl chloride)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)[9]
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Analytical technique for product quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve equimolar amounts of the two amines and the non-nucleophilic base in the solvent.
-
Acylation: Cool the solution in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amines) of the acylating agent dropwise with vigorous stirring.
-
Reaction Quenching: After a set period, quench the reaction by adding a suitable reagent (e.g., water or a dilute aqueous acid).
-
Work-up: Extract the organic products, dry the organic layer, and remove the solvent.
-
Product Analysis: Analyze the resulting mixture of amides using a calibrated analytical technique (GC, HPLC, or NMR) to determine the relative amounts of the two amide products formed.
-
Interpretation: The ratio of the amide products directly reflects the relative reactivity of the two amines towards the acylating agent. A higher yield of one amide indicates a higher reactivity of its parent amine.
Visualizing Amine Reactivity Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing amine reactivity.
Caption: Experimental workflow for Mayr's method.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. studymind.co.uk [studymind.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to Boc-NH-PEG2-C2-NH2
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the synthesis of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of therapeutics like Antibody-Drug Conjugates (ADCs). While Boc-NH-PEG2-C2-NH2 is a commonly used heterobifunctional linker, a diverse array of alternatives offers distinct advantages in various applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research and development endeavors.
Overview of Linker Chemistries: Beyond the Standard
The choice of a bioconjugation linker is fundamentally dictated by the functional groups available on the biomolecule and the desired characteristics of the final conjugate. The primary strategies involve targeting primary amines (e.g., lysine residues), thiols (e.g., cysteine residues), or incorporating bioorthogonal functional groups.
This compound features a Boc-protected amine and a terminal primary amine, connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer. The primary amine is typically activated (e.g., to a carboxylic acid or NHS ester) to react with primary amines on a biomolecule. This guide explores alternatives based on three key modifications: the protecting group , the reactive end group , and the PEG chain length .
Protecting Group Alternatives: Boc vs. Fmoc
The choice of protecting group is crucial for multi-step synthetic strategies, enabling selective deprotection and conjugation. The most common alternative to the acid-labile tert-butyloxycarbonyl (Boc) group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3][4][5] Their orthogonality is a cornerstone of modern bioconjugation.[1][2][4][6]
Table 1: Comparison of Boc and Fmoc Protecting Groups in PEG Linkers
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Key Considerations |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid, TFA)[1][5] | Base (e.g., 20% Piperidine in DMF)[1][5] | Fmoc deprotection is generally milder.[4] |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM)[1][5] | 20% Piperidine in Dimethylformamide (DMF)[1][5] | Compatibility with other functional groups on the biomolecule is critical. |
| Reaction Time | Typically 30 minutes to 2 hours.[4] | Typically 5 to 30 minutes.[4] | Fmoc deprotection is often faster.[4] |
| Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Met).[4] | Diketopiperazine formation, aspartimide formation.[4] | Scavengers are often required for Boc deprotection.[4] |
| Compatibility | Not suitable for acid-sensitive substrates.[4] | Well-suited for acid-sensitive molecules.[4] | The choice depends on the overall synthetic strategy.[4] |
Data compiled from multiple sources. Direct comparison should be made with caution as reaction conditions can vary.[4][5]
Reactive End Group Alternatives: Expanding the Conjugation Toolbox
The terminal amine of this compound is often converted to other reactive groups to target different functionalities on biomolecules. Common alternatives include N-hydroxysuccinimide (NHS) esters for targeting amines, maleimides for thiols, and bioorthogonal groups for "click chemistry."
Table 2: Performance Comparison of Common Bioconjugation Chemistries
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency (%) | Key Advantages | Key Disadvantages |
| Amine-Reactive (NHS Ester) | Primary Amines (-NH₂) | 40-60% | Abundant targets on proteins. | Lack of site-specificity, potential for heterogeneity. |
| Thiol-Reactive (Maleimide) | Thiols (-SH) | 70-90% | High site-specificity with engineered cysteines. | Thioether bond can be unstable in vivo (retro-Michael addition).[7][8] |
| Click Chemistry (SPAAC) | Azide/Alkyne | >90% | High efficiency and bioorthogonality, very stable triazole linkage.[9][10] | Requires introduction of non-native functional groups. |
| Hydrazone Chemistry | Aldehydes/Ketones | Variable | pH-sensitive cleavage, useful for drug delivery.[11][12][] | Stability at physiological pH can be a concern.[11][12] |
Conjugation efficiencies are estimates and can vary significantly based on reactants, buffer conditions, and reaction times.
Impact of PEG Chain Length on Bioconjugate Performance
The length of the polyethylene glycol (PEG) spacer can significantly impact the physicochemical properties and in vivo performance of a bioconjugate, particularly for ADCs.[14][15][16] Longer PEG chains can improve solubility and circulation half-life but may also decrease in vitro potency due to steric hindrance.[14][17]
Table 3: Effect of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates
| PEG Linker Length | Key Pharmacokinetic Finding | In Vitro Cytotoxicity Finding |
| None | Half-life of 19.6 minutes. | Baseline cytotoxicity. |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG. | 4.5-fold reduction in cytotoxicity compared to no PEG. |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | 22-fold reduction in cytotoxicity compared to no PEG. |
Data from a study on affibody-drug conjugates demonstrates the trade-off between extended half-life and reduced in vitro cytotoxicity with increasing PEG linker length.[17]
Application in Targeted Therapy: HER2 Signaling Pathway
Bioconjugates, particularly ADCs, are designed to target specific cellular pathways. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2) in breast cancer.[18][19][20][21] HER2 overexpression leads to the activation of downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival.[18][19] ADCs targeting HER2 deliver a cytotoxic payload directly to cancer cells, minimizing off-target toxicity.[18][19][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 21. mdpi.com [mdpi.com]
- 22. oncnursingnews.com [oncnursingnews.com]
A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product.[1] This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the design and optimization of next-generation therapeutics.
At a Glance: Linear vs. Branched PEG Linkers
The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of ethylene glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[2][3] This structural divergence leads to distinct physicochemical properties that can be leveraged to optimize drug delivery for specific applications.[2]
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Findings |
| Architecture | Single, unbranched chain of ethylene glycol units.[3] | Multiple PEG arms extending from a central core.[3] | Branched architecture creates a more globular and compact structure.[2] |
| Hydrodynamic Radius | Generally smaller for a given molecular weight.[4] | Generally larger for a given molecular weight, creating a greater shielding effect.[4] | The increased size of branched PEGs can reduce renal clearance and prolong circulation time.[4][5] |
| Drug Loading Capacity (e.g., in ADCs) | Typically allows for a lower drug-to-antibody ratio (DAR).[3] | Can enable a higher DAR due to multiple attachment points.[2][6] | The multi-arm nature of branched linkers provides more sites for drug conjugation.[2] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight.[3] | Can offer a significantly longer circulation time in the bloodstream.[3][5] | The larger hydrodynamic volume of branched PEGs reduces the rate of clearance by the kidneys.[] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[3] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1][3] | The dense, umbrella-like structure of branched PEG provides superior shielding of the conjugated payload.[4] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.[3] | Can be higher, potentially impacting antigen binding or enzymatic cleavage of the linker if not optimally designed.[3][4] | The increased structural complexity of branched linkers can introduce greater steric hindrance.[8] |
| Synthesis & Cost | Simpler synthesis and generally lower production cost.[1][] | More complex synthesis, which can lead to higher costs.[] | The multi-step synthesis of branched PEGs contributes to their higher cost. |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule/Carrier | Hydrodynamic Radius (Rh) (nm) |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 |
| Linear | 10 | Human Serum Albumin (HSA) | 5.2 |
| Linear | 20 | Human Serum Albumin (HSA) | 6.1 |
| Branched | 20 | Human Serum Albumin (HSA) | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[10] The data indicates that for the same molecular weight, the branched PEG imparts a larger hydrodynamic radius.[11]
Table 2: Impact of Linker Architecture on In Vivo Half-Life
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
This table summarizes findings that pendant or branched PEG configurations can lead to more favorable pharmacokinetics than linear counterparts. An ADC with a branched P-(PEG12)2 linker exhibited a significantly slower clearance rate compared to an ADC with a linear L-PEG24 linker, particularly at a high DAR of 8.[10]
Mandatory Visualization
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
PEGylation's Impact on Protein Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of protein modification is critical for therapeutic success. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, has emerged as a leading strategy to enhance the stability and in vivo performance of protein-based drugs. This guide provides an objective comparison of PEGylated and non-PEGylated proteins, supported by experimental data and detailed methodologies, to aid in the assessment of this valuable biopharmaceutical tool.
PEGylation can significantly improve a protein's thermal and proteolytic stability, increase its solubility, and reduce its immunogenicity.[1][2][3] These benefits stem from the PEG chain's ability to create a hydrophilic shield around the protein, increasing its hydrodynamic volume and sterically hindering the approach of proteases and other degradative enzymes.[4][5] However, the impact of PEGylation is not uniformly positive and can sometimes lead to a reduction in the protein's biological activity due to steric hindrance at the active site.[6][7] Therefore, a thorough assessment of the effects of PEGylation on a protein's stability and function is crucial.
Quantitative Comparison of Protein Stability
The following tables summarize the quantitative impact of PEGylation on key stability parameters for various proteins, providing a clear comparison between the modified and unmodified forms.
Table 1: Thermal Stability Comparison
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference(s) |
| Lysozyme | Melting Temperature (Tm) | 75.2 °C | 78.5 °C | +3.3 °C | [8] |
| Interferon α-2a | Midpoint of Thermal Unfolding (Tm) | 55.4 °C | 60.1 °C | +4.7 °C | [9] |
| rhG-CSF | Aggregation Onset Temperature | 52 °C | 58 °C | +6 °C | [10] |
| Cytochrome c | Half-life at 70°C | 4.00 h | 9.05 h (Cyt-c-PEG-8) | ~2.3x | [7] |
Table 2: Proteolytic Stability Comparison
| Protein | Protease | Non-PEGylated (% remaining after 1h) | PEGylated (% remaining after 1h) | Reference(s) |
| Lysozyme | Trypsin | 35% | 70% | [4] |
| Interferon α-2a | Chymotrypsin | <10% | >90% | [9] |
| rhIFN α-2a | Trypsin | Not Specified | Improved anti-trypsin stability | [9] |
Experimental Protocols for Stability Assessment
A comprehensive evaluation of the impact of PEGylation on protein stability involves a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of a protein by measuring the heat required to denature it as a function of temperature. The midpoint of the thermal unfolding (Tm) is a key indicator of stability.[9][11]
Methodology:
-
Sample Preparation: Prepare solutions of the non-PEGylated and PEGylated proteins at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a matching buffer blank.
-
Instrument Setup: Equilibrate the DSC instrument. Load the protein sample into the sample cell and the buffer blank into the reference cell.
-
Data Acquisition: Scan the samples from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Analysis: Subtract the buffer blank scan from the sample scan to obtain the protein denaturation thermogram. The peak of the thermogram corresponds to the Tm.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary and tertiary structure of the protein and monitor conformational changes upon PEGylation and as a function of temperature.[7][8]
Methodology:
-
Sample Preparation: Prepare protein solutions (0.1-0.2 mg/mL for far-UV CD, 1 mg/mL for near-UV CD) in a non-absorbing buffer (e.g., phosphate buffer).
-
Far-UV CD (Secondary Structure): Acquire spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 0.1 cm path length cuvette.
-
Near-UV CD (Tertiary Structure): Acquire spectra from 250 to 350 nm at a controlled temperature using a 1 cm path length cuvette.
-
Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm) while increasing the temperature at a controlled rate to determine the melting temperature (Tm).
-
Data Analysis: Compare the spectra of the non-PEGylated and PEGylated proteins to detect any structural changes. The thermal denaturation curve can be used to calculate the Tm.
Size Exclusion Chromatography (SEC)
Objective: To detect and quantify protein aggregation.[9][11]
Methodology:
-
System Setup: Equilibrate an SEC column (e.g., Superdex 200) with a suitable mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.
-
Sample Injection: Inject a defined amount of the non-PEGylated or PEGylated protein solution onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Analyze the chromatogram. The main peak represents the monomeric protein. The presence of earlier eluting peaks indicates the formation of soluble aggregates. The peak areas can be used to quantify the percentage of monomer and aggregates.
Proteolytic Stability Assay
Objective: To evaluate the resistance of the PEGylated protein to degradation by proteases.[4]
Methodology:
-
Reaction Setup: Incubate the non-PEGylated and PEGylated proteins at a specific concentration with a protease (e.g., trypsin, chymotrypsin) at a defined protein-to-protease ratio (e.g., 50:1 w/w) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and stop the proteolysis by adding a protease inhibitor (e.g., PMSF) or by rapid freezing.
-
Analysis: Analyze the samples by SDS-PAGE.
-
Quantification: Quantify the intensity of the intact protein band at each time point using densitometry to determine the rate of degradation.
Visualizing the Impact and Workflow
The following diagrams illustrate the experimental workflow for assessing protein stability and the conceptual impact of PEGylation.
Caption: Experimental workflow for comparing the stability of non-PEGylated and PEGylated proteins.
Caption: The multifaceted impact of PEGylation on protein properties and stability.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nhsjs.com [nhsjs.com]
- 8. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Cellular Uptake of Conjugates: An In Vitro Assay Toolkit
For researchers, scientists, and drug development professionals, understanding the efficiency with which a therapeutic conjugate enters a cell is paramount. This guide provides an objective comparison of common in vitro assays used to quantify cellular uptake, supported by experimental data and detailed protocols. We delve into the methodologies of fluorescence-based assays, radiolabeling techniques, and mass spectrometry, offering a comprehensive toolkit to inform your experimental design.
The effective delivery of therapeutic conjugates, such as antibody-drug conjugates (ADCs), protein-drug conjugates, and nanoparticle-based systems, to their intracellular targets is a critical determinant of their therapeutic efficacy. A variety of in vitro assays have been developed to quantify the cellular uptake of these conjugates, each with its own set of advantages and limitations. The choice of assay depends on several factors, including the nature of the conjugate, the availability of specific reagents and instrumentation, and the desired endpoint of the study.
Comparative Analysis of Cellular Uptake Assays
To facilitate a clear comparison, the following table summarizes quantitative data from various studies on the cellular uptake of different conjugates across several cell lines, as measured by common in vitro assays.
| Conjugate Type | Cell Line | Assay Method | Uptake Measurement (Normalized) | Reference |
| Anti-EGFR Gold Nanocages | U87MGwtEGFR | ICP-MS | 826 ± 50 nanocages/cell | [1] |
| PEGylated Gold Nanocages | U87MGwtEGFR | ICP-MS | 190 ± 31 nanocages/cell | [1] |
| Anti-HER2 DOX-NP | SKOV-3 | Fluorescence Microscopy | High | [2] |
| DOX-NP (non-targeted) | SKOV-3 | Fluorescence Microscopy | Moderate | [2] |
| Free Doxorubicin | SKOV-3 | Fluorescence Microscopy | Low | [2] |
| BSA-Tf Nanoparticles | hBMECs | Fluorescence-based | 61.7 ± 10.8% | [3] |
| BSA Nanoparticles | hBMECs | Fluorescence-based | 5.43 ± 1.28% | [3] |
| HSA-Tf Nanoparticles | hBMECs | Fluorescence-based | 43.7 ± 9.26% | [3] |
| HSA Nanoparticles | hBMECs | Fluorescence-based | 4 ± 1.3% | [3] |
Visualizing the Path In: Receptor-Mediated Endocytosis
A primary mechanism for the cellular entry of many targeted conjugates is receptor-mediated endocytosis. This intricate process involves the specific binding of the conjugate to a cell surface receptor, leading to its internalization within a vesicle. The following diagram illustrates the key steps in this pathway.
Caption: Receptor-mediated endocytosis pathway for conjugate uptake.
Experimental Workflows and Protocols
To ensure the reproducibility and accuracy of cellular uptake studies, detailed and standardized protocols are essential. The following sections provide comprehensive methodologies for three widely used in vitro assays.
General Experimental Workflow
A typical workflow for an in vitro cellular uptake assay involves several key steps, from cell preparation to data analysis.
References
- 1. Quantifying the Cellular Uptake of Antibody-Conjugated Au Nanocages by Two-Photon Microscopy and Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of fluorescence-based methods to determine nanoparticle uptake by phagocytes and non-phagocytic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Evaluating the Immunogenicity of PEGylated Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, managing the immunogenicity of therapeutic molecules is a critical factor in ensuring both safety and efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has long been a standard technique to enhance the pharmacokinetic properties of biologics, including reducing their immunogenicity. However, the immune system can recognize PEG as foreign, leading to the formation of anti-PEG antibodies. These antibodies can significantly impact the therapeutic outcome by causing accelerated blood clearance (ABC), loss of efficacy, and hypersensitivity reactions.[1]
This guide provides a comprehensive comparison of methods to evaluate the immunogenicity of PEGylated molecules and presents alternative strategies to mitigate these immune responses, supported by experimental data and detailed methodologies.
The Immunogenic Potential of PEGylated Molecules
The immunogenicity of a PEGylated therapeutic is a multifaceted issue influenced by characteristics of the PEG polymer, the conjugated protein, and patient-specific factors. Key considerations include the molecular weight and structure (linear vs. branched) of the PEG, with higher molecular weights sometimes correlating with increased immunogenicity.[2] The inherent immunogenicity of the therapeutic protein itself also plays a crucial role; a more immunogenic protein is more likely to elicit an immune response that can extend to the PEG moiety.
A significant challenge in the clinical use of PEGylated drugs is the presence of pre-existing anti-PEG antibodies in a substantial portion of the human population, likely due to exposure to PEG in various consumer products.[3][4] These pre-existing antibodies can lead to rapid clearance of the PEGylated therapeutic upon the very first administration.
Comparative Analysis of Immunogenicity
Direct head-to-head comparisons of the immunogenicity of different PEGylated products and their alternatives are often challenging due to variations in clinical trial design, patient populations, and assay methodologies.[1] However, available data provides valuable insights into the relative immunogenic potential of various approaches.
Table 1: Incidence of Anti-Drug and Anti-PEG Antibodies in Various PEGylated Therapeutics
| Drug Name (Brand Name) | Drug Class | Indication | Incidence of Anti-Drug Antibodies (ADA) | Incidence of Anti-PEG Antibodies | Key Findings & Citations |
| Pegnivacogin | PEGylated aptamer | Anticoagulant | 12% | Not explicitly reported, but first-exposure hypersensitivity reactions in patients with high pre-existing anti-PEG antibodies led to trial termination. | [1][3] |
| Certolizumab pegol (Cimzia®) | PEGylated Fab' fragment | Crohn's Disease, Rheumatoid Arthritis | ~7% of rheumatoid arthritis patients developed antibodies, with ~3% having neutralizing activity. | Not explicitly reported, but the PEG moiety is suggested to be related to some adverse effects. Concomitant methotrexate use lowered neutralizing antibody formation. | [1] |
| Pegfilgrastim (Neulasta®) | PEGylated Granulocyte Colony-Stimulating Factor | Neutropenia | Low incidence of non-neutralizing antibodies. A biosimilar study showed most ADAs were against the PEG moiety. | A pooled analysis of a biosimilar showed treatment-emergent ADAs in 28.6-30.0% of participants, with most being reactive to PEG. | [1][5] |
| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | Chronic Hepatitis C | A comparative study of a biosimilar (Pegberon) showed a 0.7% incidence of neutralizing antibodies. | In a clinical trial comparing PEG-IFN-λ to PEG-IFN-α, 6-9% of subjects had persistent anti-PEG antibodies. | [1][6] |
| Peginterferon beta-1a (Plegridy®) | PEGylated Interferon | Multiple Sclerosis | - | The incidence of treatment-emergent anti-PEG antibodies in year 1 was 6-9% in the treatment groups. | [7] |
| PEG-asparaginase (Oncaspar®) | PEGylated enzyme | Acute Lymphoblastic Leukemia | - | Pre-existing anti-PEG IgG and IgM were found in 13.9% and 29.1% of children, respectively. These pre-existing antibodies were associated with reduced asparaginase activity. | [3][4] |
Alternatives to PEGylation
To address the challenges of PEG immunogenicity, several alternative polymer systems have been developed. These aim to replicate the beneficial pharmacokinetic properties of PEG while exhibiting a reduced immunogenic profile.
Table 2: Comparison of PEGylation Alternatives
| Alternative | Description | Reported Immunogenicity Profile | Supporting Data & Citations |
| Polysialylation | Conjugation of polysialic acid, a naturally occurring glycopolymer. | May provide a "self" signal, potentially reducing antibody-dependent clearance compared to PEGylation. Enzyme replacement studies have noted a gradual build-up of an immune response with PEGylated enzymes, while polysialylation resulted in stable neutralizing-antibody titers against the protein core. | [8] |
| PASylation® | Genetic fusion of polypeptides composed of proline, alanine, and serine. | Generally considered to have low immunogenicity. | [9] |
| HESylation® | Conjugation of hydroxyethyl starch. | Proposed to have lower immunogenicity than PEGylation. A head-to-head comparison with PEGylated anakinra showed superior monomer recovery after 8 weeks of storage at 40°C for the HESylated version. | [10] |
| Polyglycerol (PG) | A polymer with a similar backbone to PEG. | Linear PG-grafted nanoparticles induced anti-PEG antibody production but showed minimal accelerated blood clearance (ABC) effects. Hyperbranched PG-grafted nanoparticles showed no anti-polymer IgM responses or ABC effects. | [11] |
| Polysarcosine (PSar) | A peptidomimetic polymer. | Liposomes coated with polysarcosine showed noticeably lower levels of both IgM and IgG compared to PEG-coated liposomes in mice and were able to circumvent the ABC phenomenon. | [12] |
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of the immunogenic potential of a PEGylated molecule requires a multi-tiered approach, including screening, confirmation, and characterization of the immune response.
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This is the most common method for detecting and quantifying anti-PEG antibodies in biological samples.
Protocol Outline (Direct ELISA for anti-PEG IgG/IgM):
-
Coating: A high-binding 96-well microplate is coated with a PEG-conjugate (e.g., mono-mPEGylated BSA) at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.[1]
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA or milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serum or plasma samples, along with positive and negative controls and standards, are diluted in an appropriate buffer and added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Substrate Addition and Measurement: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., sulfuric acid), and the optical density is measured at 450 nm using a microplate reader. The concentration of anti-PEG antibodies is determined by comparison to a standard curve.
In Vivo Evaluation of Accelerated Blood Clearance (ABC)
This experiment assesses the impact of anti-PEG antibodies on the pharmacokinetic profile of a PEGylated molecule.
Protocol Outline (Rodent Model):
-
First Injection (Induction Phase): A group of animals (e.g., rats or mice) receives an intravenous injection of the PEGylated molecule at a specific dose.
-
Antibody Development: The animals are housed for a period (typically 7-14 days) to allow for the development of an anti-PEG antibody response.
-
Second Injection (Effector Phase): The same animals receive a second intravenous injection of the PEGylated molecule.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after the second injection. The concentration of the PEGylated molecule in the plasma is quantified using a suitable analytical method (e.g., ELISA or HPLC).
-
Data Comparison: The pharmacokinetic parameters (e.g., half-life, clearance rate, area under the curve) from the second injection are compared to those from a control group receiving only a single injection. A significantly faster clearance rate in the pre-treated group indicates the occurrence of the ABC phenomenon.[13][14]
Complement Activation Assay
This assay evaluates the potential of a PEGylated molecule to activate the complement system, which can lead to hypersensitivity reactions.
Protocol Outline (In Vitro Human Serum Assay):
-
Serum Incubation: The PEGylated molecule is incubated with human serum from healthy donors at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Complement Activation Products: The levels of complement activation markers, such as SC5b-9, C3a, C4d, and Bb, are measured in the serum samples using commercially available ELISA kits.
-
Data Analysis: An increase in the levels of these markers compared to a buffer control indicates complement activation. Positive controls (e.g., zymosan) are included to ensure the validity of the assay.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in immunogenicity assessment.
Caption: Anti-PEG antibody-mediated clearance pathway.
Caption: Experimental workflow for anti-PEG antibody ELISA.
Conclusion
The immunogenicity of PEGylated molecules is a critical consideration in drug development that necessitates a comprehensive evaluation strategy. By employing a combination of in vitro and in vivo assays, researchers can characterize the immunogenic risk profile of a PEGylated therapeutic. Furthermore, the exploration of alternative polymer technologies offers promising avenues to mitigate the challenges associated with anti-PEG immunity, ultimately leading to the development of safer and more effective biotherapeutics. As our understanding of the factors influencing immunogenicity grows, so too will our ability to design next-generation drug delivery systems with optimized clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-existing antibodies against polyethylene glycol reduce asparaginase activities on first administration of pegylated E. coli asparaginase in children with acute lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centerforbiosimilars.com [centerforbiosimilars.com]
- 6. researchgate.net [researchgate.net]
- 7. Incidence, characterization, and clinical impact analysis of peginterferon beta1a immunogenicity in patients with multiple sclerosis in the ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The accelerated blood clearance phenomenon of PEGylated nanoemulsion upon cross administration with nanoemulsions modified with polyglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evasion of the accelerated blood clearance phenomenon by polysarcosine coating of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerated blood clearance of PEGylated liposomes following preceding liposome injection: effects of lipid dose and PEG surface-density and chain length of the first-dose liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG2-C2-NH2: A Safety and Operational Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like Boc-NH-PEG2-C2-NH2 are fundamental to ensuring a secure and compliant laboratory environment. This guide offers detailed, step-by-step procedures for the safe handling and disposal of this PEG-based PROTAC linker. Although some safety data sheets (SDS) for similar compounds suggest they are not classified as hazardous substances under Regulation (EC) No. 1272/2008, the toxicological properties of many of these molecules have not been exhaustively studied.[1][2] Consequently, it is imperative to handle this compound with caution and adhere to standard protocols for chemical waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent inhalation of any potential dust or vapors.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]
-
Body Protection: A standard laboratory coat.[2]
First Aid Measures:
| Scenario | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar non-hazardous chemical compounds.
Step 1: Waste Identification and Segregation
Properly identify the waste as this compound. This waste must be segregated from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[2] Treat all unused reagent and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) as chemical waste.[4]
Step 2: Containerization
-
Solid Waste: Place solid this compound waste in a dedicated, clearly labeled, and sealable chemical waste container.[2][3] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[4]
-
Liquid Waste (Solutions): If the waste is in a solution, it should also be placed in a labeled chemical waste container. Small amounts of liquid can be absorbed with an inert material like vermiculite or dry sand before being placed in the solid waste container.[1][3]
-
Empty Containers: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and treated as chemical waste.[3] After thorough cleaning and defacing of all labels, the container may be disposed of as regular plastic waste, provided it is permitted by your institution's policies.[3]
Step 3: Labeling
Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include any hazard warnings as required by your institution's hazardous waste program.[3]
Step 4: Storage
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.[2][3] The storage area should be away from incompatible materials, particularly strong oxidizing agents.[1][3]
Step 5: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [2] Even chemicals not classified as hazardous can disrupt wastewater treatment processes or pose a risk to sanitation workers.[2]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-NH-PEG2-C2-NH2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-NH2. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. While some suppliers do not classify this substance as hazardous, all laboratory chemicals should be handled with appropriate caution to minimize exposure and risk.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards should be worn. A face shield may be used in conjunction with goggles for added protection against splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][3] It is important to inspect gloves before use and consult the manufacturer's compatibility chart for specific breakthrough times.[1][4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat that is fully buttoned is required.[1] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood / Respirator | All handling of this compound, especially in powdered form or when creating solutions, should occur within a certified chemical fume hood to prevent inhalation.[1][2] If a fume hood is not available or for large spills, a NIOSH-approved respirator may be necessary.[2][4] |
II. Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
A. Storage and Preparation
-
Receiving and Storage : Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[1] Long-term storage at -20°C is recommended for months to years, while short-term storage at 0-4°C is suitable for days to weeks.[1][2]
-
Work Area Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS) if available.[5] Work in a designated area, such as a chemical fume hood, with clear access to an emergency eyewash station and safety shower.[5]
-
Equilibration : Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.[5]
B. Handling the Compound
-
Transfer : Carefully open the container inside a chemical fume hood. Use a calibrated pipette or spatula to transfer the desired amount.
-
Avoid Contamination : Avoid direct contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[5]
-
Solution Preparation : If preparing solutions, do so within the fume hood. The hydrophilic PEG spacer generally increases solubility in aqueous media.[2] For PROTAC synthesis, this linker is used to connect a targeted protein and an E3 ubiquitin ligase.[6][7][8]
C. Post-Handling
-
Sealing : Tightly seal the container after use.[5]
-
Hand Washing : Thoroughly wash hands with soap and water after handling is complete.[5]
-
Decontamination : Clean the work area, decontaminating surfaces with an appropriate solvent like alcohol, followed by soap and water.[5]
III. Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
A. Waste Segregation and Collection
-
Unused Compound : Dispose of any unused compound as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[1]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, the container may be disposed of as regular plastic or glass waste, provided all labels are defaced.
B. Labeling and Storage of Waste
-
Labeling : Clearly label the hazardous waste container with the full chemical name, "this compound," and any other required institutional information. Do not use abbreviations.
-
Storage : Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from incompatible materials, particularly strong oxidizing agents.
C. Final Disposal
-
Institutional Procedures : Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety office or licensed hazardous waste contractor.
-
Prohibited Disposal : Under no circumstances should this compound or its rinsate be disposed of down the drain.[5]
IV. Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
| Incident | First Aid / Spill Management Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[5] |
| Inhalation | Move the individual to fresh air and have them rest in a position that is comfortable for breathing.[5] If symptoms persist, seek medical attention.[5] |
| Ingestion | Rinse the mouth with water.[5] Do not induce vomiting.[5] Seek immediate medical attention.[5] |
| Minor Spill | In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1][5] The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[1][5] |
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
